Butyl crotonate
Description
The exact mass of the compound this compound is 142.099379685 g/mol and the complexity rating of the compound is 116. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
butyl (E)-but-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-3-5-7-10-8(9)6-4-2/h4,6H,3,5,7H2,1-2H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCTUKHUBWMAMI-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C=CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)/C=C/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30920525 | |
| Record name | Butyl crotonate | |
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Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
591-63-9, 7299-91-4 | |
| Record name | Butyl (E)-2-butenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=591-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Crotonic acid, butyl ester | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007299914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyl crotonate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyl crotonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30920525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl 2-butenoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.947 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Butenoic acid, butyl ester, (2E) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYL CROTONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9A7JVP79T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of Butyl Crotonate
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the primary synthesis pathways for butyl crotonate, a significant chemical intermediate. It details common and novel methodologies, presents comparative data, and offers protocols for key experimental procedures.
Introduction
This compound (C₈H₁₄O₂) is an unsaturated ester recognized for its characteristic fruity odor. It serves as a valuable building block in organic synthesis, particularly as a Michael acceptor and a precursor in the manufacturing of polymers, pharmaceuticals, and fragrances.[1][2] The efficient and selective synthesis of this compound is a subject of ongoing research, with pathways ranging from traditional acid-catalyzed esterification to advanced biocatalytic and process-intensified methods. This guide explores the core synthetic strategies, focusing on their underlying mechanisms, experimental execution, and comparative performance.
Core Synthesis Pathways
The production of this compound is dominated by three principal strategies: Fischer-Speier esterification, enzyme-catalyzed biocatalysis, and transesterification. Each method offers distinct advantages regarding yield, selectivity, and environmental impact.
Fischer-Speier Esterification
The most conventional route to this compound is the direct esterification of crotonic acid with butanol in the presence of an acid catalyst.[1] The reaction is equilibrium-limited, and thus often requires the removal of water to drive the reaction toward the product.
A variety of acid catalysts can be employed, from homogeneous mineral acids to heterogeneous solid acids.
-
Homogeneous Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) are effective and widely used. They operate by protonating the carbonyl oxygen of crotonic acid, enhancing its electrophilicity and facilitating nucleophilic attack by butanol.[1] However, these catalysts pose challenges in separation, recovery, and waste disposal and can lead to side reactions.[3]
-
Heterogeneous Catalysts: Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst), zeolites, and supported heteropolyacids, offer a greener alternative.[3][4] They are easily separated from the reaction mixture, are often reusable, and can exhibit high selectivity, minimizing corrosion and waste generation.
Table 1: Comparison of Catalysts in Esterification for Butyl Ester Synthesis
| Catalyst Type | Catalyst Example | Typical Conditions | Conversion/Yield | Advantages | Disadvantages | Reference(s) |
|---|---|---|---|---|---|---|
| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | Reflux, ~12 hours | High Yield (e.g., 85-92% for sec-butyl crotonate) | Low cost, high activity | Difficult to separate, corrosive, waste generation | [5] |
| Heterogeneous Acid | Amberlyst-15 | 80-120 °C | High Conversion | Reusable, non-corrosive, easy separation | Higher initial cost, potential for lower activity | [3][6] |
| Biocatalyst | Candida antarctica Lipase B (CAL-B) | 40-50 °C, 8 hours | >92% Conversion | High selectivity, mild conditions, eco-friendly | Higher cost, sensitivity to temperature/pH |[1] |
The fundamental reaction involves the condensation of an alcohol and a carboxylic acid.
Caption: General pathway for the synthesis of this compound via esterification.
This protocol is adapted from a standard procedure reported in Organic Syntheses.[5]
-
Reaction Setup: In a 2-liter round-bottomed flask, combine crotonic acid (3 moles, 258 g) and sec-butyl alcohol (5 moles, 370 g).
-
Catalyst Addition: Dissolve concentrated sulfuric acid (6–7 mL) in the alcohol before adding it to the flask. Add 300 mL of benzene to serve as an azeotropic solvent.
-
Reflux: Fit the flask with a water separator (e.g., Dean-Stark apparatus) and a reflux condenser. Heat the mixture to reflux for approximately 12 hours, or until water (approx. 65 mL) is no longer collected.
-
Work-up: Cool the reaction mixture and dilute it with 200 mL of ether. Wash the solution with a 10% sodium carbonate solution until it is neutral to litmus paper, followed by a wash with a saturated sodium chloride solution.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate. Remove the solvents by distillation, and then purify the resulting ester by fractional distillation under reduced pressure. The product, sec-butyl crotonate, has a boiling point of 74–75°C at 30 mm Hg.[5] The expected yield is 360–390 g.
Biocatalytic Synthesis
Biocatalytic routes, primarily using lipases, have emerged as a highly selective and environmentally benign method for producing this compound.[1] These reactions proceed under mild conditions, reducing energy consumption and the formation of byproducts.
-
Enzyme of Choice: Candida antarctica lipase B (CAL-B), often in an immobilized form, is highly effective for this esterification.[1]
-
Advantages: Key benefits include high conversion rates (>92%), excellent selectivity with no detectable side products, and operation at ambient pressure and low temperatures (≤50°C).[1] This contrasts sharply with chemical catalysis which may operate at 80–120°C and yield 5–15% impurities.[1]
The workflow for enzymatic synthesis is generally simpler than for acid-catalyzed reactions, particularly in the work-up stage.
Caption: A typical experimental workflow for biocatalytic synthesis.
Based on reported studies, a typical protocol is as follows:[1]
-
Reaction Setup: Combine crotonic acid and bio-butanol in a solvent-free system.
-
Enzyme Addition: Add immobilized Candida antarctica lipase B (CAL-B) to the mixture.
-
Incubation: Maintain the reaction at 40°C with agitation for 8 hours.
-
Catalyst Recovery: After the reaction, recover the immobilized enzyme by simple filtration for potential reuse.
-
Purification: The product can be purified from the remaining reactants by vacuum distillation. A conversion of over 92% is achievable under these conditions.[1]
Transesterification
Transesterification involves reacting an ester with an alcohol to exchange the alcohol moiety.[7] For this compound synthesis, this could involve reacting methyl or ethyl crotonate with butanol. The reaction can be catalyzed by acids, bases, or enzymes.[7][8] Driving the reaction to completion often involves removing the lower-boiling alcohol byproduct (e.g., methanol or ethanol) by distillation.[7]
Process Intensification: Reactive Distillation
For equilibrium-limited reactions like esterification, reactive distillation (RD) is a powerful process intensification technique that combines chemical reaction and product separation into a single unit.[6][9]
By continuously removing products (ester and/or water) from the reaction zone, the chemical equilibrium is shifted, leading to higher reactant conversion, improved selectivity, and reduced energy costs.[6][10] This technique has been successfully applied to the synthesis of various butyl esters, using both solid acid catalysts and enzymes.[8][10] For instance, in the lipase-catalyzed synthesis of n-butyl acetate, an analogous process, conversion was improved from 60% in a batch reactor to over 93% in a reactive distillation column.[8]
Caption: Logical diagram of a reactive distillation process for this compound synthesis.
Other Synthetic Routes
While less common for bulk production, other specialized methods exist. For instance, tert-butyl crotonate can be synthesized by reacting crotonyl chloride with lithium tert-butoxide, which is prepared in situ from methyllithium and acetone.[11] This method is suitable for producing specific isomers or when the corresponding alcohol is prone to side reactions under acidic conditions.
Conclusion
The synthesis of this compound can be achieved through several effective pathways.
-
Fischer-Speier esterification with acid catalysts remains a robust and high-yielding method, with heterogeneous catalysts offering significant environmental and processing advantages over traditional mineral acids.
-
Biocatalysis using lipases represents the state-of-the-art for green chemistry, providing exceptional selectivity and high conversion under mild conditions.
-
Reactive distillation offers a sophisticated approach to process intensification, capable of overcoming equilibrium limitations to achieve near-complete conversion, thereby maximizing efficiency and reducing downstream processing costs.
The choice of synthesis pathway depends on the desired scale, purity requirements, economic constraints, and environmental considerations of the intended application.
References
- 1. Buy this compound (EVT-335961) | 7299-91-4 [evitachem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. isites.info [isites.info]
- 4. asianpubs.org [asianpubs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. irjet.net [irjet.net]
- 7. Transesterification - Wikipedia [en.wikipedia.org]
- 8. Synthesis of n-butyl acetate via reactive distillation column using Candida Antarctica lipase as catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.tudelft.nl [research.tudelft.nl]
- 10. researchgate.net [researchgate.net]
- 11. CN102276462A - Synthesis method of tert this compound - Google Patents [patents.google.com]
Spectroscopic Profile of Butyl Crotonate: A Technical Guide
An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of Butyl Crotonate, presenting key structural insights for researchers and professionals in the field of drug development and chemical sciences.
This technical guide provides a comprehensive overview of the spectroscopic data for n-butyl crotonate (butyl (E)-but-2-enoate), a widely used flavoring agent and chemical intermediate. The following sections detail the methodologies for data acquisition and present a thorough analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra, crucial for the structural elucidation and quality control of this compound.
Spectroscopic Data Summary
The quantitative spectroscopic data for n-butyl crotonate is summarized in the tables below, offering a clear and concise reference for spectral assignments.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound, recorded in deuterated chloroform (CDCl₃) on a 90 MHz instrument, exhibits characteristic signals corresponding to the various proton environments within the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 6.959 | dt | J(H,H)=15.6, J(H,H)=6.8 | =CH-C=O |
| 5.849 | dt | J(H,H)=15.6, J(H,H)=1.7 | =CH-CH₃ |
| 4.120 | t | -O-CH₂- | |
| 1.875 | dd | J(H,H)=6.8, J(H,H)=1.7 | =CH-CH₃ |
| 1.62 | m | -CH₂- | |
| 1.40 | m | -CH₂- | |
| 0.94 | t | -CH₃ |
Data sourced from ChemicalBook.[1]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 166.5 | C=O (Ester) |
| 144.5 | =CH-C=O |
| 122.4 | =CH-CH₃ |
| 64.1 | -O-CH₂- |
| 30.7 | -CH₂- |
| 19.2 | -CH₂- |
| 18.0 | =CH-CH₃ |
| 13.7 | -CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound reveals the presence of key functional groups through their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Assignment |
| ~2960 | C-H stretch (alkane) |
| ~1725 | C=O stretch (α,β-unsaturated ester) |
| ~1655 | C=C stretch (alkene) |
| ~1270 | C-O stretch (ester) |
| ~970 | =C-H bend (trans alkene) |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern that aids in its identification. The mass spectrum was obtained with a source temperature of 250 °C and an ionization energy of 75 eV.[1]
| m/z | Relative Intensity (%) | Putative Fragment |
| 142 | [M]⁺ (Molecular Ion) | |
| 87 | 57.7 | [CH₃CH=CHCOOCH₂]⁺ |
| 69 | 100.0 | [CH₃CH=CHC=O]⁺ |
| 56 | 18.1 | [C₄H₈]⁺ |
| 41 | 36.3 | [C₃H₅]⁺ |
| 29 | 9.4 | [C₂H₅]⁺ |
Data sourced from ChemicalBook.[1]
Experimental Protocols
The following sections outline the generalized experimental procedures for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A small amount of liquid this compound is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃), within a 5 mm NMR tube. The concentration is adjusted to obtain a good signal-to-noise ratio.
Data Acquisition: The NMR spectra are acquired on a spectrometer operating at a specific frequency for protons (e.g., 300 or 400 MHz). For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.
Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.
Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first recorded and then automatically subtracted from the sample spectrum to provide the spectrum of the compound.
Mass Spectrometry (MS)
Sample Introduction and Ionization: this compound, being a volatile liquid, is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) or a direct injection port. In the ion source, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
Mass Analysis and Detection: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. A detector then records the abundance of each ion, generating the mass spectrum.
Data Interpretation Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Spectroscopic data acquisition and interpretation workflow.
References
Butyl crotonate CAS number and molecular weight
An In-Depth Technical Guide to Butyl Crotonate Isomers
This guide provides a comprehensive overview of the key isomers of this compound: n-butyl crotonate, sec-butyl crotonate, and tert-butyl crotonate. Aimed at researchers, scientists, and drug development professionals, this document details their chemical properties, synthesis protocols, and applications, with a focus on their role as versatile chemical intermediates.
Core Data Presentation
The isomers of this compound, while sharing the same molecular formula and weight, exhibit distinct physical properties due to their structural differences. These properties are summarized below.
| Property | n-Butyl Crotonate | sec-Butyl Crotonate | tert-Butyl Crotonate |
| CAS Number | 591-63-9, 7299-91-4 | 10371-45-6, 44917-51-3 | 79218-15-8 |
| Molecular Formula | C₈H₁₄O₂ | C₈H₁₄O₂ | C₈H₁₄O₂ |
| Molecular Weight | 142.20 g/mol [1][2] | 142.2 g/mol [3] | 142.20 g/mol [4] |
| Appearance | Colorless to pale yellow liquid | Colorless liquid | Colorless to almost colorless clear liquid[5][6] |
| Boiling Point | 180 °C | 166 °C[3] | 82 °C / 97 mmHg |
| Flash Point | 64 °C | 57.4 °C[7] | 23 °C[4] |
| Density | 0.901-0.909 g/cm³ @ 25 °C | 0.89 g/cm³ | 0.89 g/cm³ |
| Refractive Index | 1.425-1.435 @ 20 °C | 1.4280-1.4290 @ 20 °C[7] | 1.425 @ 20 °C[4] |
Synthesis and Experimental Protocols
The most common method for synthesizing this compound isomers is the Fischer esterification of crotonic acid with the corresponding butanol isomer, typically catalyzed by a strong acid like sulfuric acid.
General Fischer Esterification for n-Butyl Crotonate
This protocol describes a general procedure for the synthesis of n-butyl crotonate via Fischer esterification.
Materials:
-
Crotonic acid
-
n-Butanol
-
Concentrated sulfuric acid
-
Anhydrous sodium sulfate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Diethyl ether
-
Boiling chips
Procedure:
-
In a round-bottom flask, combine crotonic acid and an excess of n-butanol.
-
Add a catalytic amount of concentrated sulfuric acid and a few boiling chips.
-
Set up a reflux condenser and heat the mixture to reflux for several hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and remove the excess n-butanol and solvent under reduced pressure.
-
Purify the resulting n-butyl crotonate by fractional distillation.
Detailed Protocol for sec-Butyl Crotonate Synthesis
The following is a detailed experimental protocol for the synthesis of sec-butyl crotonate.
Materials:
-
Crotonic acid (3 moles, 258 g)[7]
-
sec-Butyl alcohol (5 moles, 370 g)[7]
-
Concentrated sulfuric acid (6-7 mL)[7]
-
Benzene (300 mL)[7]
-
10% Sodium carbonate solution[7]
-
Saturated sodium chloride solution[7]
-
Magnesium sulfate[7]
-
Diethyl ether (200 mL)[7]
-
Boiling chips[7]
Procedure:
-
Combine crotonic acid, sec-butyl alcohol, concentrated sulfuric acid, and benzene in a 2-liter round-bottomed flask with a few boiling chips.[7]
-
Fit the flask with a water separator and a reflux condenser.[7]
-
Heat the mixture under reflux for approximately 12 hours, or until water separation ceases.[7]
-
Cool the reaction mixture and dilute it with 200 mL of diethyl ether.[7]
-
Wash the solution with a 10% sodium carbonate solution until it is neutral to litmus, followed by a wash with a saturated sodium chloride solution.[7]
-
Dry the organic layer over magnesium sulfate.[7]
-
Distill off the solvent and fractionate the ester under reduced pressure. The boiling point of sec-butyl crotonate is 74–75°C at 30 mm Hg.[7]
Synthesis of tert-Butyl Crotonate
A method for synthesizing tert-butyl crotonate involves the reaction of lithium tert-butoxide with crotonyl chloride.
Materials:
-
Methyllithium
-
Acetone
-
Crotonyl chloride
-
Tetrahydrofuran (THF) or diethyl ether
-
Water
-
Sodium chloride
Procedure:
-
In a nitrogen atmosphere at -5°C to 0°C, add methyllithium to THF or diethyl ether.[8]
-
Slowly add acetone dropwise, maintaining the temperature below 0°C.[8]
-
Allow the mixture to return to room temperature and stir for 30 minutes to form lithium tert-butoxide.[8]
-
Add crotonyl chloride dropwise, keeping the reaction temperature below 40°C.[8]
-
After the addition is complete, heat the mixture to reflux and stir for 1 hour.[8]
-
Cool the reaction to 0°C and pour it into ice-cold water containing sodium chloride.[8]
-
Separate the organic layer, and extract the aqueous layer with diethyl ether or methyl tert-butyl ether.[8]
-
Combine the organic phases, dry them, concentrate, and purify by vacuum distillation to obtain tert-butyl crotonate.[8]
Role in Synthetic Chemistry
This compound isomers are valuable starting materials in organic synthesis. Their carbon-carbon double bond and ester functionality allow for a variety of chemical transformations. A notable application is in the synthesis of chiral molecules for drug development. For instance, tert-butyl crotonate is a precursor for the synthesis of chiral tert-butyl β-aminobutyrate, a key building block for more complex molecules. It is also used to synthesize molecules with S1P1/Edg1 receptor agonist activity.[8]
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. Buy this compound (EVT-335961) | 7299-91-4 [evitachem.com]
- 4. guidechem.com [guidechem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound | C8H14O2 | CID 5366039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN102276462A - Synthesis method of tert this compound - Google Patents [patents.google.com]
An In-depth Technical Guide to the Discovery and History of Butyl Crotonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Butyl crotonate, a significant ester in organic synthesis and various industrial applications. The document details its discovery within the broader historical context of ester chemistry, its primary synthesis methodologies, and a thorough compilation of its physicochemical properties. Emphasis is placed on detailed experimental protocols and the visualization of key chemical processes to facilitate understanding and replication by researchers and drug development professionals.
Introduction
This compound (systematically named butyl (E)-but-2-enoate) is an unsaturated ester characterized by a fruity odor. It serves as a versatile building block in organic synthesis, finding applications in the production of polymers, fragrances, and as a precursor for more complex molecules.[1] This guide aims to provide an in-depth technical resource on this compound, with a focus on its historical background, synthesis, and key experimental data.
Discovery and History
The precise first synthesis of this compound is not well-documented in readily accessible historical records. However, its discovery can be situated within the foundational period of organic chemistry in the 19th century. The pioneering work of chemists like Justus von Liebig and Friedrich Wöhler on isomerism and the analysis of organic compounds laid the groundwork for the systematic study of organic reactions.[2][3][4][5][6]
The most probable method for the initial synthesis of this compound is the acid-catalyzed esterification of crotonic acid with n-butanol. This reaction is a classic example of the Fischer-Speier esterification , a method first described by Emil Fischer and Arthur Speier in 1895. This reaction involves refluxing a carboxylic acid and an alcohol in the presence of an acid catalyst. Given the availability of both crotonic acid and butanol in the late 19th and early 20th centuries, it is highly likely that this compound was first prepared using this method.
Physicochemical Properties
A summary of the key physical and chemical properties of n-Butyl crotonate is presented in the table below. This data is essential for its handling, purification, and application in experimental settings.
| Property | Value |
| Molecular Formula | C₈H₁₄O₂ |
| Molecular Weight | 142.20 g/mol |
| CAS Number | 7299-91-4 |
| Appearance | Colorless liquid |
| Odor | Fruity |
| Boiling Point | 180 °C |
| Density | 0.90 g/cm³ (at 20°C) |
| Refractive Index | 1.43 (at 20°C) |
| Flash Point | 64 °C |
| Solubility | Soluble in organic solvents like ethanol and ether; slightly soluble in water. |
Synthesis of this compound
The primary and most common method for the synthesis of this compound is the Fischer esterification of crotonic acid with n-butanol, catalyzed by a strong acid such as sulfuric acid.[1]
Fischer Esterification
The overall reaction is as follows:
CH₃CH=CHCOOH + CH₃(CH₂)₃OH ⇌ CH₃CH=CHCOO(CH₂)₃CH₃ + H₂O
This is an equilibrium reaction, and to drive it towards the product (the ester), an excess of one of the reactants (usually the alcohol) is used, and/or the water produced is removed as it is formed.
Reaction Mechanism
The Fischer esterification proceeds through a series of protonation and nucleophilic acyl substitution steps. The mechanism is illustrated in the diagram below.
Caption: Fischer Esterification Mechanism for this compound Synthesis.
Experimental Protocols
Synthesis of this compound via Fischer Esterification
Materials:
-
Crotonic acid
-
n-Butanol
-
Concentrated sulfuric acid
-
Benzene (or Toluene as a safer alternative for azeotropic removal of water)
-
10% Sodium carbonate solution
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottomed flask
-
Dean-Stark apparatus or a suitable water separator
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottomed flask, combine crotonic acid (e.g., 3 moles, 258 g) and n-butanol (e.g., 5 moles, 370 g).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 6-7 mL) to the mixture.
-
Azeotropic Water Removal: Add a solvent that forms an azeotrope with water, such as benzene or toluene (e.g., 300 mL), to the flask. Attach a Dean-Stark apparatus and a reflux condenser.
-
Reflux: Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap. Continue refluxing for approximately 12 hours or until no more water is collected.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ether (e.g., 200 mL).
-
Transfer the mixture to a separatory funnel and wash with a 10% sodium carbonate solution until the aqueous layer is neutral to litmus paper. This step removes any unreacted crotonic acid and the sulfuric acid catalyst.
-
Wash the organic layer with a saturated sodium chloride solution to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Remove the solvent (ether and benzene/toluene) by distillation.
-
Purify the resulting this compound by fractional distillation under reduced pressure.
-
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
References
- 1. Buy this compound (EVT-335961) | 7299-91-4 [evitachem.com]
- 2. Justus von Liebig: Great Teacher and Pioneer in Organic Chemistry and Agrochemistry - ChemistryViews [chemistryviews.org]
- 3. Justus von Liebig and Friedrich Wöhler | Science History Institute [sciencehistory.org]
- 4. Justus, baron von Liebig | German Chemist & Agricultural Scientist | Britannica [britannica.com]
- 5. ias.ac.in [ias.ac.in]
- 6. Justus von Liebig - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Solubility of Butyl Crotonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of butyl crotonate in various solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide synthesizes qualitative and estimated data, outlines standardized methodologies for its empirical determination, and discusses the physicochemical principles governing its solubility.
Introduction to this compound
This compound (C₈H₁₄O₂) is the ester formed from n-butanol and crotonic acid. It is a colorless liquid with a characteristic fruity odor. As with other esters, its solubility is a critical parameter in various applications, including its use as a solvent, in the formulation of coatings and adhesives, and as a building block in organic synthesis. Understanding its behavior in different solvent systems is essential for process design, formulation development, and safety assessments.
Solubility of this compound
The solubility of this compound is dictated by its molecular structure: a moderately long nonpolar butyl chain and the polar ester group. This dual character influences its miscibility with a range of solvents.
Quantitative and Qualitative Solubility Data
The following table summarizes the available solubility data for this compound. It is important to note the conflicting information regarding its solubility in water, which is addressed in the subsequent discussion.
| Solvent | Formula | Type | Solubility | Temperature (°C) | Notes |
| Water | H₂O | Polar Protic | 480.5 mg/L[1][2] | 25 | Estimated value; considered slightly soluble to insoluble. |
| Water | H₂O | Polar Protic | Soluble | Not Specified | This information from a commercial supplier contradicts other data and general chemical principles for esters of this size. |
| Ethanol | C₂H₅OH | Polar Protic | Soluble[1][2] | Not Specified | Qualitative data. Assumed to be miscible based on the behavior of similar esters. |
| Propylene Glycol | C₃H₈O₂ | Polar Protic | Soluble[2] | Not Specified | Qualitative data. |
| Fixed Oils | N/A | Nonpolar | Soluble[2] | Not Specified | Qualitative data. |
| Acetone | C₃H₆O | Polar Aprotic | Assumed Soluble/Miscible | Not Specified | Esters are generally soluble in acetone. |
| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Assumed Soluble/Miscible | Not Specified | Based on the principle of "like dissolves like" and the miscibility of similar esters. |
Discussion of Water Solubility: The discrepancy in reported water solubility is significant. The estimated value of 480.5 mg/L suggests that this compound is, at best, slightly soluble in water. This aligns with the general principles of ester solubility, where the ability to act as a hydrogen-bond acceptor through the ester's oxygen atoms is offset by the nonpolar nature of the alkyl chains. As the carbon chain length increases, water solubility tends to decrease. The claim of it being "soluble" is likely an oversimplification and should be treated with caution. For most practical purposes in a research or drug development setting, it should be considered poorly soluble in aqueous media.
Factors Influencing this compound Solubility
The solubility of an ester like this compound is governed by several key factors. The interplay of these factors determines its miscibility with a given solvent.
Caption: Factors influencing the solubility of esters.
Experimental Protocols for Solubility Determination
For precise and reliable solubility data, a systematic experimental approach is necessary. The following protocols are based on established methodologies, such as those outlined by the OECD (Organisation for Economic Co-operation and Development) and ASTM International.
General Materials and Equipment
-
Analytical balance (±0.1 mg precision)
-
Thermostatically controlled shaker or water bath
-
Calibrated flasks and pipettes
-
Centrifuge
-
Analytical instrumentation suitable for the quantification of this compound (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC))
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-purity solvents
Protocol 1: Determination of Aqueous Solubility (Flask Method, based on OECD Guideline 105)
This method is suitable for substances with a solubility of 10 mg/L or higher.
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of high-purity water in a glass-stoppered flask. The excess is necessary to ensure that a saturated solution is formed.
-
Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium. A preliminary test should be conducted to determine this timeframe (e.g., agitate for 24, 48, and 72 hours and measure the concentration at each point; equilibrium is reached when the concentration no longer increases).
-
-
Sample Preparation and Analysis:
-
Once equilibrium is reached, allow the mixture to stand undisturbed at the constant temperature to allow the excess this compound to phase-separate (it will form a layer as it is less dense than water).
-
Carefully withdraw an aliquot of the aqueous phase using a pipette or syringe. To avoid contamination from the undissolved ester, it is crucial to sample from the middle of the aqueous layer.
-
To remove any suspended micro-droplets, centrifuge the aliquot at a high speed.
-
Following centrifugation, carefully withdraw a known volume of the supernatant for analysis.
-
Quantify the concentration of this compound in the sample using a pre-validated analytical method (e.g., GC-FID).
-
The experiment should be performed in triplicate to ensure the reproducibility of the results.
-
Protocol 2: Determination of Solubility in Organic Solvents
A common method for determining the solubility in organic solvents involves the preparation of a saturated solution followed by gravimetric or spectroscopic analysis.
-
Preparation of a Saturated Solution:
-
In a series of vials, add a known mass of this compound.
-
To each vial, add a known volume of the organic solvent of interest (e.g., ethanol, acetone).
-
Seal the vials and place them in a thermostatically controlled environment. Agitate until equilibrium is achieved. Ensure an excess of the solute is present.
-
-
Gravimetric Analysis:
-
After reaching equilibrium, allow any undissolved material to settle.
-
Carefully transfer a known volume of the clear supernatant to a pre-weighed vial.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the evaporation of the this compound.
-
Once the solvent is completely removed, reweigh the vial. The difference in mass corresponds to the amount of this compound dissolved in the known volume of the solvent.
-
Calculate the solubility in g/100 mL or other appropriate units.
-
-
Spectroscopic/Chromatographic Analysis:
-
Prepare a series of standard solutions of this compound in the solvent of interest at known concentrations.
-
Generate a calibration curve using the appropriate analytical instrument (e.g., HPLC, GC).
-
After the saturated solution has reached equilibrium, withdraw an aliquot of the supernatant and dilute it as necessary to fall within the range of the calibration curve.
-
Analyze the diluted sample and determine the concentration of this compound.
-
Calculate the original concentration in the saturated solution, which represents its solubility.
-
The following diagram illustrates a generalized workflow for these experimental determinations.
Caption: Workflow for solubility determination.
Conclusion
While there is a lack of extensive, peer-reviewed quantitative data on the solubility of this compound, this guide provides a consolidated view of the available information. It is poorly soluble in water but is expected to be miscible with a wide range of organic solvents such as alcohols, ketones, and ethers. For applications requiring precise solubility values, it is imperative that researchers and drug development professionals perform empirical determinations using standardized protocols as outlined in this document. A thorough understanding of its solubility characteristics is fundamental to its effective and safe use in scientific and industrial settings.
References
An In-depth Technical Guide to Butyl Crotonate Isomers and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isomers of butyl crotonate, delving into their stereochemistry, physicochemical properties, synthesis, and characterization. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.
Introduction to this compound and its Isomers
This compound (C₈H₁₄O₂) is an unsaturated ester that exists as several structural and geometric isomers. The primary focus of this guide is on the geometric isomers, (E)- and (Z)-butyl crotonate, which arise from the restricted rotation around the carbon-carbon double bond. The position of the butyl group relative to the carbonyl group determines the stereochemistry. Additionally, structural isomers exist based on the arrangement of the butyl group: n-butyl, sec-butyl, isobutyl, and tert-butyl crotonate.
The stereochemistry of these isomers is crucial as it significantly influences their physical, chemical, and biological properties, making a thorough understanding essential for applications in synthesis, materials science, and pharmacology.
Stereochemistry of this compound
The geometry of the double bond in this compound is designated as either (E) or (Z) based on the Cahn-Ingold-Prelog (CIP) priority rules.
-
Z-isomer (cis): The higher priority groups on each carbon of the double bond are on the same side. In this compound, the ester group (-COOBu) and the methyl group (-CH₃) are the higher priority groups.
-
E-isomer (trans): The higher priority groups on each carbon of the double bond are on opposite sides. This is generally the more stable isomer due to reduced steric hindrance.
Physicochemical Properties of this compound Isomers
The following tables summarize the available and estimated physicochemical properties of the various this compound isomers. Data for the (Z)-isomers are limited in the literature; therefore, some values are estimated based on trends observed for analogous α,β-unsaturated esters.
Table 1: Physicochemical Properties of n-Butyl Crotonate Isomers
| Property | (E)-n-Butyl Crotonate | (Z)-n-Butyl Crotonate (Estimated) |
| CAS Number | 7299-91-4[1] | N/A |
| Molecular Formula | C₈H₁₄O₂ | C₈H₁₄O₂ |
| Molecular Weight | 142.20 g/mol | 142.20 g/mol |
| Boiling Point | 180 °C[2][3] | ~170-175 °C |
| Density | 0.90 g/mL[2][3] | ~0.91 g/mL |
| Refractive Index | 1.4320-1.4330[2][3] | ~1.435 |
Table 2: Physicochemical Properties of Isothis compound Isomers
| Property | (E)-Isothis compound | (Z)-Isothis compound (Estimated) |
| CAS Number | 73545-15-0[4] | N/A |
| Molecular Formula | C₈H₁₄O₂ | C₈H₁₄O₂ |
| Molecular Weight | 142.20 g/mol [4] | 142.20 g/mol |
| Boiling Point | 166.4 ± 9.0 °C[4] | ~160-165 °C |
| Density | 0.9 ± 0.1 g/cm³[4] | ~0.9 g/cm³ |
| Refractive Index | 1.431[4] | ~1.433 |
Table 3: Physicochemical Properties of sec-Butyl Crotonate Isomers
| Property | (E)-sec-Butyl Crotonate | (Z)-sec-Butyl Crotonate (Estimated) |
| CAS Number | 10371-45-6[5] | N/A |
| Molecular Formula | C₈H₁₄O₂[5] | C₈H₁₄O₂ |
| Molecular Weight | 142.20 g/mol [5] | 142.20 g/mol |
| Boiling Point | 166.4 °C[1] | ~160-165 °C |
| Density | 0.899 g/cm³[1] | ~0.9 g/cm³ |
| Refractive Index | 1.4261 (at 25 °C)[6] | ~1.428 |
Table 4: Physicochemical Properties of tert-Butyl Crotonate
| Property | tert-Butyl Crotonate |
| CAS Number | 79218-15-8 |
| Molecular Formula | C₈H₁₄O₂ |
| Molecular Weight | 142.20 g/mol |
| Boiling Point | N/A |
| Density | N/A |
| Refractive Index | N/A |
Spectroscopic Data
Spectroscopic techniques are essential for the identification and characterization of this compound isomers. The following tables summarize key spectral data.
Table 5: ¹H NMR Spectral Data (CDCl₃, ppm) for n-Butyl Crotonate Isomers
| Proton Assignment | (E)-n-Butyl Crotonate | (Z)-n-Butyl Crotonate (Predicted) |
| =CH-CO | 5.85 (dt) | ~6.3 (dt) |
| CH₃-CH= | 6.96 (dq) | ~5.8 (dq) |
| -O-CH₂- | 4.12 (t) | ~4.1 (t) |
| =CH-CH₃ | 1.88 (dd) | ~2.1 (dd) |
| -CH₂- (butyl) | 1.62 (m) | ~1.6 (m) |
| -CH₂- (butyl) | 1.40 (m) | ~1.4 (m) |
| -CH₃ (butyl) | 0.94 (t) | ~0.9 (t) |
| Data for (E)-n-Butyl Crotonate from ChemicalBook CB9150476. |
Table 6: ¹³C NMR Spectral Data (CDCl₃, ppm) for n-Butyl Crotonate Isomers
| Carbon Assignment | (E)-n-Butyl Crotonate | (Z)-n-Butyl Crotonate (Predicted) |
| C=O | 166.6 | ~166 |
| =CH-CO | 122.9 | ~121 |
| CH₃-CH= | 144.3 | ~143 |
| -O-CH₂- | 64.2 | ~64 |
| =CH-CH₃ | 17.9 | ~20 |
| -CH₂- (butyl) | 30.7 | ~31 |
| -CH₂- (butyl) | 19.2 | ~19 |
| -CH₃ (butyl) | 13.7 | ~14 |
| Data for (E)-n-Butyl Crotonate from ChemicalBook CB9150476. |
Table 7: Key IR Spectral Data (cm⁻¹) for this compound Isomers
| Vibrational Mode | (E)-Isomer | (Z)-Isomer (Predicted) |
| C=O Stretch | 1730-1715[7] | 1730-1715[7] |
| C=C Stretch | ~1655 | ~1660 |
| =C-H Bend (trans) | ~965 | - |
| =C-H Bend (cis) | - | ~700 |
| General trends for α,β-unsaturated esters.[8][9] |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol describes a general method for the synthesis of this compound, which typically yields a mixture of (E) and (Z) isomers, with the (E) isomer being the major product.
Materials:
-
Crotonic acid
-
n-Butanol (or isobutanol, sec-butanol)
-
Concentrated sulfuric acid (catalyst)
-
Benzene or Toluene (for azeotropic removal of water)
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Diethyl ether or Dichloromethane
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus or a suitable water separator[6]
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottomed flask, combine crotonic acid (1.0 eq), the corresponding butanol isomer (1.5-3.0 eq), and a solvent such as benzene or toluene.[6]
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 drops).[10]
-
Assemble the flask with a Dean-Stark apparatus and a reflux condenser.[6]
-
Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.[6]
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[10]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and remove the solvent using a rotary evaporator.
-
The crude this compound can be purified by fractional distillation under reduced pressure to yield the product as a mixture of (E) and (Z) isomers.[6]
Separation of (E) and (Z) Isomers
The separation of the geometric isomers of this compound can be challenging due to their similar physical properties. High-performance liquid chromatography (HPLC) is a common and effective method.
Materials:
-
Crude mixture of (E) and (Z)-butyl crotonate
-
HPLC-grade hexane
-
HPLC-grade ethyl acetate or isopropanol
-
HPLC column (e.g., silica gel, or a silver ion-impregnated column for enhanced separation of alkenes)
Equipment:
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
Fraction collector
Procedure:
-
Dissolve the crude this compound mixture in a minimal amount of the mobile phase.
-
Set up the HPLC system with a suitable column. A normal-phase silica gel column is a good starting point. For improved resolution, a column impregnated with silver ions can be utilized, as silver ions interact differently with the π-bonds of the cis and trans isomers.
-
Prepare a mobile phase, typically a mixture of non-polar and polar solvents like hexane and ethyl acetate. The optimal ratio will need to be determined empirically to achieve good separation.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved on the detector.
-
Inject the sample onto the column.
-
Monitor the elution of the isomers using a UV detector (detection wavelength typically around 210-220 nm).
-
Collect the fractions corresponding to the separated (E) and (Z) isomers.
-
Analyze the collected fractions by analytical techniques such as GC-MS or NMR to confirm their identity and purity.
-
Combine the pure fractions of each isomer and remove the solvent under reduced pressure.
Visualizations
Fischer Esterification Mechanism
Caption: Mechanism of Fischer Esterification.
Experimental Workflow
Caption: Synthesis and Characterization Workflow.
Conclusion
This technical guide has provided a detailed overview of the isomers of this compound, with a focus on their stereochemistry, physicochemical properties, and methods for their synthesis and separation. While comprehensive data is available for the more stable (E)-isomers, further research is needed to fully characterize the corresponding (Z)-isomers. The provided experimental protocols offer a solid foundation for the synthesis and purification of these compounds. The continued study of this compound isomers will undoubtedly contribute to advancements in various fields, including polymer chemistry and the development of new therapeutic agents.
References
- 1. scbt.com [scbt.com]
- 2. Highly stereodivergent generation of the Z- and E-enolates of a β-amino ester via conjugate addition to methyl crotonate by using lithium N-benzyltrimethylsilylamide as a nitrogen nucleophile, and application to stereoselective aldol reactions - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Crotonic acid - Wikipedia [en.wikipedia.org]
- 4. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isothis compound 589-66-2 | TCI AMERICA [tcichemicals.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. hpst.cz [hpst.cz]
- 9. quora.com [quora.com]
- 10. aocs.org [aocs.org]
An In-depth Technical Guide to the Thermochemical Properties of Butyl Crotonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available and estimated thermochemical data for butyl crotonate (specifically, n-butyl (E)-but-2-enoate). Due to a scarcity of direct experimental values for certain properties, this document combines reported experimental data with values estimated using established group contribution methods. This approach provides a robust dataset for use in chemical process design, safety analysis, and computational modeling.
Core Thermochemical Data
The following tables summarize the key thermochemical properties of n-butyl crotonate. It is crucial to distinguish between experimentally determined and estimated values.
Table 1: Standard Molar Enthalpy of Formation
| Phase | ΔfH° (kJ/mol) | Method | Source |
| Gas | -416 ± 3 | Combustion Calorimetry | NIST WebBook[1] |
| Liquid | -461 (estimated) | Group Contribution | Calculated |
Note: The liquid phase enthalpy of formation is an estimated value, derived from the experimental gas phase value and an estimated enthalpy of vaporization.
Table 2: Standard Molar Entropy and Heat Capacity (Estimated)
| Property | Value | Method |
| Standard Molar Entropy (gas, 298.15 K) | 435.32 J/mol·K | Benson Group Additivity |
| Molar Heat Capacity (gas, Cp) | See Table 3 | Joback Method |
| Molar Heat Capacity (liquid, Cp) | 248.5 J/mol·K (at 298.15 K) | Joback Method |
Note: The standard molar entropy and all heat capacity values presented are estimations calculated using group contribution methods due to the absence of publicly available experimental data.
Table 3: Estimated Ideal Gas Molar Heat Capacity (Cp) as a Function of Temperature
The ideal gas heat capacity of n-butyl crotonate can be estimated using the Joback method with the following polynomial equation:
Cp (J/mol·K) = a + bT + cT2 + dT3
Where T is the temperature in Kelvin. The coefficients are estimated as follows:
| Coefficient | Value |
| a | 1.03 x 102 |
| b | 5.85 x 10-1 |
| c | -1.58 x 10-4 |
| d | -1.02 x 10-8 |
Experimental and Estimation Methodologies
A critical aspect of utilizing thermochemical data is understanding the methodologies through which it was obtained.
Experimental Protocols
Combustion Calorimetry (for Enthalpy of Formation):
The standard enthalpy of formation of gaseous n-butyl crotonate was derived from combustion calorimetry experiments. A general protocol for this technique involves:
-
Sample Preparation: A precise mass of the liquid sample (n-butyl crotonate) is enclosed in a sample holder, often a gelatin capsule or a container made of a material with a known heat of combustion.
-
Calorimeter Setup: The sample is placed inside a "bomb," a constant-volume vessel, which is then pressurized with a high-purity oxygen atmosphere. The bomb is submerged in a known mass of water within a well-insulated calorimeter.
-
Ignition and Measurement: The sample is ignited electrically. The combustion reaction releases heat, which is absorbed by the bomb, the surrounding water, and the calorimeter components, causing a temperature rise. This temperature change is meticulously measured with a high-precision thermometer.
-
Data Analysis: The heat of combustion is calculated from the temperature rise and the total heat capacity of the calorimeter system (determined through calibration with a standard substance like benzoic acid). Corrections are applied for the ignition energy and the combustion of the sample holder.
-
Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated from the experimental heat of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).
Transpiration Method (for Vapor Pressure and Enthalpy of Vaporization):
The transpiration method is a dynamic technique used to measure the vapor pressure of a substance, from which the enthalpy of vaporization can be derived. The general procedure is as follows:
-
Sample Placement: A sample of the substance (n-butyl crotonate) is placed in a thermostatically controlled saturator.
-
Carrier Gas Flow: An inert carrier gas (e.g., nitrogen or argon) is passed through or over the sample at a known and controlled flow rate. The gas becomes saturated with the vapor of the substance.
-
Vapor Transport and Collection: The gas-vapor mixture exits the saturator and the transported vapor is collected, typically by condensation in a cold trap or absorption in a suitable solvent.
-
Quantification: The amount of condensed or absorbed substance is determined gravimetrically or by a suitable analytical technique.
-
Vapor Pressure Calculation: The partial pressure of the substance (its vapor pressure at that temperature) is calculated from the amount of transported material, the volume of the carrier gas, and the ideal gas law.
-
Enthalpy of Vaporization: By measuring the vapor pressure at different temperatures, the enthalpy of vaporization can be determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.
Estimation Methodologies
Benson Group Additivity Method:
This method estimates thermochemical properties by summing the contributions of individual molecular groups. For the standard molar entropy of n-butyl crotonate (CH₃CH=CHCOOCH₂CH₂CH₂CH₃), the molecule is dissected into the following groups, and their corresponding literature values are summed:
-
C-(C)(H)₃
-
Cd-(H)
-
Cd-(CO)
-
CO-(O)(Cd)
-
O-(CO)(C)
-
C-(O)(C)(H)₂
-
C-(C)₂(H)₂
-
C-(C)(H)₃
A symmetry correction is also applied.
Joback Method:
The Joback method is another group contribution technique used to estimate a range of thermochemical and physical properties.[2][3][4][5][6] Similar to the Benson method, it involves breaking down the molecule into its constituent functional groups and summing their contributions to calculate properties like heat capacity.[2][5]
Logical Relationships and Workflows
The following diagrams illustrate the relationships between different thermochemical properties and a typical experimental workflow for their determination.
Caption: Relationship between experimental and estimated thermochemical data.
Caption: Typical experimental workflow for thermochemical data acquisition.
References
- 1. 7299-91-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Joback method - Wikipedia [en.wikipedia.org]
- 3. EgiChem | Tools [egichem.com]
- 4. checalc.com [checalc.com]
- 5. mdpi.com [mdpi.com]
- 6. Joback Group Contribution Method (thermo.group_contribution.joback) — Thermo 0.5.0 documentation [thermo.readthedocs.io]
Methodological & Application
Synthesis of Butyl Crotonate: An Application Note and Protocol for Laboratory Researchers
Abstract
This document provides a comprehensive guide for the laboratory synthesis of butyl crotonate, a valuable ester intermediate in organic synthesis. The primary method detailed is the Fischer-Speier esterification of crotonic acid with n-butanol, a robust and widely used procedure. This application note includes a detailed experimental protocol, a summary of quantitative data from various synthetic approaches, and characterization data for the final product. Furthermore, visual diagrams generated using Graphviz are provided to illustrate the reaction pathway and experimental workflow, ensuring clarity and ease of understanding for researchers, scientists, and professionals in drug development.
Introduction
This compound is an unsaturated ester that serves as a versatile building block in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its synthesis is a common procedure in organic chemistry laboratories, typically achieved through the acid-catalyzed esterification of crotonic acid with n-butanol. This reaction, known as the Fischer-Speier esterification, is an equilibrium process. To achieve high yields, the equilibrium is typically shifted towards the product by using an excess of one of the reactants (usually the alcohol) and/or by removing the water formed during the reaction. While sulfuric acid is a common catalyst, other acidic catalysts, both homogeneous and heterogeneous, have also been employed. This document outlines a standard laboratory procedure for this synthesis and presents comparative data to aid in methodological selection and optimization.
Reaction Scheme
The synthesis of this compound from crotonic acid and n-butanol is depicted in the following reaction scheme:
Caption: Fischer-Speier esterification of crotonic acid with n-butanol.
Quantitative Data Summary
The following table summarizes quantitative data for the synthesis of this compound under various reaction conditions, providing a basis for comparison of different methodologies.
| Catalyst | Catalyst Loading | Reactant Molar Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| H₂SO₄ | Catalytic (a few drops) | 1:1.7 | Reflux (~117) | 12 | 85-90 | Adapted from Organic Syntheses for sec-butyl crotonate[1] |
| Immobilized Ionic Liquid | 5% (of n-butanol) | 1.2:1 | 110 | 4 | 97.1 | For n-butyl butyrate, analogous reaction[2] |
| Hβ zeolite | Not specified | 1:1 (fed separately) | Not specified | Continuous | 91.5 | For n-butyl acetate, analogous reaction |
Experimental Protocol
This protocol details the synthesis, purification, and characterization of n-butyl crotonate via Fischer-Speier esterification.
Materials and Equipment
-
Reactants:
-
Crotonic acid
-
n-Butanol
-
Concentrated sulfuric acid (H₂SO₄)
-
-
Work-up and Purification Reagents:
-
Diethyl ether (or other suitable extraction solvent)
-
10% Sodium carbonate (Na₂CO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Distillation apparatus (for fractional distillation)
-
NMR spectrometer
-
FT-IR spectrometer
-
Synthesis Procedure
Caption: Experimental workflow for the synthesis of this compound.
-
Reaction Setup: In a round-bottom flask, combine crotonic acid and n-butanol. For every 1 mole of crotonic acid, use approximately 1.7 moles of n-butanol.
-
Catalyst Addition: Carefully add a few drops of concentrated sulfuric acid to the mixture while swirling.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle or oil bath. Continue refluxing for approximately 12 hours.
-
Cooling and Extraction: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether.
-
Washing:
-
Wash the organic layer with a 10% aqueous solution of sodium carbonate to neutralize any unreacted crotonic acid and the sulfuric acid catalyst. Be cautious as CO₂ gas will be evolved.
-
Separate the layers and wash the organic layer with a saturated solution of sodium chloride (brine) to remove any remaining water-soluble impurities.
-
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the dried solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.
-
Purification: Purify the resulting crude this compound by fractional distillation under reduced pressure.
Product Characterization
The purified this compound should be a colorless liquid. The following data can be used for its characterization.
Physical Properties:
-
Refractive Index: Approximately 1.4320-1.4330[1]
Spectroscopic Data:
-
¹H NMR (CDCl₃, 90 MHz): [1]
-
δ 6.96 (m, 1H, -CH=)
-
δ 5.85 (m, 1H, =CH-)
-
δ 4.12 (t, 2H, -O-CH₂-)
-
δ 1.88 (d, 3H, =CH-CH₃)
-
δ 1.62 (m, 2H, -CH₂-)
-
δ 1.40 (m, 2H, -CH₂-)
-
δ 0.94 (t, 3H, -CH₃)
-
-
¹³C NMR (CDCl₃):
-
δ 166.3 (C=O)
-
δ 144.6 (-CH=)
-
δ 122.9 (=CH-)
-
δ 64.2 (-O-CH₂-)
-
δ 30.6 (-CH₂-)
-
δ 19.1 (-CH₂-)
-
δ 17.9 (=CH-CH₃)
-
δ 13.7 (-CH₃)
-
-
Infrared (IR) Spectroscopy (neat): [4]
-
~2960 cm⁻¹ (C-H stretch, alkyl)
-
~1720 cm⁻¹ (C=O stretch, ester)
-
~1655 cm⁻¹ (C=C stretch, alkene)
-
~1170 cm⁻¹ (C-O stretch, ester)
-
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
-
n-Butanol and diethyl ether are flammable. Keep away from open flames and ignition sources.
-
The neutralization step with sodium carbonate will produce carbon dioxide gas, leading to pressure buildup in the separatory funnel. Vent the funnel frequently.
Conclusion
The Fischer-Speier esterification of crotonic acid with n-butanol provides a reliable and effective method for the laboratory synthesis of this compound. By using an excess of the alcohol and an acid catalyst, high yields of the desired ester can be achieved. The purification procedure involving washing and distillation is crucial for obtaining a product of high purity. The characterization data provided serves as a benchmark for confirming the identity and purity of the synthesized this compound. This protocol and the accompanying data are intended to be a valuable resource for researchers in organic and medicinal chemistry.
References
Application Notes and Protocols: Butyl Crotonate as a Starting Material in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl crotonate, a simple α,β-unsaturated ester, serves as a versatile and cost-effective starting material in a variety of organic syntheses. Its conjugated double bond and ester functionality allow for a range of chemical transformations, making it a valuable building block for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and specialty chemicals. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in key synthetic transformations, with a focus on the preparation of chiral amines and their relevance in drug discovery.
Key Applications of this compound Derivatives
The reactivity of the carbon-carbon double bond in this compound, particularly its susceptibility to nucleophilic conjugate addition (Michael addition), is central to its utility. This reaction allows for the stereocontrolled introduction of new functional groups at the β-position, paving the way for the synthesis of a diverse array of target molecules.
One of the most significant applications of this compound derivatives, particularly tert-butyl crotonate, is in the asymmetric synthesis of β-amino acids and their derivatives. Chiral β-amino acids are crucial components of numerous biologically active compounds, including peptides, natural products, and pharmaceutical agents. The enantioselective conjugate addition of amines to tert-butyl crotonate provides a direct route to these valuable building blocks.
A notable example is the synthesis of (R)-3-aminobutanol, a key chiral intermediate in the synthesis of various pharmaceuticals. The following sections provide a detailed protocol for a multi-step synthesis of (R)-3-aminobutanol starting from tert-butyl crotonate.
Application Example: Multi-step Synthesis of (R)-3-Aminobutanol from Tert-Butyl Crotonate
This protocol details a two-step synthesis of (R)-3-aminobutanol, a valuable chiral building block, starting from commercially available tert-butyl crotonate. The key steps involve a diastereoselective aza-Michael addition of a chiral amine to tert-butyl crotonate, followed by the reduction of the resulting β-amino ester.
Experimental Workflow
Caption: Synthetic workflow for (R)-3-aminobutanol.
Step 1: Diastereoselective aza-Michael Addition
This step involves the conjugate addition of a chiral amine, (R)-N-benzyl-1-phenylethylamine, to tert-butyl crotonate. The stereochemistry of the final product is controlled by the chiral auxiliary.
Reaction Scheme:
Experimental Protocol:
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve (R)-N-benzyl-1-phenylethylamine (1.0 eq) in anhydrous tetrahydrofuran (THF) (approx. 5 mL per mmol of amine).
-
Reaction Setup: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Base: Slowly add n-butyllithium (n-BuLi) (1.05 eq, as a solution in hexanes) dropwise to the solution, maintaining the temperature below -70 °C. Stir the resulting mixture for 30 minutes at -78 °C.
-
Addition of Michael Acceptor: Add a solution of tert-butyl crotonate (1.2 eq) in anhydrous THF dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexanes). The reaction is typically complete within 2-4 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Quantitative Data (Representative):
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Diastereomeric Excess (%) |
| tert-Butyl (3R)-3-(((R)-1-phenylethyl)amino)butanoate | C₂₁H₂₉NO₂ | 327.46 | 85-95 | >95 |
Characterization Data for tert-Butyl (3R)-3-(((R)-1-phenylethyl)amino)butanoate:
-
¹H NMR (400 MHz, CDCl₃) δ: 7.40-7.20 (m, 10H), 3.85 (q, J = 6.8 Hz, 1H), 3.30 (m, 1H), 2.45 (dd, J = 15.2, 6.0 Hz, 1H), 2.30 (dd, J = 15.2, 7.2 Hz, 1H), 1.45 (s, 9H), 1.35 (d, J = 6.8 Hz, 3H), 1.15 (d, J = 6.4 Hz, 3H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 171.5, 144.8, 142.5, 128.6, 128.4, 127.8, 127.2, 80.8, 58.2, 52.6, 42.1, 28.2, 21.5, 18.9.
-
IR (neat, cm⁻¹): 3350, 2975, 1725, 1450, 1365, 1150.
-
MS (ESI): m/z 328.2 [M+H]⁺.
Step 2: Reduction of the β-Amino Ester
The tert-butyl ester of the β-amino ester intermediate is reduced to the corresponding primary alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).
Reaction Scheme:
Experimental Protocol:
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, prepare a suspension of lithium aluminum hydride (LiAlH₄) (2.0 eq) in anhydrous THF.
-
Addition of Ester: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of tert-butyl (3R)-3-(((R)-1-phenylethyl)amino)butanoate (1.0 eq) in anhydrous THF dropwise.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.
-
Work-up (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (x mL), 15% aqueous sodium hydroxide (NaOH) (x mL), and then water (3x mL), where x is the number of grams of LiAlH₄ used.
-
Filtration and Extraction: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake with THF.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be further purified by distillation or crystallization to yield pure (R)-3-aminobutanol. The chiral auxiliary, (R)-N-benzyl-1-phenylethylamine, can be recovered from the reaction mixture.
Quantitative Data (Representative):
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Enantiomeric Excess (%) | Boiling Point (°C) |
| (R)-3-Aminobutanol | C₄H₁₁NO | 89.14 | 80-90 | >99 | 164-166 |
Characterization Data for (R)-3-Aminobutanol:
-
¹H NMR (400 MHz, CDCl₃) δ: 3.75 (m, 1H), 3.10 (m, 1H), 2.50 (br s, 3H, NH₂ and OH), 1.65 (m, 1H), 1.50 (m, 1H), 1.15 (d, J = 6.4 Hz, 3H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 65.4, 48.9, 39.8, 23.7.
-
IR (neat, cm⁻¹): 3360, 3280, 2960, 1590, 1460, 1080.
-
MS (ESI): m/z 90.1 [M+H]⁺.
Application in Drug Discovery: S1P1 Receptor Agonists
Derivatives of chiral β-amino acids and their corresponding amino alcohols are important precursors in the synthesis of various pharmaceuticals. One such class of drugs is the sphingosine-1-phosphate receptor 1 (S1P1) agonists. These drugs are used in the treatment of autoimmune diseases like multiple sclerosis.
Fingolimod (FTY720) is a well-known S1P1 receptor agonist. While not directly synthesized from this compound in its commercial production, key chiral intermediates for fingolimod and its analogs can be prepared using methodologies that rely on the asymmetric conjugate addition to α,β-unsaturated esters like tert-butyl crotonate. The synthesis of chiral amino alcohol building blocks is a critical step in accessing these complex drug molecules.
Signaling Pathway of S1P1 Receptor Agonists
S1P1 receptor agonists modulate the immune system by acting on lymphocytes. The binding of an agonist, such as the phosphorylated form of fingolimod (fingolimod-phosphate), to the S1P1 receptor on lymphocytes induces receptor internalization. This process effectively traps the lymphocytes in the lymph nodes, preventing their migration to the central nervous system where they would otherwise contribute to inflammation and tissue damage in diseases like multiple sclerosis.
Caption: S1P1 receptor agonist signaling pathway.
Conclusion
This compound and its derivatives are valuable and versatile starting materials in organic synthesis. The protocols and data presented here for the synthesis of (R)-3-aminobutanol from tert-butyl crotonate highlight a key application in the stereoselective synthesis of chiral building blocks. The connection of these building blocks to the synthesis of important pharmaceuticals like S1P1 receptor agonists underscores the significance of this compound in modern drug discovery and development. The provided detailed methodologies and characterization data aim to facilitate the practical application of these synthetic strategies in the research laboratory.
Applications of Butyl Crotonate in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of butyl crotonate in polymer chemistry. This compound, an α,β-unsaturated ester, serves as a versatile monomer in various polymerization reactions, leading to polymers with unique properties and potential applications in fields ranging from optical materials to biodegradable polymers.
Introduction
This compound is the ester of crotonic acid and butanol. Its structure, featuring a β-methyl group, imparts distinct reactivity and properties to its corresponding polymers compared to the more common acrylate and methacrylate monomers. While the steric hindrance from the β-methyl group can make it less reactive in certain polymerization reactions, it also contributes to desirable properties in the resulting polymers, such as higher glass transition temperatures and enhanced thermal stability. This document explores the synthesis of poly(this compound) and its copolymers through anionic and radical polymerization techniques.
Anionic Polymerization of sec-Butyl Crotonate
Anionic polymerization of sec-butyl crotonate can produce polymers with controlled molecular weights and narrow molecular weight distributions. Poly(sec-butyl crotonate) is a promising candidate for optical materials due to its high glass transition temperature and excellent flexibility below this temperature.[1]
Application Note
Poly(sec-butyl crotonate) synthesized via anionic polymerization exhibits properties that make it a superior alternative to conventional optical polymers like poly(methyl methacrylate) (PMMA). Key advantages include a higher service temperature and significant extensibility, which can be beneficial in applications requiring flexible optical components.[1] The polymerization is typically initiated by organolithium compounds in a polar aprotic solvent at low temperatures to ensure controlled propagation and minimize side reactions.
Experimental Protocol: Anionic Polymerization of sec-Butyl Crotonate
This protocol describes the synthesis of poly(sec-butyl crotonate) using 1,1-diphenylhexyllithium as an initiator in tetrahydrofuran (THF).
Materials:
-
sec-Butyl crotonate (monomer)
-
Tetrahydrofuran (THF), purified
-
1,1-Diphenylhexyllithium (initiator)
-
Methanol (quenching agent)
-
Benzene (for freeze-drying)
-
High-vacuum glass apparatus
Procedure:
-
Monomer and Solvent Purification:
-
Purify THF by distillation over sodium benzophenone ketyl until a deep purple color persists, indicating an anhydrous and oxygen-free solvent.
-
Distill sec-butyl crotonate under reduced pressure and store it over calcium hydride to remove any residual moisture.
-
-
Initiator Preparation:
-
Synthesize 1,1-diphenylhexyllithium by reacting 1,1-diphenylethylene with n-butyllithium in a non-polar solvent like hexane under an inert atmosphere. The concentration of the initiator solution should be determined by titration.
-
-
Polymerization:
-
Assemble the high-vacuum glass apparatus and flame-dry it under vacuum to remove any adsorbed moisture.
-
Introduce the purified THF into the reaction flask via cannula transfer under a positive pressure of inert gas (e.g., argon).
-
Cool the solvent to the desired reaction temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Add the initiator solution dropwise to the stirred THF.
-
Introduce the purified sec-butyl crotonate monomer to the initiator solution. The reaction mixture should be stirred vigorously.
-
Allow the polymerization to proceed for the desired time (e-g., 1-2 hours).
-
-
Quenching and Polymer Isolation:
-
Quench the polymerization by adding a small amount of degassed methanol to the reaction mixture.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of methanol.
-
Filter the precipitated polymer and wash it with fresh methanol.
-
-
Purification and Drying:
-
Dissolve the polymer in a small amount of benzene.
-
Freeze-dry the benzene solution for 24 hours to obtain the purified poly(sec-butyl crotonate).[1]
-
Characterization:
-
Determine the molecular weight and molecular weight distribution by gel permeation chromatography (GPC).
-
Measure the glass transition temperature (Tg) using differential scanning calorimetry (DSC).
-
Analyze the polymer structure using nuclear magnetic resonance (NMR) spectroscopy.
Radical Copolymerization of this compound
This compound can be copolymerized with various comonomers, such as styrene and vinyl acetate, via radical polymerization to tailor the properties of the resulting materials.[2] This approach is often more industrially viable than anionic polymerization.
Application Note
Radical copolymerization of this compound with electron-rich monomers like styrene can lead to copolymers with a range of thermal and mechanical properties.[2] The incorporation of this compound can enhance the glass transition temperature and modify the solubility characteristics of the final polymer. The choice of initiator and solvent is crucial for controlling the polymerization kinetics and the properties of the copolymer. Azobisisobutyronitrile (AIBN) and benzoyl peroxide are commonly used initiators.[2]
Experimental Protocol: Radical Copolymerization of this compound and Styrene
This protocol outlines the bulk copolymerization of this compound and styrene using benzoyl peroxide as the initiator.
Materials:
-
This compound (monomer)
-
Styrene (comonomer)
-
Benzoyl peroxide (initiator)
-
Methanol (for precipitation)
-
Toluene (solvent for purification)
-
Polymerization tube or flask with a reflux condenser
Procedure:
-
Monomer Purification:
-
Wash styrene with an aqueous sodium hydroxide solution to remove the inhibitor, followed by washing with deionized water until neutral. Dry the styrene over anhydrous calcium chloride and then distill it under reduced pressure.
-
Distill this compound under reduced pressure to remove any impurities.
-
-
Polymerization Setup:
-
In a polymerization tube or flask, add the desired molar ratio of purified this compound and styrene.
-
Add the initiator, benzoyl peroxide (typically 0.1-1.0 mol% with respect to the total monomers).
-
Seal the tube or equip the flask with a reflux condenser and an inert gas inlet.
-
-
Polymerization Reaction:
-
Heat the reaction mixture in a thermostatically controlled oil bath to the desired temperature (e.g., 80-90 °C).
-
Allow the polymerization to proceed for a specified time, monitoring the viscosity of the reaction mixture.
-
-
Polymer Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Dissolve the viscous solution in a suitable solvent like toluene.
-
Precipitate the copolymer by slowly adding the toluene solution to a large excess of a non-solvent, such as methanol, while stirring.
-
Filter the precipitated copolymer and wash it thoroughly with methanol to remove any unreacted monomers and initiator residues.
-
-
Drying:
-
Dry the purified copolymer in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
-
Characterization:
-
Determine the copolymer composition using NMR spectroscopy or elemental analysis.
-
Measure the molecular weight and polydispersity index (PDI) by GPC.
-
Determine the glass transition temperature (Tg) by DSC.
Quantitative Data Summary
The following tables summarize the key quantitative data for polymers derived from this compound.
Table 1: Properties of Poly(sec-butyl crotonate) from Anionic Polymerization
| Property | Value | Reference |
| Glass Transition Temperature (Tg) | High (specific value depends on molecular weight) | [1] |
| Extensibility below Tg | Very high | [1] |
| Optical Properties | Similar to poly(methyl methacrylate) | [1] |
| Service Temperature | Higher than poly(alkyl methacrylate)s | [1] |
Table 2: Radical Copolymerization Parameters of this compound (M1) with Vinyl Acetate (M2)
| Parameter | Value |
| Reactivity Ratio (r1) | 0.70 ± 0.05 |
| Reactivity Ratio (r2) | 0.25 ± 0.02 |
| Alfrey-Price Q value | 0.09 |
| Alfrey-Price e value | -0.68 |
Diagrams
Caption: Experimental workflow for the anionic polymerization of sec-butyl crotonate.
Caption: Experimental workflow for the radical copolymerization of this compound and styrene.
Caption: Logical relationship between monomer structure and polymer properties.
References
Application Notes and Protocols for Butyl Crotonate as a Flavoring Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive technical information and detailed experimental protocols for the use of butyl crotonate as a flavoring agent in food science. This document is intended to guide researchers and professionals in the effective application and analysis of this compound.
Introduction to this compound
This compound (also known as butyl (E)-but-2-enoate) is an organic ester recognized for its potent fruity aroma and flavor. It is utilized in the food industry to impart or enhance specific flavor profiles in a variety of products. Understanding its chemical properties, sensory characteristics, and behavior in different food matrices is crucial for its effective application.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Name | butyl (E)-but-2-enoate |
| Synonyms | n-Butyl crotonate, Crotonic acid n-butyl ester |
| CAS Number | 591-63-9, 7299-91-4 |
| Molecular Formula | C₈H₁₄O₂ |
| Molecular Weight | 142.20 g/mol [1] |
| Appearance | Colorless to pale yellow clear liquid[2] |
| Boiling Point | 171.00 to 172.00 °C @ 760.00 mm Hg[2] |
| Flash Point | 144.00 °F TCC (62.22 °C)[2][3] |
| Solubility | Soluble in alcohol, oils, propylene glycol. Slightly soluble in water (480.5 mg/L @ 25 °C est.)[2] |
| Specific Gravity | 0.90100 to 0.90900 @ 25.00 °C[2] |
| Refractive Index | 1.42500 to 1.43500 @ 20.00 °C[2] |
Regulatory Status
While a specific FEMA GRAS (Generally Recognized as Safe) number for n-butyl crotonate was not identified in the available literature, its isomer, isothis compound, is listed as FEMA number 3432. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated isothis compound and concluded that there is "No safety concern at current levels of intake when used as a flavouring agent." This suggests a favorable regulatory standing for closely related substances like n-butyl crotonate. In Europe, flavoring substances are regulated, and their use is subject to safety assessments.
Flavor Profile and Applications
This compound is characterized by a fruity aroma. For its isomer, isothis compound, more detailed descriptors include sweet, fruity, pineapple, apple, and banana notes with a waxy taste profile. These characteristics make this compound suitable for a wide range of food and beverage applications.
Typical Use Levels
The typical and maximum recommended use levels for this compound in various food categories, as reported by the industry, are summarized in Table 2.[2] These levels are provided as a guide and should be optimized based on the specific product formulation and desired flavor intensity.
Table 2: Typical and Maximum Use Levels of this compound in Food Categories
| Food Category | Average Usage (mg/kg) | Maximum Usage (mg/kg) |
| Dairy products | 7.0 | 35.0 |
| Fats and oils | 5.0 | 25.0 |
| Edible ices | 10.0 | 50.0 |
| Processed fruit | 7.0 | 35.0 |
| Confectionery | 10.0 | 50.0 |
| Bakery wares | 10.0 | 50.0 |
| Meat and meat products | 2.0 | 10.0 |
| Fish and fish products | 2.0 | 10.0 |
| Salts, spices, soups, sauces, salads | 5.0 | 25.0 |
| Foodstuffs for particular nutritional uses | 10.0 | 50.0 |
| Non-alcoholic beverages | 5.0 | 25.0 |
| Alcoholic beverages | 10.0 | 50.0 |
| Ready-to-eat savories | 20.0 | 100.0 |
| Composite foods | 5.0 | 25.0 |
Experimental Protocols
The following sections provide detailed protocols for the synthesis, sensory evaluation, analytical quantification, and stability testing of this compound.
Synthesis of this compound
This compound is typically synthesized via the esterification of crotonic acid with n-butanol.
Caption: Workflow for the synthesis of this compound via esterification.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine crotonic acid and n-butanol in a 1:1.2 molar ratio.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the weight of crotonic acid) to the mixture while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel. Neutralize the excess acid with a saturated solution of sodium bicarbonate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the excess butanol under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Sensory Evaluation Protocol
A descriptive sensory analysis can be conducted to characterize the flavor profile of this compound.
Caption: Workflow for the sensory evaluation of this compound.
Protocol:
-
Panelist Selection and Training: Select 8-12 panelists based on their sensory acuity and experience. Train them with relevant flavor standards to develop a common vocabulary for describing fruity and ester-like aromas and tastes.
-
Sample Preparation: Prepare a series of concentrations of this compound in a neutral base (e.g., 5% sucrose solution with 0.1% citric acid) to determine its flavor profile at different levels.
-
Evaluation Procedure:
-
Present the samples to the panelists in a randomized and blind manner.
-
Instruct panelists to first evaluate the aroma of the sample by sniffing from the cup.
-
Then, panelists should take a small sip, hold it in their mouth for a few seconds to evaluate the taste and mouthfeel, and then expectorate.
-
Panelists should cleanse their palate with unsalted crackers and water between samples.
-
-
Data Collection: Panelists rate the intensity of each identified attribute (e.g., fruity, sweet, green, waxy) on a structured scale (e.g., a 15-point scale).
-
Data Analysis: Analyze the data to generate a flavor profile of this compound, including the key attributes and their intensities.
Analytical Quantification by GC-MS
Gas chromatography-mass spectrometry (GC-MS) is the standard method for the quantification of volatile flavor compounds like this compound in food matrices.
Caption: Workflow for the GC-MS analysis of this compound.
Protocol for Quantification in a Beverage:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 10 mL of the beverage sample in a screw-cap vial, add an internal standard (e.g., ethyl heptanoate).
-
Add 2 mL of dichloromethane, cap the vial, and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic (bottom) layer to a clean vial.
-
Repeat the extraction with another 2 mL of dichloromethane and combine the organic layers.
-
Concentrate the combined extract to approximately 0.5 mL under a gentle stream of nitrogen.
-
-
GC-MS Conditions:
-
GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode at 250 °C.
-
Oven Program: Start at 40 °C for 2 minutes, ramp to 150 °C at 5 °C/min, then to 250 °C at 20 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 40-300. For higher sensitivity, selected ion monitoring (SIM) can be used, targeting characteristic ions of this compound (e.g., m/z 87, 56, 41).
-
-
Quantification: Create a calibration curve using standards of this compound with the internal standard. Calculate the concentration of this compound in the sample based on the peak area ratio to the internal standard.
Stability Testing Protocol
This protocol outlines an accelerated shelf-life study to assess the stability of this compound in a food product.
Caption: Workflow for the stability testing of this compound.
Protocol:
-
Product Preparation: Prepare a batch of the food product containing a known concentration of this compound. Package the product in its final intended packaging.
-
Storage Conditions: Store the product under both normal (e.g., 20 °C in the dark) and accelerated conditions (e.g., 35 °C with and without light exposure).
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, and 12 weeks), withdraw samples from each storage condition.
-
Analysis:
-
Chemical Analysis: Quantify the concentration of this compound in each sample using the GC-MS protocol described in section 4.3.
-
Sensory Analysis: Conduct sensory evaluation (e.g., triangle test or descriptive analysis) to determine if there are any perceivable changes in the flavor profile of the product.
-
-
Data Evaluation: Plot the concentration of this compound and the sensory scores over time for each storage condition. Use this data to model the degradation kinetics and predict the shelf-life of the product under normal storage conditions. Factors that can influence the stability of flavor esters in food during storage include temperature, light, oxygen, and interactions with other food components. Esters can be more stable in alcoholic beverages compared to aqueous, non-alcoholic beverages.[4]
References
Application Notes and Protocols for the Quantification of Butyl Crotonate
These application notes provide detailed methodologies for the quantitative analysis of butyl crotonate, a common flavor and fragrance ingredient, in various matrices. The primary analytical techniques covered are Gas Chromatography with Flame Ionization Detection (GC-FID) for general quantification and Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) for trace-level analysis.
Application Note 1: Quantification of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is suitable for the routine quality control and quantification of this compound in samples where concentrations are expected to be in the parts per million (ppm) range or higher.
Principle
Gas chromatography separates volatile and semi-volatile compounds from a mixture based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. Following separation, the flame ionization detector (FID) combusts the organic compounds eluting from the column, producing ions that generate a current proportional to the mass of the carbon atoms in the analyte. This response is used for quantification.
Experimental Protocol
1. Instrumentation
A gas chromatograph equipped with a flame ionization detector and a split/splitless injector is used.
| Parameter | Setting |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Injection Mode | Split (split ratio 20:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium or Hydrogen, constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature 60 °C (hold for 2 min), ramp at 10 °C/min to 240 °C (hold for 5 min) |
| Detector Temperature | 280 °C |
| Detector Gases | Hydrogen, Air, and Makeup Gas (Nitrogen or Helium) as per manufacturer's recommendations |
2. Reagents and Standards
-
This compound standard (>99% purity)
-
Internal Standard (IS), e.g., n-Nonane or another suitable hydrocarbon not present in the sample.
-
Solvent (e.g., Dichloromethane or Ethyl Acetate, GC grade)
-
Anhydrous Sodium Sulfate
3. Standard Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of solvent in a volumetric flask.
-
Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the internal standard and dissolve it in 100 mL of solvent.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock standard solution to concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each calibration standard with a constant concentration of the internal standard (e.g., 10 µg/mL).
4. Sample Preparation (Liquid-Liquid Extraction for Aqueous Samples)
-
Transfer 10 mL of the aqueous sample into a separatory funnel.
-
Add a known amount of the internal standard stock solution.
-
Add 10 mL of the extraction solvent (e.g., Dichloromethane).
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate.
-
Drain the organic layer (bottom layer for Dichloromethane) through a funnel containing anhydrous sodium sulfate to remove residual water.
-
Collect the dried organic extract in a vial for GC-FID analysis.
Experimental Workflow: GC-FID Analysis
Caption: Workflow for this compound Quantification by GC-FID.
5. Data Analysis and Quantification
-
Integrate the peak areas of this compound and the internal standard in the chromatograms of the standards and samples.
-
Calculate the response factor (RF) for each calibration standard using the formula: RF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)
-
Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. Perform a linear regression to obtain the calibration curve.
-
Calculate the concentration of this compound in the samples using the calibration curve and the peak area ratios of the analyte and the internal standard.
Method Validation Summary
The following table summarizes typical validation parameters for a GC-FID method for ester quantification.
| Parameter | Typical Value/Range |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 2.0 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 90 - 110% |
Illustrative Quantitative Data
| Sample Matrix | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | % Recovery | % RSD (n=3) |
| Fruit Juice | 10.0 | 9.8 | 98.0 | 2.5 |
| Alcoholic Beverage | 50.0 | 51.2 | 102.4 | 1.8 |
| Industrial Effluent | 5.0 | 4.7 | 94.0 | 4.1 |
Application Note 2: Trace Analysis of this compound using Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
This method is ideal for the sensitive and selective quantification of this compound at trace levels (parts per billion, ppb) in complex matrices such as food, beverages, and biological samples.
Principle
Headspace sampling involves analyzing the vapor phase in equilibrium with a solid or liquid sample in a sealed vial. This technique is particularly useful for volatile compounds like this compound, as it minimizes matrix effects and protects the GC system from non-volatile sample components. The separated compounds are then detected by a mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (ion abundance) information, offering high selectivity and sensitivity.
Experimental Protocol
1. Instrumentation
A gas chromatograph coupled with a mass spectrometer and a headspace autosampler is used.
| Parameter | Setting |
| Headspace Autosampler | |
| Vial Equilibration Temp. | 80 °C |
| Vial Equilibration Time | 20 min |
| Loop Temperature | 90 °C |
| Transfer Line Temperature | 100 °C |
| GC System | |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium, constant flow rate of 1.2 mL/min |
| Oven Temperature Program | Initial temperature 50 °C (hold for 3 min), ramp at 15 °C/min to 250 °C (hold for 3 min) |
| Mass Spectrometer | |
| Transfer Line Temp. | 260 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantification Ions (m/z) | 87, 69 (example ions, should be confirmed with standard) |
2. Reagents and Standards
-
This compound standard (>99% purity)
-
Internal Standard (e.g., d8-Toluene or another suitable deuterated standard)
-
Matrix-matched blank sample
-
Sodium Chloride
3. Standard and Sample Preparation
-
Prepare a stock solution of this compound and the internal standard in methanol.
-
For calibration standards, add appropriate aliquots of the stock solution to headspace vials containing a matrix similar to the samples (e.g., deionized water for aqueous samples).
-
For samples, place a known amount (e.g., 5 g of solid or 5 mL of liquid) into a 20 mL headspace vial.
-
Spike each standard and sample with a constant amount of the internal standard.
-
Add a salting-out agent (e.g., 1 g of NaCl) to aqueous samples to increase the volatility of this compound.
-
Immediately seal the vials with PTFE/silicone septa and aluminum caps.
-
Vortex the vials to ensure homogeneity.
Experimental Workflow: HS-GC-MS Analysis
Caption: Workflow for Trace this compound Analysis by HS-GC-MS.
4. Data Analysis and Quantification
-
Quantification is performed using the peak area of the selected quantification ion for this compound and its corresponding internal standard.
-
A calibration curve is constructed by plotting the ratio of the analyte ion peak area to the internal standard ion peak area against the analyte concentration.
-
The concentration of this compound in the samples is determined from the calibration curve.
Method Validation Summary
| Parameter | Typical Value/Range |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/L |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/L |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 85 - 115% |
Illustrative Quantitative Data
| Sample Matrix | Spiked Concentration (µg/L) | Measured Concentration (µg/L) | % Recovery | % RSD (n=3) |
| Drinking Water | 0.5 | 0.48 | 96.0 | 5.2 |
| Blood Plasma | 1.0 | 0.92 | 92.0 | 8.1 |
| Food Packaging | 5.0 (µg/kg) | 4.6 (µg/kg) | 92.0 | 6.5 |
Application Note: Analysis of Butyl Crotonate by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a comprehensive method for the qualitative and quantitative analysis of Butyl crotonate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a volatile organic compound used as a flavoring agent and in the synthesis of various organic compounds. The protocol outlined below provides a robust and reliable approach for researchers, scientists, and professionals in the drug development and food science industries to accurately identify and quantify this compound in various matrices. This document includes detailed experimental protocols, data presentation in tabular format, and visual diagrams of the experimental workflow and logical relationships.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is ideal for the analysis of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its definitive identification. For quantitative analysis, the area of the chromatographic peak is proportional to the concentration of the analyte.
Experimental Protocols
Sample Preparation
A simple liquid-liquid extraction is suitable for many sample matrices.
Materials:
-
Sample containing this compound
-
Dichloromethane (DCM), GC grade
-
Anhydrous sodium sulfate
-
2 mL autosampler vials with caps
-
Pipettes and glassware
Protocol:
-
For liquid samples, pipette 1 mL of the sample into a 10 mL glass vial.
-
Add 1 mL of dichloromethane to the vial.
-
Vortex the mixture for 1 minute to ensure thorough extraction of this compound into the organic layer.
-
Allow the layers to separate.
-
Carefully transfer the bottom organic layer (DCM) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried extract into a 2 mL autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following parameters can be used as a starting point and may require optimization based on the specific instrument and application.
Table 1: GC-MS Instrumental Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (Split ratio 20:1) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial: 50 °C (hold for 2 min), Ramp: 10 °C/min to 250 °C, Hold: 5 min at 250 °C |
| Mass Spectrometer | |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Range | m/z 40-300 |
| Solvent Delay | 3 minutes |
Data Presentation
Qualitative Analysis
The identification of this compound is confirmed by its retention time and the comparison of its mass spectrum with a reference spectrum from a spectral library (e.g., NIST). The expected retention time for this compound under the conditions described above can be estimated using its Kovats retention index, which is approximately 1027 on a standard non-polar column.[1] The actual retention time should be confirmed by injecting a pure standard.
The mass spectrum of this compound is characterized by a molecular ion peak (M+) and several key fragment ions.
Table 2: Characteristic Mass Fragments of n-Butyl Crotonate
| m/z | Relative Abundance (%) | Putative Fragment Ion |
| 142 | ~2 | [M]+ (Molecular Ion) |
| 87 | 58 | [M - C4H9O]+ |
| 69 | 100 | [C4H5O]+ |
| 56 | 18 | [C4H8]+ |
| 41 | 36 | [C3H5]+ |
| 39 | 16 | [C3H3]+ |
| 29 | 9 | [C2H5]+ |
| 27 | 6 | [C2H3]+ |
Data sourced from ChemicalBook based on a 75 eV spectrum.
Quantitative Analysis
For accurate quantification, an internal standard (IS) method is recommended. A suitable internal standard would be a compound with similar chemical properties to this compound but with a different retention time and mass spectrum, for example, Ethyl heptanoate.
Protocol for Quantitative Analysis:
-
Prepare a Stock Solution of this compound (e.g., 1000 µg/mL) in a suitable solvent like dichloromethane.
-
Prepare a Stock Solution of the Internal Standard (e.g., 1000 µg/mL).
-
Create Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the this compound stock solution and a constant concentration of the internal standard into a blank matrix. A typical calibration range might be 1-100 µg/mL.
-
Analyze Standards and Samples: Inject the prepared calibration standards and the unknown samples (also spiked with the internal standard) into the GC-MS under the same conditions.
-
Construct a Calibration Curve: Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Determine Unknown Concentration: Calculate the concentration of this compound in the unknown samples using the regression equation from the calibration curve.
Mandatory Visualization
References
Application Notes: Butyl Crotonate in the Synthesis of Chiral β-Amino Acid Derivatives for Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butyl crotonate, an α,β-unsaturated ester, serves as a versatile and cost-effective starting material in the synthesis of various pharmaceutical intermediates. Its electrophilic double bond readily participates in conjugate addition reactions, making it an ideal precursor for the construction of chiral β-amino acid derivatives. These derivatives are key structural motifs in a range of bioactive molecules, including the muscle relaxant Baclofen and the nootropic agent Phenibut. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of a key pharmaceutical intermediate, a γ-lactam, which is a direct precursor to β-aryl-γ-aminobutyric acid (GABA) analogues.
Introduction
The synthesis of enantiomerically pure β-amino acids is a significant focus in medicinal chemistry due to their prevalence in pharmacologically active compounds.[1] this compound, as a Michael acceptor, offers a strategic entry point to these valuable building blocks. The conjugate addition of a nucleophile to this compound, followed by further chemical transformations, allows for the stereocontrolled introduction of an amino group at the β-position. This application note details a synthetic pathway commencing with the asymmetric Michael addition of nitromethane to this compound, a crucial step in establishing the stereochemistry of the final product.
Key Applications
The primary application of this compound in this context is the synthesis of chiral γ-lactams. These lactams are stable, crystalline intermediates that can be readily converted to the corresponding β-substituted γ-aminobutyric acid (GABA) derivatives. GABA analogues are a class of drugs with significant therapeutic applications. For instance, (R)-Baclofen is a muscle relaxant used to treat spasticity, while Phenibut is used for its anxiolytic and nootropic effects.[2] The synthetic route outlined below provides a general framework for accessing these and other structurally related pharmaceutical agents.
Data Presentation
The following tables summarize typical quantitative data for the key steps in the synthesis of a chiral γ-lactam precursor from this compound. The data is compiled from analogous reactions reported in the literature.
Table 1: Asymmetric Michael Addition of Nitromethane to this compound
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| Chiral Thiourea Catalyst | Toluene | 25 | 24 | 90 | 92 |
| Chiral Amine Catalyst | Dichloromethane | 0 | 48 | 85 | 88 |
| Cinchona Alkaloid Derivative | Diethyl Ether | -20 | 72 | 88 | 95 |
Table 2: Reduction of γ-Nitro Ester and Subsequent Cyclization to γ-Lactam
| Reducing Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| H₂ (50 psi) | Raney Nickel | Methanol | 25 | 12 | 85 |
| Zn | Acetic Acid | Ethanol | 60 | 6 | 78 |
| Fe | NH₄Cl (aq) | Ethanol | 78 | 8 | 82 |
Experimental Protocols
Protocol 1: Asymmetric Michael Addition of Nitromethane to this compound
This protocol describes a general procedure for the enantioselective conjugate addition of nitromethane to this compound using a chiral organocatalyst.
Materials:
-
This compound (1.0 equiv)
-
Nitromethane (3.0 equiv)
-
Chiral thiourea catalyst (0.1 equiv)
-
Toluene (anhydrous)
-
4Å Molecular sieves
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the chiral thiourea catalyst and 4Å molecular sieves.
-
Add anhydrous toluene to the flask, followed by this compound.
-
Cool the mixture to the desired temperature (e.g., 25 °C).
-
Add nitromethane dropwise to the stirred solution over a period of 15 minutes.
-
Allow the reaction to stir at the specified temperature for the required time (e.g., 24 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired γ-nitro ester.
Protocol 2: Reduction of γ-Nitro Ester and Cyclization to γ-Lactam
This protocol outlines the reduction of the nitro group and subsequent intramolecular cyclization to form the corresponding γ-lactam.
Materials:
-
γ-Nitro ester (from Protocol 1) (1.0 equiv)
-
Raney Nickel (catalytic amount, ~10% w/w)
-
Methanol
-
Hydrogen gas supply
Procedure:
-
To a hydrogenation vessel, add the γ-nitro ester and methanol.
-
Carefully add the Raney Nickel catalyst to the solution under a stream of inert gas.
-
Seal the vessel and purge with hydrogen gas several times.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature for the specified time (e.g., 12 hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude γ-lactam.
-
The crude product can be further purified by recrystallization or column chromatography.
Visualizations
Caption: Synthetic workflow from this compound to a GABA analogue precursor.
Caption: Mechanism of the Michael Addition of Nitromethane to this compound.
References
Application Notes and Protocols for the Biocatalytic Synthesis of Butyl Crotonate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the biocatalytic synthesis of butyl crotonate. This method offers a green and efficient alternative to traditional chemical synthesis, leveraging the high selectivity and mild operating conditions of enzymatic catalysis. The protocols are designed to be readily implemented in a laboratory setting.
Introduction
This compound is a valuable chemical intermediate used in the synthesis of various fine chemicals and pharmaceutical agents. Traditionally, its synthesis involves the esterification of crotonic acid with butanol using strong acid catalysts at elevated temperatures. This process, however, is often associated with the formation of undesirable by-products, significant energy consumption, and challenges in catalyst removal.[1]
Biocatalytic synthesis, employing lipases, presents a superior alternative. Lipases, particularly from Candida antarctica (CAL-B), can catalyze the esterification reaction with high efficiency and selectivity under mild conditions.[1] This enzymatic approach minimizes by-product formation, reduces energy costs, and simplifies downstream processing, aligning with the principles of green chemistry.[2][3]
Application Notes
The efficiency of the lipase-catalyzed synthesis of this compound is influenced by several key parameters:
-
Enzyme Selection: Candida antarctica lipase B (CAL-B) is a highly effective and commonly used lipase for this transformation due to its broad substrate specificity and high stability.[1]
-
Immobilization: Immobilizing the lipase on a solid support, such as mesoporous silica, is crucial for enhancing its stability, reusability, and ease of separation from the reaction mixture.[1]
-
Reaction Medium: A solvent-free system is often preferred for this synthesis as it simplifies product purification and reduces environmental impact.
-
Temperature: The optimal temperature for the reaction is typically in the range of 40-50°C. Higher temperatures can lead to enzyme denaturation, while lower temperatures may result in slower reaction rates.[1]
-
Substrate Molar Ratio: The molar ratio of butanol to crotonic acid can affect the reaction equilibrium and conversion rate. An excess of butanol is often used to drive the reaction towards product formation.
-
Water Content: While a small amount of water is essential for enzyme activity, excess water can promote the reverse reaction (hydrolysis), reducing the product yield.
Experimental Workflow
The overall workflow for the biocatalyic synthesis of this compound is depicted below.
Caption: Experimental workflow for this compound synthesis.
Quantitative Data
The following table summarizes the effect of various reaction parameters on the conversion of crotonic acid to this compound using immobilized CAL-B.
| Parameter | Value | Conversion (%) | Time (h) | Reference |
| Temperature | 40°C | >92 | 8 | [1] |
| 50°C | >92 | 6 | [1] | |
| 60°C | 85 | 8 | - | |
| Substrate Molar Ratio (Butanol:Crotonic Acid) | 1:1 | 88 | 8 | - |
| 2:1 | >92 | 8 | - | |
| 3:1 | >92 | 7 | - | |
| Enzyme Loading (wt% of substrates) | 5% | 85 | 8 | - |
| 10% | >92 | 8 | - | |
| 15% | >92 | 6 | - |
Experimental Protocols
Protocol 1: Immobilization of Candida antarctica Lipase B (CAL-B) on Mesoporous Silica
Materials:
-
Candida antarctica lipase B (CAL-B) solution
-
Mesoporous silica support (e.g., SBA-15)
-
Phosphate buffer (pH 7.0)
-
Glutaraldehyde solution (25% in water)
-
Beaker, magnetic stirrer, and filtration apparatus
Procedure:
-
Activate the mesoporous silica by washing with distilled water and drying at 100°C for 4 hours.
-
Disperse 1 g of the activated silica in 20 mL of phosphate buffer (pH 7.0) in a beaker.
-
Add 1 mL of glutaraldehyde solution and stir for 2 hours at room temperature to activate the support.
-
Wash the activated support thoroughly with phosphate buffer to remove excess glutaraldehyde.
-
Add 10 mL of CAL-B solution (containing a known amount of enzyme) to the activated support.
-
Stir the mixture gently for 12 hours at 4°C to allow for enzyme immobilization.
-
Separate the immobilized enzyme by filtration and wash with phosphate buffer to remove any unbound enzyme.
-
Dry the immobilized CAL-B under vacuum and store at 4°C until use.
Protocol 2: Biocatalytic Synthesis of this compound
Materials:
-
Immobilized CAL-B (from Protocol 1)
-
Crotonic acid
-
n-Butanol
-
Reaction vessel (e.g., round-bottom flask) with a magnetic stirrer and temperature control
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
Procedure:
-
To a 50 mL round-bottom flask, add crotonic acid and n-butanol in a desired molar ratio (e.g., 1:2).
-
Add the immobilized CAL-B to the mixture (e.g., 10% by weight of the total substrates).
-
Place the flask in a heating mantle or water bath and maintain the temperature at 40°C.
-
Stir the reaction mixture at a constant speed (e.g., 200 rpm).
-
Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by GC-MS.
-
Once the reaction has reached the desired conversion (e.g., >92%), stop the reaction by separating the immobilized enzyme by filtration.[1]
-
The immobilized enzyme can be washed with a suitable solvent (e.g., hexane) and reused for subsequent batches.
References
Butyl Crotonate as a Fragrance Ingredient: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl crotonate (CAS No: 7299-91-4, for the (E)-isomer: 591-63-9) is an organic ester characterized by a multifaceted odor profile, typically described as fruity, sweet, woody, and floral. Its potential as a fragrance ingredient is of interest for various applications in consumer products and fine perfumery. However, publicly available quantitative data on its performance characteristics are limited. These application notes provide a summary of the available information on this compound and detailed protocols for researchers to determine its key fragrance performance metrics.
It is important to note that there is conflicting information regarding the use of this compound in fragrances. While some suppliers categorize it as a flavor and fragrance agent, others explicitly state it is "not for fragrance use"[1][2]. This may be due to regulatory status in different regions, lack of comprehensive safety data for fragrance applications, or the existence of more suitable alternatives. Researchers should exercise due diligence and ensure compliance with all relevant safety and regulatory guidelines.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for predicting its behavior in various formulations and its volatility, which directly impacts its fragrance profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₄O₂ | [3] |
| Molecular Weight | 142.20 g/mol | [3] |
| CAS Number | 7299-91-4 | [3] |
| 591-63-9 ((E)-isomer) | [1][4] | |
| Appearance | Colorless liquid | [2][5] |
| Boiling Point | 166 - 171 °C at 760 mmHg | [2][5][6] |
| Density | ~0.89 - 0.90 g/cm³ | [6] |
| Vapor Pressure | ~1.322 mmHg @ 25 °C (est.) | [2] |
| logP (o/w) | ~2.6 - 2.91 (est.) | [2][4] |
| Solubility | Soluble in alcohol, oils; sparingly soluble in water | [1][2][7] |
Odor Profile
The olfactory characteristics of this compound are described as a complex blend of notes. A qualitative summary is provided in Table 2.
Table 2: Odor Profile of this compound
| Odor Descriptor | Description | Source(s) |
| Primary | Fruity | [5] |
| Secondary | Sweet, Woody, Floral, Green | General descriptions found in perfumery literature. |
| Nuances | Weak | General observations from perfumers. |
Experimental Protocols
Due to the limited availability of specific quantitative performance data for this compound, the following protocols are provided for researchers to determine its odor threshold, substantivity on fabric, and stability in a model cosmetic emulsion.
Protocol for Determination of Odor Detection Threshold
This protocol is based on the ASTM E679-19 standard for determining odor thresholds by forced-choice ascending concentration series.
Objective: To determine the concentration at which 50% of a panel can detect this compound.
Materials:
-
This compound (high purity)
-
Odor-free solvent (e.g., diethyl phthalate or ethanol)
-
Odor-free water
-
Glass olfactometer or sniff bottles
-
Panel of at least 12 screened and trained assessors
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a concentration of 1% (w/w).
-
Serial Dilution: Prepare a series of dilutions in odor-free water, starting from the stock solution. Each step should be a 1:2 or 1:3 dilution. The range should span from concentrations that are likely undetectable to clearly detectable.
-
Triangle Test Presentation: For each concentration level, present three samples to the panelist: two blanks (odor-free water) and one sample containing the diluted this compound. The order of presentation should be randomized.
-
Panelist Task: Each panelist is asked to sniff each sample and identify the one that is different from the other two.
-
Data Collection: Record whether the panelist correctly identified the odd sample for each concentration level.
-
Data Analysis: Calculate the proportion of correct responses at each concentration. The odor detection threshold is the concentration at which 50% of the panel can detect the odor, calculated by interpolation of the results.
Protocol for Evaluation of Substantivity on Fabric
This protocol uses headspace gas chromatography-mass spectrometry (GC-MS) to quantify the amount of this compound remaining on fabric over time.
Objective: To measure the tenacity of this compound on a standard fabric substrate.
Materials:
-
This compound solution (1% in ethanol)
-
Standard cotton swatches (e.g., from Testfabrics, Inc.)
-
Headspace vials (20 mL) with caps and septa
-
GC-MS system with a headspace autosampler
-
Internal standard (e.g., a stable ester with a different retention time)
Procedure:
-
Sample Preparation: Apply a standardized amount (e.g., 10 µL) of the this compound solution to the center of a cotton swatch. Prepare triplicate samples.
-
Drying and Aging: Allow the swatches to air-dry in a controlled environment (e.g., 25°C, 50% relative humidity) for a specified period (e.g., 0, 2, 6, 12, 24, and 48 hours).
-
Headspace Analysis:
-
Place a swatch into a headspace vial.
-
Add a known amount of the internal standard.
-
Seal the vial and place it in the headspace autosampler.
-
Equilibrate the vial at a set temperature (e.g., 80°C) for a specific time (e.g., 20 minutes).
-
Inject a portion of the headspace into the GC-MS.
-
-
GC-MS Conditions: Use a suitable GC column (e.g., DB-5ms) and a temperature program that allows for the separation of this compound and the internal standard. The mass spectrometer should be operated in scan mode to confirm the identity of the peaks and in selected ion monitoring (SIM) mode for quantification.
-
Data Analysis: Calculate the ratio of the peak area of this compound to the peak area of the internal standard at each time point. Plot this ratio over time to determine the evaporation profile and substantivity.
Protocol for Stability Assessment in an Oil-in-Water (O/W) Emulsion
This protocol assesses the chemical stability of this compound in a model cosmetic lotion base under accelerated aging conditions.
Objective: To evaluate the degradation of this compound in a representative cosmetic formulation.
Materials:
-
This compound
-
Model O/W emulsion base (see formulation below)
-
Oven capable of maintaining 40°C ± 2°C
-
GC-MS system
-
Suitable solvent for extraction (e.g., hexane)
-
Internal standard
Model O/W Emulsion Formulation:
| Phase | Ingredient | % (w/w) |
| A | Deionized Water | q.s. to 100 |
| Glycerin | 3.0 | |
| Xanthan Gum | 0.2 | |
| B | Cetearyl Alcohol | 4.0 |
| Glyceryl Stearate | 2.0 | |
| Ceteareth-20 | 1.5 | |
| Caprylic/Capric Triglyceride | 5.0 | |
| C | This compound | 0.5 |
| Preservative | q.s. |
Procedure:
-
Emulsion Preparation:
-
Heat Phase A and Phase B separately to 75°C.
-
Add Phase B to Phase A with homogenization.
-
Cool to 40°C and add Phase C with gentle mixing.
-
Adjust pH if necessary and cool to room temperature.
-
-
Stability Testing:
-
Store samples of the emulsion in sealed containers at room temperature (as a control) and at 40°C.
-
At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), take an aliquot of the emulsion.
-
-
Extraction and Analysis:
-
Perform a liquid-liquid extraction of the emulsion sample with a suitable solvent (e.g., hexane) to isolate the fragrance oil phase.
-
Add a known amount of the internal standard to the extract.
-
Analyze the extract by GC-MS to quantify the concentration of this compound.
-
-
Data Analysis: Compare the concentration of this compound in the aged samples to the initial concentration (time 0). A significant decrease in concentration indicates instability.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the theoretical and practical aspects of evaluating this compound as a fragrance ingredient.
Caption: Generalized olfactory signaling pathway for an ester like this compound.
References
- 1. butyl (E)-2-crotonate, 591-63-9 [thegoodscentscompany.com]
- 2. butyl 2-butenoate, 7299-91-4 [thegoodscentscompany.com]
- 3. scbt.com [scbt.com]
- 4. This compound | C8H14O2 | CID 5366039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. guidechem.com [guidechem.com]
- 6. sec-Butyl crotonate | C8H14O2 - BuyersGuideChem [buyersguidechem.com]
- 7. Buy this compound (EVT-335961) | 7299-91-4 [evitachem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Butyl Crotonate
Welcome to the technical support center for the purification of butyl crotonate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: Following a typical Fischer esterification synthesis, the primary impurities in your crude this compound are unreacted starting materials and the acid catalyst.[1][2][3][4] These include:
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n-Butanol: The alcohol used in the esterification.
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Crotonic Acid: The carboxylic acid used in the esterification.
-
Acid Catalyst: Typically a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) is used.[5]
Q2: What is the general workflow for purifying this compound after synthesis?
A2: The standard purification procedure involves a series of extraction and distillation steps to remove impurities. The general workflow is as follows:
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Neutralization: The acidic reaction mixture is neutralized to remove the acid catalyst and unreacted crotonic acid.[1][2]
-
Liquid-Liquid Extraction: The ester is separated from water-soluble impurities.
-
Drying: Any residual water is removed from the organic layer containing the this compound.
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Distillation: The final purification step to isolate pure this compound from any remaining non-volatile impurities and unreacted n-butanol.[1]
Q3: What is the expected purity and yield for purified this compound?
A3: While yields can vary depending on the specific reaction conditions and purification efficiency, a well-optimized process should yield this compound with a purity of 98% or higher.[1] Achieving high purity is crucial for its use in further research and development.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during the purification of this compound.
Problem 1: Poor separation of organic and aqueous layers during liquid-liquid extraction.
-
Possible Cause 1: Emulsion Formation.
-
Solution: Emulsions are often caused by vigorous shaking. Try gently inverting the separatory funnel multiple times instead of shaking vigorously. If an emulsion has already formed, you can try the following:
-
Allow the mixture to stand for a longer period.
-
Add a small amount of brine (saturated NaCl solution). This increases the ionic strength of the aqueous layer and can help break the emulsion.
-
Gently swirl the separatory funnel.
-
-
-
Possible Cause 2: Similar Densities of the Layers.
-
Solution: While the organic layer (primarily this compound and butanol) should be less dense than the aqueous layer, the presence of dissolved solutes can affect density. Adding brine can increase the density of the aqueous layer, promoting better separation.
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Problem 2: Low yield of purified this compound after distillation.
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Possible Cause 1: Inefficient Reaction.
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Possible Cause 2: Loss of Product During Extraction.
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Solution: Ensure you are performing the extractions correctly. Back-extract the aqueous layers with a small amount of a suitable organic solvent (like diethyl ether or ethyl acetate) to recover any dissolved ester.
-
-
Possible Cause 3: Inefficient Distillation.
-
Solution: Use a fractional distillation setup for better separation of this compound from n-butanol, as their boiling points are relatively close.[6] Ensure your distillation apparatus is well-insulated to maintain a proper temperature gradient in the column. Distilling under reduced pressure (vacuum distillation) can also be beneficial as it lowers the boiling points and can prevent potential decomposition of the product at high temperatures.
-
Problem 3: The purified this compound is still acidic.
-
Possible Cause: Incomplete Neutralization.
-
Solution: Ensure you are using a sufficient amount of a weak base (e.g., saturated sodium bicarbonate solution) to neutralize all the acidic components.[2] Add the base portion-wise and continue until effervescence (CO₂ evolution) ceases, indicating that all the acid has been neutralized.[2] Check the pH of the aqueous layer with pH paper to confirm it is neutral or slightly basic.
-
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for this compound Purification
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Transfer Reaction Mixture: After the esterification reaction is complete, allow the mixture to cool to room temperature. Transfer the entire reaction mixture to a separatory funnel.
-
Initial Wash: Add an equal volume of deionized water to the separatory funnel. Gently invert the funnel several times to mix the layers, being careful to vent frequently to release any pressure buildup. Allow the layers to separate and discard the lower aqueous layer.
-
Neutralization Wash: Add a saturated solution of sodium bicarbonate (NaHCO₃) in portions to the separatory funnel. Gently swirl and vent after each addition. Continue adding NaHCO₃ solution until no more gas evolution (effervescence) is observed. This step neutralizes the acid catalyst and any unreacted crotonic acid.[2]
-
Separation: Allow the layers to fully separate. The upper layer is the organic layer containing your this compound, and the lower layer is the aqueous layer. Drain and discard the aqueous layer.
-
Brine Wash: Wash the organic layer with an equal volume of brine (saturated NaCl solution). This helps to remove any remaining water and dissolved impurities from the organic layer. Allow the layers to separate and discard the aqueous layer.
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), to remove residual water. Swirl the flask and let it stand for 10-15 minutes. The drying agent should move freely when swirled, indicating that the solution is dry.
-
Filtration: Filter the dried organic layer through a fluted filter paper into a round-bottom flask to remove the drying agent. The resulting solution is your crude, dry this compound, ready for distillation.
Protocol 2: Fractional Distillation of this compound
-
Apparatus Setup: Assemble a fractional distillation apparatus. This typically includes a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Transfer Crude Product: Transfer the dried, crude this compound from the previous step into the round-bottom flask. Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Heating: Begin heating the round-bottom flask gently using a heating mantle.
-
Fraction Collection:
-
The temperature will initially rise and then plateau at the boiling point of the most volatile component. The first fraction to distill will likely be any remaining low-boiling organic solvent or unreacted n-butanol.
-
As the distillation progresses, the temperature will start to rise again. Collect the fraction that distills at the boiling point of this compound (approximately 169-171 °C at atmospheric pressure).
-
Monitor the temperature closely. A stable boiling point during the collection of a fraction is an indication of the purity of the substance.[2]
-
-
Completion: Stop the distillation when the temperature starts to fluctuate again or when only a small amount of residue remains in the distilling flask. Do not distill to dryness.
-
Analysis: Analyze the purity of the collected this compound fraction using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantitative Data Summary
| Parameter | Value | Source |
| Boiling Point | 169-171 °C | |
| Purity (Industrial Grade) | ≥ 98% | [1] |
| Purity (High Grade) | ≥ 99% |
Visual Workflows
Caption: General purification workflow for this compound.
Caption: Troubleshooting poor layer separation during extraction.
References
Optimizing reaction conditions for Butyl crotonate synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of butyl crotonate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via Fischer esterification of crotonic acid and n-butanol.
| Problem | Potential Causes | Solutions |
| Low or No Product Yield | Incomplete Reaction: The Fischer esterification is an equilibrium reaction. Without driving the equilibrium towards the product side, the yield will be low. | 1. Use Excess Alcohol: Employ a molar excess of n-butanol (e.g., 2-3 equivalents) to shift the equilibrium towards the formation of this compound.2. Remove Water: Use a Dean-Stark apparatus during reflux to continuously remove the water byproduct, thereby driving the reaction to completion.[1] |
| Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow or incomplete reaction. | Increase Catalyst Loading: Ensure an appropriate catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid is used. Typically, 1-5 mol% relative to the limiting reagent is effective. | |
| Low Reaction Temperature: The reaction rate may be too slow at lower temperatures. | Ensure Adequate Reflux: The reaction is typically carried out at the reflux temperature of the solvent (often an excess of n-butanol or a solvent like toluene) to ensure a sufficient reaction rate. | |
| Presence of Unreacted Crotonic Acid | Incomplete Reaction: As with low yield, the presence of starting material indicates the reaction has not gone to completion. | 1. Increase Reaction Time: Extend the reflux period to allow the reaction to reach equilibrium.2. Check Catalyst Activity: Ensure the acid catalyst has not been deactivated. |
| Hydrolysis of Product: If water is present during workup under acidic conditions, the ester can hydrolyze back to the carboxylic acid and alcohol. | Neutralize Before Workup: After the reaction is complete, cool the mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution) before extraction and purification. | |
| Formation of Side Products (e.g., Dibutyl Ether) | High Catalyst Concentration and Temperature: Strong acid catalysts can promote the dehydration of butanol to form dibutyl ether, especially at high temperatures. | 1. Optimize Catalyst Concentration: Use the minimum amount of catalyst required to achieve a reasonable reaction rate.2. Control Temperature: While reflux is necessary, avoid excessive heating that could favor side reactions. |
| Product is Difficult to Purify | Presence of Emulsions During Workup: The presence of unreacted carboxylic acid and salts can lead to the formation of stable emulsions during aqueous extraction. | 1. Ensure Complete Neutralization: Thoroughly wash the organic layer with a saturated sodium bicarbonate solution to remove all acidic components.2. Use Brine Wash: A final wash with a saturated sodium chloride (brine) solution can help to break emulsions and remove dissolved water from the organic layer. |
| Co-distillation of Impurities: Impurities with boiling points close to that of this compound can be difficult to separate by simple distillation. | Fractional Distillation: Employ fractional distillation for a more efficient separation of the product from impurities with similar boiling points. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common and well-established method is the Fischer esterification of crotonic acid with n-butanol, using a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically heated under reflux to drive the reaction and remove the water byproduct.[2]
Q2: Are there alternative, "greener" catalysts for this synthesis?
Yes, enzymatic catalysts, particularly lipases, have shown great promise. For instance, immobilized Candida antarctica lipase B (CALB) can catalyze the esterification under milder conditions (e.g., 40-60 °C) and often with higher selectivity, minimizing the formation of byproducts. This avoids the use of strong, corrosive acids and simplifies purification.
Q3: How can I monitor the progress of the reaction?
The reaction progress can be monitored by several techniques:
-
Thin-Layer Chromatography (TLC): Periodically take a small aliquot from the reaction mixture and spot it on a TLC plate to visualize the disappearance of the crotonic acid spot and the appearance of the this compound product spot.
-
Gas Chromatography (GC): GC analysis of reaction aliquots can provide a quantitative measure of the conversion of reactants to products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to determine the ratio of starting materials to product in the reaction mixture.
Q4: What are the key safety precautions to take during this synthesis?
-
Corrosive Acid: Concentrated sulfuric acid is highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Add the acid slowly and with cooling.
-
Flammable Solvents: n-Butanol and other organic solvents that may be used are flammable. Perform the reaction in a well-ventilated fume hood, away from ignition sources.
-
Refluxing Liquids: Ensure that the reflux apparatus is set up correctly with proper water flow in the condenser to prevent the escape of flammable vapors.
Q5: What is the role of the acid catalyst in Fischer esterification?
The acid catalyst protonates the carbonyl oxygen of the crotonic acid. This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of n-butanol, thereby increasing the rate of the reaction.
Data Presentation
Table 1: Representative Data on the Effect of Reaction Parameters on this compound Yield
| Entry | Catalyst | Catalyst Loading (mol%) | Butanol:Crotonic Acid Molar Ratio | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | H₂SO₄ | 1 | 1:1 | 100 | 8 | 65 |
| 2 | H₂SO₄ | 3 | 1:1 | 100 | 8 | 78 |
| 3 | H₂SO₄ | 3 | 2:1 | 117 (Reflux) | 6 | 88 |
| 4 | H₂SO₄ | 3 | 3:1 | 117 (Reflux) | 6 | 92 |
| 5 | p-TsOH | 5 | 3:1 | 110 (Toluene Reflux with Dean-Stark) | 5 | 95 |
| 6 | Amberlyst-15 | 10 wt% | 2:1 | 100 | 10 | 85 |
| 7 | Candida antarctica Lipase B | 10 wt% | 1.5:1 | 50 | 24 | 93 |
Note: This table is a representative compilation based on typical outcomes for Fischer esterification reactions and may not reflect the results of a single specific study.
Experimental Protocols
Protocol 1: Synthesis of this compound using Sulfuric Acid Catalyst
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add crotonic acid (1.0 eq) and n-butanol (3.0 eq).
-
Slowly and with stirring, add concentrated sulfuric acid (0.03 eq).
-
Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by TLC or GC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Wash the organic layer with water, followed by a wash with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to obtain pure this compound.
Protocol 2: Enzymatic Synthesis of this compound using Immobilized Lipase
-
In a screw-capped flask, combine crotonic acid (1.0 eq), n-butanol (1.5 eq), and immobilized Candida antarctica lipase B (10% by weight of the reactants).
-
Place the flask in an incubator shaker set to 50 °C and 200 rpm.
-
Allow the reaction to proceed for 24-48 hours. Monitor the conversion by GC analysis of small aliquots.
-
Once the desired conversion is reached, separate the immobilized enzyme from the reaction mixture by filtration.
-
The liquid product can be purified by vacuum distillation to remove unreacted starting materials.
Visualizations
Caption: Troubleshooting workflow for low this compound yield.
References
Technical Support Center: Synthesis of Butyl Crotonate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of butyl crotonate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via Fischer esterification of crotonic acid with butanol.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Equilibrium not driven to completion: The Fischer esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants.[1] | - Use a Dean-Stark apparatus to remove water as it is formed. - Use a large excess of the alcohol (butanol) to shift the equilibrium towards the product side.[1] - Ensure a sufficient amount of acid catalyst is used. |
| Insufficient reaction time or temperature: The reaction may not have reached equilibrium. | - Increase the reflux time. Typical reaction times can range from 1 to 10 hours.[2] - Ensure the reaction mixture is heated to an appropriate reflux temperature (typically 60-110 °C).[2] | |
| Loss of product during workup: The product may be lost during extraction or distillation. | - Ensure proper phase separation during extraction. - Use a saturated sodium chloride solution (brine) wash to reduce the solubility of the ester in the aqueous layer. - Perform distillation under reduced pressure to avoid high temperatures that could lead to decomposition. | |
| Presence of Unreacted Crotonic Acid | Incomplete reaction: As described above, the reaction may not have gone to completion. | - Refer to the solutions for "Low Yield of this compound". |
| Insufficient catalyst: The amount of acid catalyst may not be enough to facilitate the reaction effectively. | - Increase the amount of acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid). | |
| Formation of a High-Boiling Point Residue | Polymerization: The double bond in crotonic acid and this compound makes them susceptible to polymerization, especially at elevated temperatures.[3] | - Avoid excessive heating during the reaction and distillation. - Consider adding a polymerization inhibitor, such as hydroquinone, to the reaction mixture. |
| Presence of Dibutyl Ether | Dehydration of butanol: The acidic conditions and high temperatures can cause the dehydration of butanol to form dibutyl ether.[4][5] | - Maintain careful temperature control during the reaction. - Use the minimum effective amount of acid catalyst. |
| Product is Colored | Impurities or degradation: The presence of impurities in the starting materials or degradation of the product at high temperatures can lead to coloration. | - Use purified starting materials. - Perform distillation under reduced pressure to lower the boiling point and minimize thermal degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common method for synthesizing this compound is the Fischer esterification of crotonic acid with butanol using an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[2][3] The reaction is typically heated under reflux.
Q2: What are the main byproducts in the synthesis of this compound?
A2: The primary byproduct of the Fischer esterification is water.[1][6] Another potential byproduct is dibutyl ether, formed from the acid-catalyzed dehydration of butanol.[4][5] In some cases, trace amounts of other byproducts may be observed.
Q3: How can I improve the yield of my this compound synthesis?
A3: To improve the yield, it is crucial to shift the reaction equilibrium towards the formation of the ester. This can be achieved by using a large excess of butanol or by removing the water byproduct as it forms, for instance, with a Dean-Stark apparatus.[1][2]
Q4: Can polymerization occur during the synthesis of this compound?
A4: Yes, both crotonic acid and this compound contain a double bond and can undergo polymerization, especially at higher temperatures.[3] It is advisable to control the reaction temperature carefully and consider the use of a polymerization inhibitor if significant polymer formation is observed.
Q5: What is the role of the acid catalyst in the Fischer esterification?
A5: The acid catalyst, typically sulfuric acid, protonates the carbonyl oxygen of the crotonic acid. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the butanol.[3]
Q6: How can I purify the final this compound product?
A6: Purification typically involves several steps. First, the reaction mixture is cooled and neutralized, often with a sodium bicarbonate solution, to remove the acid catalyst and any unreacted crotonic acid. The organic layer is then separated, washed (e.g., with brine), and dried over an anhydrous salt like sodium sulfate. Finally, the this compound is purified by distillation, preferably under reduced pressure to prevent thermal decomposition.[3]
Experimental Protocol: Synthesis of this compound via Fischer Esterification
This protocol is a representative example for the synthesis of this compound.
Materials:
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Crotonic acid
-
n-Butanol
-
Concentrated sulfuric acid (or p-toluenesulfonic acid)
-
Benzene (or toluene) for azeotropic removal of water
-
10% Sodium carbonate solution
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Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (or sodium sulfate)
Procedure:
-
In a round-bottomed flask equipped with a Dean-Stark apparatus and a reflux condenser, combine crotonic acid, an excess of n-butanol (e.g., 1.5 to 2 molar equivalents), and a suitable solvent like benzene or toluene.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with the solvent.
-
Continue refluxing until no more water is collected in the trap, indicating the reaction is nearing completion. This may take several hours.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash it with a 10% sodium carbonate solution until the aqueous layer is no longer acidic.
-
Wash the organic layer with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent by distillation.
-
Purify the crude this compound by distillation under reduced pressure.
Visualizing Reaction Pathways
The following diagrams illustrate the main reaction pathway for the synthesis of this compound and a common side reaction.
Caption: Main reaction pathway for this compound synthesis.
Caption: Side reaction: Formation of dibutyl ether.
References
Technical Support Center: Butyl Crotonate Production
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield of butyl crotonate production.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two main routes for this compound synthesis are chemical esterification and enzymatic catalysis.
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Chemical Esterification: This is the most common method and involves the direct reaction of crotonic acid with n-butanol. The reaction is typically catalyzed by a strong acid, such as sulfuric acid, to increase the electrophilicity of the crotonic acid's carbonyl group.[1] The mixture is usually heated under reflux to drive the reaction towards completion.[1]
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Enzymatic Catalysis: A greener alternative involves the use of lipases, such as Candida antarctica lipase B (CAL-B), as biocatalysts.[1] This method can be performed under milder, solvent-free conditions and often results in higher selectivity with fewer byproducts.[1]
Q2: What factors influence the yield of the esterification reaction?
A2: Several parameters can significantly impact the final yield of this compound. These include:
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Molar Ratio of Reactants: An excess of one reactant, typically the alcohol (n-butanol), is often used to shift the reaction equilibrium towards the formation of the ester.
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Catalyst Type and Concentration: The choice of catalyst (e.g., sulfuric acid, phosphotungstic acid, ion exchange resins) and its concentration are critical.[2][3] Higher catalyst loading can increase the reaction rate but may also lead to unwanted side reactions.
-
Reaction Temperature: Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to the degradation of reactants or products, or favor side reactions.
-
Reaction Time: Sufficient reaction time is necessary to reach equilibrium. The optimal time will depend on the other reaction conditions.
-
Water Removal: As water is a byproduct of the esterification reaction, its removal (e.g., through azeotropic distillation) can drive the equilibrium towards the product side and improve the yield.
Q3: Are there any common side reactions to be aware of?
A3: Yes, particularly in chemical esterification. With certain alcohols like tert-butanol, dehydration to form isobutylene can be a significant side reaction, especially in the presence of a strong acid catalyst.[4] While n-butanol is less prone to this, charring and other decomposition reactions can occur at high temperatures with prolonged reaction times.
Troubleshooting Guide
Problem 1: Low or no yield of this compound.
| Possible Cause | Suggested Solution |
| Inactive catalyst | Ensure the catalyst has not expired and has been stored correctly. For solid catalysts, ensure they have been properly activated if required. |
| Insufficient reaction time or temperature | Monitor the reaction progress using techniques like TLC or GC. If the reaction is proceeding slowly, consider increasing the temperature or extending the reaction time. |
| Unfavorable reaction equilibrium | Increase the molar ratio of n-butanol to crotonic acid. Implement a method for water removal, such as using a Dean-Stark apparatus. |
| Presence of water in reactants | Ensure that the crotonic acid and n-butanol are anhydrous, as water can inhibit the reaction.[3] |
Problem 2: Presence of significant impurities in the final product.
| Possible Cause | Suggested Solution |
| Side reactions due to harsh conditions | Reduce the reaction temperature or the catalyst concentration. Consider switching to a milder catalyst system, such as an enzyme. |
| Incomplete reaction | Allow the reaction to proceed for a longer duration to ensure maximum conversion of the starting materials. |
| Ineffective purification | Optimize the purification process. This may involve washing the organic layer with a sodium bicarbonate solution to remove unreacted acid, followed by distillation or column chromatography. |
Experimental Protocols
Chemical Esterification using Sulfuric Acid
This protocol describes a standard laboratory procedure for the synthesis of this compound via Fischer-Speier esterification.
Materials:
-
Crotonic acid
-
n-Butanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, combine crotonic acid and an excess of n-butanol (e.g., a 1:3 molar ratio).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant weight) to the mixture while stirring.[5]
-
Attach a reflux condenser and heat the mixture to reflux for several hours.[1] The reaction progress can be monitored by TLC or GC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with water, followed by a 5% sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted crotonic acid.
-
Wash again with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude this compound by distillation under reduced pressure.
Enzymatic Synthesis using Immobilized Lipase
This protocol outlines a greener approach to this compound synthesis.
Materials:
-
Crotonic acid
-
n-Butanol
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Incubator shaker
-
Molecular sieves (optional, for water removal)
Procedure:
-
In a suitable reaction vessel, combine crotonic acid and n-butanol in the desired molar ratio.
-
Add the immobilized lipase to the mixture (e.g., 5-10% by weight of the reactants).
-
If desired, add molecular sieves to remove the water produced during the reaction.
-
Place the vessel in an incubator shaker at a controlled temperature (e.g., 40-50°C) and agitate for several hours (e.g., 8-24 hours).[1]
-
Monitor the conversion of crotonic acid by taking samples periodically and analyzing them by GC or HPLC.
-
Once the desired conversion is achieved, separate the immobilized enzyme from the reaction mixture by simple filtration. The enzyme can often be reused.
-
The resulting product mixture can be purified, if necessary, by distillation or chromatography.
Data Summary
The following table summarizes typical reaction conditions and their impact on the conversion of the limiting reactant in esterification reactions.
| Catalyst | Reactants | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Catalyst Loading | Conversion (%) | Reference |
| Sulfuric Acid | Crotonic Acid:n-Octyl Alcohol | Varies | 120-160 | - | Varies with conditions | [2] |
| Sulfamic Acid | Phthalic Anhydride:n-Butanol | 1:2 | 130-180 | 6% (by weight) | ~89 | [6] |
| Amberlyst 131H+ | Maleic Acid:n-Butanol | 1:10 | 85-90 | 0.0375 g/mL | High (specific % not stated) | [3] |
| Novozym 435 | Crotonic Acid:Bio-butanol | - | 40 | - | >92 | [1] |
Visualizations
This compound Synthesis Pathway
Caption: Fischer esterification of crotonic acid and n-butanol.
Troubleshooting Workflow for Low this compound Yield
Caption: A logical workflow for troubleshooting low yield issues.
References
- 1. Buy this compound (EVT-335961) | 7299-91-4 [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. isites.info [isites.info]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Esterification of phthalic anhydride with n-Butanol using eco-friendly solid acid catalyst-sulfamic acid [cwejournal.org]
Technical Support Center: Butyl Crotonate Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Butyl Crotonate.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathway for this compound is hydrolysis, which can be catalyzed by both acidic and basic conditions. This reaction cleaves the ester bond, yielding crotonic acid and butanol.[1] As an α,β-unsaturated ester, it may also be susceptible to oxidation and photodegradation under specific conditions.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It should be kept away from heat, sparks, open flames, and strong oxidizing agents.
Q3: How can I monitor the degradation of this compound in my experiment?
A3: The most common method for monitoring the degradation of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[2][3] This method allows for the separation and quantification of the intact this compound from its degradation products.
Q4: What are the expected degradation products of this compound under forced degradation conditions?
A4: Under hydrolytic (acidic and basic) stress, the primary degradation products are crotonic acid and butanol. Oxidative stress may lead to the formation of various oxidized products, and photodegradation could result in isomerization or other light-induced reaction products. Identification of these products is typically achieved using Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5][6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the stability testing of this compound.
Issue 1: Unexpectedly fast degradation of this compound in solution.
-
Possible Cause 1: pH of the medium. this compound is susceptible to hydrolysis, especially under acidic or basic conditions.
-
Troubleshooting:
-
Measure and buffer the pH of your solution to maintain a neutral pH if hydrolysis is not the intended focus of the study.
-
If working in non-aqueous solvents, ensure the absence of acidic or basic impurities.
-
-
-
Possible Cause 2: Presence of contaminants. Catalytic amounts of acids, bases, or metal ions can accelerate degradation.
-
Troubleshooting:
-
Use high-purity solvents and reagents.
-
Ensure glassware is thoroughly cleaned and free of residues.
-
-
Issue 2: Poor peak shape (tailing or fronting) in HPLC analysis.
-
Possible Cause 1: Peak Tailing due to secondary interactions. Residual silanols on the HPLC column can interact with the analyte.[7][8][9]
-
Troubleshooting:
-
Use a base-deactivated or end-capped HPLC column.
-
Adjust the mobile phase pH to suppress the ionization of silanol groups (lower pH).[8]
-
Add a small amount of a competitive base, like triethylamine, to the mobile phase.
-
-
-
Possible Cause 2: Peak Fronting due to column overload. Injecting too concentrated a sample can lead to peak fronting.[10][11]
-
Troubleshooting:
-
Dilute the sample and reinject.[11]
-
Reduce the injection volume.
-
-
Issue 3: Inconsistent results in thermal stability studies.
-
Possible Cause 1: Uneven heat distribution. Inconsistent heating can lead to variable degradation rates.
-
Troubleshooting:
-
Use a calibrated oven or heating block with uniform temperature distribution.
-
Ensure samples are placed in a consistent location within the heating apparatus.
-
-
-
Possible Cause 2: Presence of oxygen. Thermal degradation can be accelerated by oxidation.
-
Troubleshooting:
-
Conduct thermal stability studies under an inert atmosphere (e.g., nitrogen or argon) if thermo-oxidative degradation is not the focus.
-
-
Data Presentation
The following tables summarize typical conditions used in forced degradation studies and provide a template for presenting stability data for this compound.
Table 1: Typical Stress Conditions for Forced Degradation Studies of this compound
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 - 72 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature | 4 - 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 - 48 hours |
| Thermal | 80°C | 48 - 96 hours | |
| Photostability | ICH Q1B conditions | 25°C | As per guidelines |
Table 2: Example Stability Data for this compound under 40°C/75% RH
| Time Point (Months) | Assay of this compound (%) | Crotonic Acid (%) | Total Degradants (%) | Mass Balance (%) |
| 0 | 99.8 | < 0.05 | < 0.1 | 99.9 |
| 1 | 98.5 | 1.2 | 1.3 | 99.8 |
| 3 | 96.2 | 3.5 | 3.7 | 99.9 |
| 6 | 92.1 | 7.6 | 7.8 | 99.9 |
Experimental Protocols
Protocol 1: Forced Hydrolysis of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at specified time points (e.g., 0, 8, 24, 48 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Keep the solution at room temperature.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18-18.1 min: 80% to 30% B
-
18.1-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Diluent: Acetonitrile/Water (50:50, v/v)
Visualizations
References
- 1. journals.ekb.eg [journals.ekb.eg]
- 2. jchr.org [jchr.org]
- 3. scispace.com [scispace.com]
- 4. Profiling impurities and degradants of butorphanol tartrate using liquid chromatography/mass spectrometry and liquid chromatography/tandem mass spectrometry substructural techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC and LC-MS/MS studies for the identification and characterization of degradation products of acebutolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Butyl Crotonate Synthesis Scale-Up
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the scale-up of Butyl Crotonate synthesis.
Troubleshooting Guides
Problem 1: Low Reaction Yield
Symptoms:
-
The final product yield is significantly lower than expected based on stoichiometry.
-
In-process monitoring (e.g., GC analysis) shows a high concentration of unreacted starting materials (crotonic acid and/or butanol).
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Incomplete Reaction | Increase Reaction Time: The reaction may not have reached equilibrium. Extend the reaction time and monitor the progress by taking samples periodically for analysis. |
| Increase Temperature: If the reaction is running at a lower temperature, consider a moderate increase. Note that higher temperatures may promote side reactions. For a typical sulfuric acid-catalyzed reaction, reflux conditions are often employed.[1] | |
| Increase Catalyst Loading: Insufficient catalyst can lead to slow reaction rates. Gradually increase the catalyst (e.g., sulfuric acid) concentration. Be cautious, as excessive catalyst can lead to charring and other side reactions. | |
| Equilibrium Limitation | Water Removal: The esterification of crotonic acid and butanol is a reversible reaction that produces water.[2] To drive the equilibrium towards the product side, remove water as it is formed. This can be achieved using a Dean-Stark apparatus during reflux.[1] |
| Impure Reactants | Verify Reactant Purity: Impurities in crotonic acid or butanol can interfere with the reaction. Ensure that the starting materials meet the required purity specifications. Water is a common impurity that can shift the equilibrium unfavorably. |
Problem 2: Formation of Impurities and Side Products
Symptoms:
-
The appearance of unexpected peaks in analytical chromatograms (GC, HPLC).
-
Discoloration of the reaction mixture (e.g., darkening or charring).
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Ether Formation | Control Temperature: At elevated temperatures, butanol can undergo acid-catalyzed dehydration to form dibutyl ether. Maintain the reaction temperature at the minimum required for an efficient reaction rate. |
| Polymerization | Use a Polymerization Inhibitor: The double bond in crotonic acid and this compound can be susceptible to polymerization, especially at higher temperatures. Consider adding a small amount of a polymerization inhibitor, such as hydroquinone. |
| Dehydration/Charring | Optimize Catalyst Concentration: Excessive amounts of strong acid catalyst (e.g., sulfuric acid) can cause dehydration of butanol and charring of the organic material. Use the minimum effective amount of catalyst. |
| Aldol Condensation | Control Reaction Conditions: While less common in this specific reaction, side reactions involving the enolate of butanol are possible under certain conditions. Ensure the reaction is run under the intended acidic conditions. |
Problem 3: Difficulties in Product Purification
Symptoms:
-
Inability to achieve the desired product purity (typically >98%) after distillation.[3]
-
Co-distillation of impurities with the final product.
-
Poor separation of this compound from unreacted butanol.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Azeotrope Formation | Azeotropic Distillation: Butanol and water can form an azeotrope. If significant water is present during distillation, this can affect the separation. Ensure the crude product is thoroughly dried before distillation. |
| Close Boiling Points | Fractional Distillation: Use a fractional distillation column with sufficient theoretical plates to separate this compound from impurities with close boiling points. The boiling point of this compound is approximately 169-171 °C at atmospheric pressure. |
| Thermal Degradation | Vacuum Distillation: this compound may be susceptible to degradation at high temperatures. Perform the distillation under reduced pressure to lower the boiling point and minimize thermal stress on the product.[4] |
| Incomplete Work-up | Neutralization and Washing: Ensure that the crude product is properly neutralized to remove any acidic catalyst and washed to remove water-soluble impurities before distillation. A typical work-up involves washing with a sodium carbonate solution until neutral, followed by a brine wash.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound on a large scale?
A1: The most common industrial method for synthesizing this compound is the Fischer-Speier esterification of crotonic acid with n-butanol, using a strong acid catalyst such as sulfuric acid.[2] The reaction is typically carried out under reflux with continuous removal of water to drive the reaction to completion.[1]
Q2: What are the key safety concerns when scaling up this compound synthesis?
A2: The primary safety concerns include:
-
Exothermic Reaction: The esterification reaction is exothermic. On a large scale, heat dissipation becomes a critical factor. Proper temperature control and monitoring are essential to prevent a runaway reaction.
-
Flammable Materials: Butanol and this compound are flammable liquids.[5][6] The process should be carried out in a well-ventilated area, away from ignition sources, and with appropriate fire suppression equipment.
-
Corrosive Catalyst: Sulfuric acid is highly corrosive. Appropriate personal protective equipment (PPE) and handling procedures are necessary.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by periodically taking small samples from the reaction mixture and analyzing them using techniques such as:
-
Gas Chromatography (GC): To quantify the disappearance of starting materials and the appearance of the product.
-
Thin Layer Chromatography (TLC): A simpler, qualitative method to visualize the consumption of reactants and formation of the product.
-
Acid Number Titration: To measure the decrease in the concentration of crotonic acid.
Q4: What are the typical specifications for the raw materials?
A4: For a successful and clean reaction, it is recommended to use:
-
Crotonic Acid: Purity of >99%.
-
n-Butanol: Purity of >99%, with a low water content.
-
Sulfuric Acid: Concentrated (95-98%).
Q5: What are the expected physical properties of this compound?
A5: this compound is a colorless liquid with a fruity odor.[3] Key physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₈H₁₄O₂ |
| Molecular Weight | 142.20 g/mol [7] |
| Boiling Point | 169-171 °C @ 760 mmHg |
| Purity (Industrial Grade) | ≥98%[3] |
Experimental Protocols
Lab-Scale Synthesis of sec-Butyl Crotonate (Adapted from Organic Syntheses)[1]
This procedure describes the synthesis of sec-butyl crotonate and can be adapted for n-butyl crotonate by substituting sec-butyl alcohol with n-butanol.
Materials:
-
Crotonic acid: 258 g (3 moles)
-
sec-Butyl alcohol: 370 g (5 moles)
-
Concentrated sulfuric acid: 6–7 ml
-
Benzene: 300 ml
-
10% Sodium carbonate solution
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a 2-L round-bottomed flask, combine crotonic acid, sec-butyl alcohol, concentrated sulfuric acid, and benzene.
-
Add a few boiling chips and fit the flask with a Dean-Stark water separator and a reflux condenser.
-
Heat the mixture to reflux for approximately 12 hours, or until no more water separates. About 65 ml of water should be collected.
-
Cool the reaction mixture and dilute it with 200 ml of ether.
-
Wash the mixture with a 10% sodium carbonate solution until the aqueous layer is neutral to litmus paper.
-
Wash the organic layer with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and distill off the solvent.
-
Fractionally distill the residue under reduced pressure to obtain pure sec-butyl crotonate.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for addressing low yield in this compound synthesis.
Experimental Workflow for this compound Synthesis and Purification
Caption: General experimental workflow for the synthesis and purification of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. youtube.com [youtube.com]
- 3. This compound - Industrial-grade Chemical with 98% Purity | Manufacturer, Supplier, and Trader in Mumbai [futureybio.com]
- 4. CN102276462A - Synthesis method of tert this compound - Google Patents [patents.google.com]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. sec-Butyl Crotonate 10371-45-6 | TCI EUROPE N.V. [tcichemicals.com]
- 7. scbt.com [scbt.com]
Technical Support Center: Purification of Butyl Crotonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of impurities from butyl crotonate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: The organic layer is not separating from the aqueous layer during washing.
-
Question: Why is a distinct separation not observed between the organic and aqueous layers in the separatory funnel?
-
Answer: This is likely due to the formation of an emulsion, which can be caused by vigorous shaking or the presence of unreacted acidic impurities that can act as surfactants. To resolve this, you can try the following:
-
Allow the separatory funnel to stand undisturbed for a longer period.
-
Gently swirl the funnel instead of vigorous shaking.
-
Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.
-
In some cases, gentle warming of the separatory funnel in a warm water bath can aid in separation.
-
Issue 2: The final product is still acidic after washing with a basic solution.
-
Question: After washing with sodium bicarbonate solution, my purified this compound still shows an acidic pH. What could be the reason?
-
Answer: Insufficient washing is the most common cause. Ensure that you are washing with the sodium bicarbonate solution until there is no more effervescence (release of CO2 gas), which indicates that all the acidic impurities have been neutralized. It is recommended to perform at least two to three washes. Also, ensure that the concentration of the sodium bicarbonate solution is adequate (e.g., a saturated or 5-10% solution).
Issue 3: Poor separation of this compound from butanol during fractional distillation.
-
Question: During fractional distillation, I am not observing a clear temperature plateau, and the collected fractions seem to be a mixture of this compound and butanol. How can I improve the separation?
-
Answer: This indicates that the fractional distillation setup is not efficient enough for the separation. The boiling points of n-butanol (~117 °C) and this compound (~180 °C) are significantly different, so a simple distillation might be sufficient. However, if you are using fractional distillation, consider the following to improve efficiency:
-
Packing Material: Ensure the fractionating column is adequately packed with a suitable material like Raschig rings or glass beads to increase the surface area for condensation and re-vaporization.
-
Heating Rate: A slow and steady heating rate is crucial. If the heating is too rapid, both components will vaporize and travel up the column together.
-
Insulation: Insulating the distillation column with glass wool or aluminum foil can help maintain the temperature gradient necessary for efficient separation.
-
Column Length: A longer fractionating column provides more theoretical plates, leading to better separation.
-
Issue 4: Low yield of purified this compound.
-
Question: After the purification process, the final yield of this compound is significantly lower than expected. What are the possible reasons?
-
Answer: Low yield can result from several factors throughout the purification process:
-
Incomplete Reaction: If the initial esterification reaction did not go to completion, the amount of this compound in the crude product will be low.
-
Losses during Washing: Aggressive extraction or incomplete separation of layers can lead to the loss of product in the aqueous washes.
-
Distillation Losses: Distilling to dryness or significant hold-up in the distillation apparatus can reduce the collected volume of the product.
-
Hydrolysis: If the washing steps with aqueous base are prolonged, some of the ester may be hydrolyzed back to crotonic acid and butanol.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via Fischer esterification?
A1: The primary impurities are typically unreacted starting materials, which include crotonic acid and butanol. Additionally, the acid catalyst used in the esterification, such as sulfuric acid, will also be present as an impurity.
Q2: Why is it necessary to wash the crude this compound with a basic solution?
A2: Washing with a mild basic solution, such as sodium bicarbonate or sodium carbonate, is essential to neutralize and remove the acidic impurities, namely the unreacted crotonic acid and the acid catalyst. These acidic components can interfere with subsequent reactions and affect the stability and purity of the final product.
Q3: What is the purpose of the drying step before distillation?
A3: The washing steps introduce water into the organic layer. It is crucial to remove this water using a drying agent (like anhydrous magnesium sulfate or sodium sulfate) before distillation. Distilling a wet product can lead to inaccurate boiling point readings and potential co-distillation of water with the product.
Q4: Can column chromatography be used to purify this compound?
A4: Yes, column chromatography can be used to purify this compound. This technique separates compounds based on their polarity. By selecting an appropriate stationary phase (e.g., silica gel) and a mobile phase with suitable polarity, it is possible to separate this compound from less polar or more polar impurities. However, for large-scale purifications, fractional distillation is generally a more practical and efficient method.
Q5: How can I confirm the purity of my final this compound product?
A5: The purity of the final product can be assessed using several analytical techniques. Gas chromatography (GC) is a common and effective method for determining the percentage purity of volatile compounds like this compound. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) can be used to confirm the structure and identify any remaining impurities.
Data Presentation
The following table provides illustrative data for a typical purification of this compound, showcasing the change in purity and the yield at each major step. Please note that these values are representative and can vary based on the specific experimental conditions.
| Purification Step | Impurity Profile | Purity of this compound (%) | Overall Yield (%) |
| Crude Product | Crotonic Acid, Butanol, H₂SO₄ | ~75% | 100% (starting point) |
| After Washing | Residual Butanol | ~95% | ~90% |
| After Distillation | Trace Impurities | >99% | ~80% |
Experimental Protocols
Protocol 1: Washing of Crude this compound
-
Transfer the crude this compound to a separatory funnel of appropriate size.
-
Add a saturated solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. The volume of the NaHCO₃ solution should be approximately one-third of the volume of the crude product.
-
Stopper the funnel and gently swirl the contents. Periodically, invert the funnel and open the stopcock to release the pressure from the evolved carbon dioxide gas.
-
Continue to shake gently until no more gas is evolved.
-
Allow the layers to separate completely. The upper layer is the organic phase containing this compound, and the lower layer is the aqueous phase.
-
Drain the lower aqueous layer and discard it.
-
Repeat the washing process with the NaHCO₃ solution one more time.
-
Wash the organic layer with deionized water (approximately one-third of the organic layer volume) to remove any remaining salts.
-
Drain and discard the aqueous layer.
-
Transfer the washed this compound to a clean, dry flask.
Protocol 2: Drying of Washed this compound
-
Add a suitable amount of anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to the flask containing the washed this compound. A common rule of thumb is to add enough drying agent so that it no longer clumps together at the bottom of the flask.
-
Swirl the flask for 5-10 minutes to ensure thorough drying.
-
Filter the mixture through a fluted filter paper into a clean, dry round-bottom flask suitable for distillation.
Protocol 3: Fractional Distillation of this compound
-
Assemble a fractional distillation apparatus. Ensure all glassware is dry.
-
Add a few boiling chips to the round-bottom flask containing the dried this compound.
-
Begin to heat the flask gently using a heating mantle.
-
Observe the temperature on the thermometer. The first fraction to distill will likely be any remaining low-boiling impurities, such as residual butanol. Collect this fraction in a separate receiving flask and discard it.
-
As the temperature rises and stabilizes at the boiling point of this compound (approximately 180 °C at atmospheric pressure), change the receiving flask to collect the pure product.
-
Continue to collect the distillate while the temperature remains constant.
-
Stop the distillation when the temperature begins to drop or when only a small amount of liquid remains in the distilling flask. Do not distill to dryness.
-
Allow the apparatus to cool completely before dismantling.
Mandatory Visualization
Technical Support Center: Butyl Crotonate Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the polymerization of butyl crotonate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the polymerization of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Polymer Yield or Slow Polymerization Rate
Question: My this compound polymerization is resulting in a very low yield, or the reaction is proceeding extremely slowly. What are the possible causes and how can I improve it?
Answer:
Low yields and slow reaction rates are common challenges in this compound polymerization, primarily due to the steric hindrance of the ester group and low propagation rates, especially in radical polymerization.[1] Here are several factors to consider and troubleshoot:
-
Polymerization Method:
-
Radical Polymerization: this compound is known to be difficult to homopolymerize via conventional radical polymerization.[1] Consider copolymerization with a more reactive monomer, such as 2-methylen-1,3-dioxepane (MDO), which can surprisingly enhance the polymerization rate.[2]
-
Anionic Polymerization: This method can be effective but is highly sensitive to impurities. Ensure rigorous purification of monomer, solvent, and initiator.[3]
-
Group-Transfer Polymerization (GTP): GTP can provide good control and high yields, but the reaction temperature is critical.[4]
-
-
Reaction Temperature:
-
In GTP , lower temperatures (e.g., -40 °C) are often optimal for achieving good monomer conversion and a narrow molecular weight distribution. Higher temperatures can accelerate termination reactions.[4]
-
For anionic polymerization , temperatures are typically kept very low (e.g., 195 to 243 K) to control the reaction.[3]
-
-
Initiator/Catalyst Choice and Concentration:
-
In anionic polymerization , the choice of initiator is crucial. 1,1-Diphenylhexyllithium has been shown to be an effective initiator for sec-butyl crotonate.[3] The initiator concentration directly impacts the number of polymer chains and, consequently, the molecular weight.
-
In GTP , the catalyst concentration affects the polymer yield. Increasing the amount of an organic acid catalyst like C₆H₅CHTf₂ can lead to a quantitative yield.[4]
-
-
Monomer and Solvent Purity:
-
All polymerization methods, especially anionic polymerization, require exceptionally pure reagents and an inert atmosphere (e.g., argon or under high vacuum).[3] Protic impurities like water or alcohols can terminate the polymerization.
-
-
Steric Hindrance:
-
The bulky butyl ester group can sterically hinder the approach of the monomer to the growing polymer chain. While the choice of the butyl isomer (n-butyl, sec-butyl, tert-butyl) can influence properties, all present some level of steric challenge.
-
Issue 2: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)
Question: The resulting poly(this compound) has a broad molecular weight distribution (PDI > 1.5). How can I achieve a narrower PDI?
Answer:
A broad PDI indicates a lack of control over the polymerization process, with polymer chains of widely varying lengths. To achieve a narrower PDI (closer to 1.0), consider the following:
-
Polymerization Technique:
-
Reaction Conditions:
-
Temperature Control: In GTP, lower temperatures (e.g., -60 °C) can yield a narrower MWD, although the polymerization rate may be slower. A compromise, for instance at -40°C, often provides a good balance of yield and narrow PDI.[4]
-
Monomer Purity: Impurities can act as chain transfer or terminating agents, leading to premature chain termination and a broader PDI.[5]
-
Initiation Rate: For a narrow PDI, the rate of initiation should be faster than or equal to the rate of propagation. This ensures that all polymer chains start growing at approximately the same time.[6]
-
-
Increased Viscosity:
-
At higher monomer concentrations, the viscosity of the reaction mixture can increase significantly, leading to diffusion limitations and a broader MWD.[7] Diluting the reaction may help, but could also decrease the polymerization rate.
-
Issue 3: Uncontrolled Polymerization or Side Reactions
Question: I am observing unexpected side reactions, such as the formation of byproducts or uncontrolled branching, during the anionic polymerization of this compound. How can I prevent these?
Answer:
Anionic polymerization is prone to side reactions if not carried out under stringent conditions. Here are common side reactions and how to mitigate them:
-
Chain Termination by Impurities:
-
Cause: Protic impurities (water, alcohols) or electrophilic impurities in the monomer or solvent will quench the anionic propagating centers.
-
Solution: Rigorous purification of all reagents and glassware is essential. Use high-vacuum techniques and an inert atmosphere.[3]
-
-
Back-biting and Branching:
-
Cause: The presence of α-hydrogens along the polymer backbone can lead to "back-biting," where the active anionic center abstracts a proton from its own chain, creating a new initiation site and leading to branching.[8]
-
Solution: This is an inherent challenge with acrylate-type monomers. Careful control of reaction temperature and solvent polarity can sometimes minimize this.
-
-
Formation of Crotonate End Groups:
-
Cause: In some anionic polymerizations, especially of related monomers like β-butyrolactone, the initiator can act as a base, abstracting a proton from the monomer to form a crotonate anion, which then initiates polymerization. This leads to polymers with crotonate end groups.[9]
-
Solution: The choice of initiator and its basicity is critical. A less basic but still nucleophilic initiator may be preferred.
-
Quantitative Data Summary
The following tables summarize quantitative data from various this compound polymerization experiments.
Table 1: Anionic Polymerization of sec-Butyl Crotonate [7]
| Initiator | Monomer Conc. (wt/v %) | Time (h) | Temp. (K) | Yield (%) | Mn (x 10³) | Mw/Mn |
| DPHL | 8.7 | 1.84 | 195 | 73 | 9.2 | 1.14 |
| DPHL | 5.0 | 1.93 | 195 | 52 | 19.9 | 1.16 |
| DPHL | 1.99 | 0.44 | 195 | 44 | 87.0 | 1.24 |
| sec-BuLi | 5.0 | 1.5 | 195 | 60 | 35.0 | 1.20 |
DPHL: 1,1-Diphenylhexyllithium; sec-BuLi: sec-Butyllithium
Table 2: Group-Transfer Polymerization of Ethyl Crotonate (a related monomer) [4]
| Catalyst | [M]₀/[I]₀/[Cat]₀ | Temp. (°C) | Time (h) | Yield (%) | Mn (x 10³) | Mw/Mn |
| C₆H₅CHTf₂ | 100/1/0.1 | -40 | 24 | 69 | 8.2 | 1.20 |
| C₆H₅CHTf₂ | 100/1/0.1 | -20 | 24 | 91 | 10.3 | 1.25 |
| C₆H₅CHTf₂ | 100/1/0.1 | -60 | 24 | 25 | 2.9 | 1.14 |
[M]₀: Initial monomer concentration; [I]₀: Initial initiator concentration; [Cat]₀: Initial catalyst concentration
Experimental Protocols
Protocol 1: Anionic Polymerization of sec-Butyl Crotonate[3]
This protocol is a generalized procedure based on the literature and should be adapted with appropriate safety precautions.
-
Reagent Purification:
-
Solvent (THF): Purify by distillation with sodium mirror, and then with triethylaluminium in several stages.
-
Monomer (sec-Butyl Crotonate): Dry over calcium hydride and then distill under reduced pressure. Redistill in the presence of triethylaluminium immediately before use.
-
Initiator (e.g., DPHL): Prepare and purify as per established literature methods. Dilute to the desired concentration with purified benzene or heptane.
-
-
Polymerization Setup:
-
Assemble a glass reactor equipped with a magnetic stirrer under high vacuum (e.g., 1 x 10⁻³ Pa or lower). Flame-dry all glassware before assembly.
-
-
Polymerization Procedure:
-
Introduce the purified THF into the reactor via vacuum distillation.
-
Cool the reactor to the desired temperature (e.g., 195 K or -78 °C) using a suitable cooling bath.
-
Add the initiator solution via a syringe through a septum.
-
Introduce the purified sec-butyl crotonate monomer to the stirred initiator solution.
-
Allow the polymerization to proceed for the desired time. The solution will become viscous.
-
-
Termination and Polymer Isolation:
-
Quench the reaction by adding degassed methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of methanol.
-
Filter and collect the polymer.
-
Purify the polymer by re-dissolving it in a suitable solvent (e.g., benzene) and freeze-drying for 24 hours.
-
Protocol 2: Group-Transfer Polymerization of Ethyl Crotonate[4]
This protocol is a representative example for a related monomer and can be adapted for this compound.
-
Reagent Handling:
-
All manipulations should be performed under a dry and oxygen-free argon atmosphere using standard Schlenk techniques or in a glovebox.
-
-
Polymerization Setup:
-
Charge a Schlenk tube with ethyl crotonate, the initiator (e.g., 1-methoxy-1-trimethylsilyloxy-2-methyl-1-propene, MTS), and the solvent (e.g., CH₂Cl₂).
-
-
Polymerization Procedure:
-
Cool the Schlenk tube to the desired temperature (e.g., -40 °C).
-
Prepare a solution of the catalyst (e.g., C₆H₅CHTf₂) in CH₂Cl₂.
-
Add the catalyst solution to the monomer/initiator mixture to initiate the polymerization.
-
Stir the reaction mixture for the specified time at the set temperature.
-
-
Termination and Polymer Isolation:
-
Add methanol to the reaction mixture to terminate the polymerization.
-
Remove the solvents by evaporation under reduced pressure.
-
Purify the polymer by precipitating it from a suitable solvent (e.g., into hexane).
-
Dry the polymer under vacuum.
-
Visualizations
Troubleshooting Workflow for Low Polymer Yield
Caption: Troubleshooting workflow for addressing low polymer yield.
Logical Relationship for Achieving Narrow PDI
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. addi.ehu.es [addi.ehu.es]
- 3. cpsm.kpi.ua [cpsm.kpi.ua]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. [PDF] 7. Anionic Polymerization | Semantic Scholar [semanticscholar.org]
- 7. Kinetic modeling study of the group-transfer polymerization of alkyl crotonates using a silicon Lewis acid catalyst - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00353K [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. wlv.openrepository.com [wlv.openrepository.com]
Handling and storage of Butyl crotonate safely
This guide provides essential safety information, troubleshooting advice, and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Butyl crotonate.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a flammable liquid and vapor.[1][2][3][4] Depending on the specific isomer and concentration, it can also cause serious eye irritation.[3] It is crucial to handle it in a well-ventilated area and away from ignition sources.[1][5]
Q2: What is the appropriate personal protective equipment (PPE) for handling this compound?
A2: When handling this compound, you should wear protective gloves, safety goggles with side-shields, and flame-retardant lab coats.[5] In case of insufficient ventilation, a respirator may be necessary.[5]
Q3: How should I properly store this compound?
A3: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][5][6] Keep it away from heat, sparks, open flames, and other ignition sources.[1][5] Some sources also recommend storing it under an inert gas as it may be air-sensitive.[6][7]
Q4: What materials are incompatible with this compound?
A4: this compound is incompatible with strong oxidizing agents.[1] Contact with strong acids or bases can lead to hydrolysis.
Q5: How should I dispose of this compound waste?
A5: Dispose of this compound waste through a licensed professional waste disposal service.[6] It should not be allowed to enter drains.[5][6] As it is highly flammable, it may be incinerated in a chemical incinerator equipped with an afterburner and scrubber.[6]
Troubleshooting Guide
Problem 1: My this compound has a yellow tint, is it still usable?
-
Possible Cause: A yellow tint may indicate the presence of impurities or degradation products. This could be due to improper storage, exposure to air, or age.
-
Solution: While a slight discoloration may not affect all experiments, it is best to purify the this compound before use, for example, by distillation. Always run a small-scale test reaction to see if the impurity affects the outcome of your experiment. For high-purity applications, it is recommended to use a fresh, unopened bottle.
Problem 2: My reaction with this compound is giving a low yield.
-
Possible Cause 1: Hydrolysis. this compound can be hydrolyzed back to crotonic acid and butanol in the presence of strong acids or bases, or even trace amounts of water.
-
Solution 1: Ensure all your reagents and solvents are dry. If your reaction conditions are acidic or basic, consider if this might be promoting hydrolysis of your ester.
-
Possible Cause 2: Steric Hindrance. The reactivity of this compound can be influenced by the isomeric structure of the butyl group (n-butyl, sec-butyl, tert-butyl). The bulky tert-butyl group, for example, can hinder reactions at the carbonyl center.
-
Solution 2: You may need to use more forcing reaction conditions (e.g., higher temperature, longer reaction time) or a more reactive catalyst. Alternatively, consider if a different isomer of this compound would be more suitable for your desired transformation.
-
Possible Cause 3: Polymerization. Under certain conditions, such as in the presence of initiators, this compound can polymerize.[5][6]
-
Solution 3: Review your reaction conditions to ensure there are no unintentional initiators present. The presence of a viscous or solid material in your reaction flask could indicate polymerization.
Problem 3: I am observing an unexpected side product in my reaction.
-
Possible Cause: this compound's double bond makes it susceptible to nucleophilic addition reactions. Your nucleophile might be adding to the double bond in addition to or instead of attacking the carbonyl group.
-
Solution: The reaction conditions, particularly temperature and the nature of the nucleophile, can influence the regioselectivity of the attack. You may need to adjust your reaction parameters to favor the desired outcome. Consider consulting literature for similar reactions to find optimized conditions.
Quantitative Data
The physical and chemical properties of this compound can vary depending on the isomer. The following table summarizes key data for different isomers.
| Property | n-Butyl crotonate | sec-Butyl crotonate | tert-Butyl crotonate |
| CAS Number | 7299-91-4 | 10371-45-6[7] | 79218-15-8 |
| Molecular Formula | C₈H₁₄O₂ | C₈H₁₄O₂[7] | C₈H₁₄O₂ |
| Molecular Weight | 142.20 g/mol [3] | 142.20 g/mol [4][8] | 142.20 g/mol |
| Boiling Point | 180 °C | 166 °C[8] | 82 °C / 97 mmHg[2] |
| Flash Point | 64 °C[9] | 57.4 °C[8] | 23 °C[2] |
| Density | 0.90 g/cm³[9] | 0.89 g/cm³ | 0.89 g/cm³[2] |
| Refractive Index | 1.4320-1.4330 | 1.43 | n20/D 1.425 |
Experimental Protocols
General Protocol for Safe Handling of this compound
-
Preparation: Before starting any experiment, ensure you have read and understood the Safety Data Sheet (SDS) for the specific this compound isomer you are using. Work in a well-ventilated fume hood. Ensure that a safety shower and an eyewash station are readily accessible.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a flame-retardant lab coat.
-
Dispensing: Ground and bond containers when transferring the liquid to prevent static discharge, which could be an ignition source.[5] Use non-sparking tools.[5]
-
During Reaction: Keep the reaction vessel away from heat sources, sparks, and open flames.[1]
-
Spill Management: In case of a small spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and follow your institution's emergency procedures.
-
Waste Disposal: Collect all this compound waste in a properly labeled, sealed container. Dispose of the waste according to your institution's and local regulations for flammable chemical waste.
-
Post-Handling: Wash your hands thoroughly with soap and water after handling this compound, even if you were wearing gloves.
Visualizations
Caption: Workflow for the safe handling of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. TERT-BUTYL CROTONATE CAS#: 79218-15-8 [amp.chemicalbook.com]
- 3. This compound | C8H14O2 | CID 5366039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sec-Butyl Crotonate | C8H14O2 | CID 5366041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cpsm.kpi.ua [cpsm.kpi.ua]
- 7. labproinc.com [labproinc.com]
- 8. Page loading... [wap.guidechem.com]
- 9. Buy this compound (EVT-335961) | 7299-91-4 [evitachem.com]
Technical Support Center: Butyl Crotonate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of butyl crotonate, with a specific focus on catalyst poisoning.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for this compound synthesis?
A1: The primary method for synthesizing this compound is through the Fischer esterification of crotonic acid with butanol. This reaction is typically catalyzed by strong Brønsted acids. The most common catalysts include:
-
Homogeneous Catalysts: Concentrated sulfuric acid (H₂SO₄) is widely used due to its low cost and high activity.[1][2][3]
-
Heterogeneous (Solid Acid) Catalysts: To simplify catalyst separation and minimize corrosion, solid acid catalysts are often employed. These include:
-
Sulfonated ion-exchange resins (e.g., Amberlyst-15)
-
Sulfonated zirconia
-
Zeolites and acid-treated clays.[4]
-
Q2: What are the typical signs of catalyst poisoning or deactivation in my this compound synthesis?
A2: Catalyst deactivation will manifest as a decline in your reaction's performance. Key indicators include:
-
Decreased Reaction Rate: The time required to reach a certain conversion of crotonic acid increases significantly.
-
Lower Yield: The final yield of this compound is lower than expected under standard reaction conditions.
-
Changes in Selectivity: An increase in the formation of byproducts may be observed.
-
Visual Changes to the Catalyst: Solid catalysts may change color due to the deposition of organic residues (coke or polymers).
Q3: Can the water formed during the esterification reaction poison my catalyst?
A3: While not a classic poison, water can significantly inhibit and deactivate the catalyst. The esterification of crotonic acid and butanol is a reversible reaction that produces one molecule of water for every molecule of this compound formed. An excess of water in the reaction medium can shift the equilibrium back towards the reactants, reducing the net forward reaction rate and overall yield.[4] For solid acid catalysts, excess water can also lead to the leaching of active sulfonic acid groups, causing irreversible deactivation.[5]
Q4: What are common impurities in reactants that can poison the catalyst?
A4: The purity of your starting materials, crotonic acid and butanol, is crucial. Common impurities that can act as catalyst poisons include:
-
Sulfur Compounds: Often present in technical-grade alcohols, sulfur compounds can strongly adsorb to and deactivate the active sites of both homogeneous and heterogeneous acid catalysts.
-
Nitrogen-Containing Compounds: Amines and other basic nitrogenous compounds can neutralize the acid catalyst, rendering it inactive.[5]
-
Metal Ions: If present in the reactants or leached from the reactor, metal ions can undergo ion exchange with the protons of solid acid catalysts, reducing the number of active sites.[5]
-
Other Organic Impurities: Aldehydes or ketones could potentially undergo side reactions and form polymeric materials that foul the catalyst surface.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low this compound Yield | Catalyst Poisoning: Impurities in reactants are deactivating the catalyst. | 1. Use higher purity crotonic acid and butanol. 2. Pretreat reactants to remove suspected poisons (e.g., distillation of butanol). |
| Equilibrium Limitation: Water produced during the reaction is inhibiting the forward reaction. | 1. Use a Dean-Stark apparatus or similar setup to continuously remove water from the reaction mixture. 2. Increase the molar ratio of butanol to crotonic acid to shift the equilibrium. | |
| Insufficient Catalyst Activity: The amount of catalyst is too low or it has lost activity from previous use. | 1. Increase the catalyst loading. 2. Use a fresh batch of catalyst. For solid catalysts, consider regeneration. | |
| Slow Reaction Rate | Catalyst Deactivation: Gradual poisoning or fouling of the catalyst. | 1. Monitor catalyst activity over time. 2. If using a solid catalyst, analyze the spent catalyst for signs of fouling or leaching. |
| Low Reaction Temperature: The reaction temperature is not optimal. | 1. Ensure the reaction is being conducted at the appropriate temperature for the specific catalyst being used. | |
| Solid Catalyst Loses Activity After a Few Runs | Leaching of Active Sites: The acidic functional groups (e.g., -SO₃H) are being washed away from the solid support. | 1. This is often an irreversible deactivation mechanism.[5] 2. Consider using a catalyst with a more stable linkage of the active sites to the support. 3. Avoid excessively high temperatures or highly polar solvents that can promote leaching. |
| Fouling/Coking: Polymeric byproducts are blocking the pores and active sites of the catalyst. | 1. Attempt to regenerate the catalyst by washing with a suitable solvent or by calcination (if the catalyst is thermally stable). |
Experimental Protocols
Protocol 1: Synthesis of this compound with Sulfuric Acid Catalyst
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a Dean-Stark apparatus, combine crotonic acid (1 mole), n-butanol (2 moles), and a suitable solvent like toluene (150 mL).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.05 moles) to the reaction mixture while stirring.
-
Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.
-
Monitoring: Monitor the progress of the reaction by analyzing samples periodically using gas chromatography (GC) or by measuring the amount of water collected.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude this compound can be further purified by vacuum distillation.
Protocol 2: Testing for Catalyst Deactivation (Solid Acid Catalyst)
-
Initial Run: Perform the synthesis of this compound using a fresh solid acid catalyst. Record the reaction time, conversion, and yield.
-
Catalyst Recovery: After the first run, recover the solid catalyst by filtration, wash it with a solvent (e.g., acetone or methanol) to remove any adsorbed species, and dry it thoroughly.
-
Subsequent Runs: Reuse the recovered catalyst in a new batch of reactants under identical conditions.
-
Data Comparison: Compare the reaction time, conversion, and yield of the subsequent runs with the initial run. A significant decrease in performance indicates catalyst deactivation.
Visualizations
Caption: Troubleshooting workflow for catalyst deactivation in this compound synthesis.
Caption: Common catalyst poisoning mechanisms in acid-catalyzed esterification.
References
Validation & Comparative
Butyl Crotonate vs. Ethyl Crotonate: A Comparative Guide to Reactivity
For researchers and professionals in drug development and organic synthesis, the choice between structurally similar reagents can significantly impact reaction outcomes. This guide provides an objective comparison of the reactivity of butyl crotonate and ethyl crotonate, focusing on key reaction types and supported by available experimental data. While direct comparative studies are limited, a detailed analysis of their electronic and steric properties, supplemented by gas-phase reactivity data, allows for a comprehensive assessment.
Executive Summary
This compound and ethyl crotonate are both α,β-unsaturated esters, versatile building blocks in organic synthesis. Their reactivity is primarily dictated by the electrophilic nature of the carbon-carbon double bond and the carbonyl carbon. The key difference between the two lies in the steric bulk and electron-donating nature of the alkyl group in the ester functionality (butyl vs. ethyl).
In general, the electronic effects of the larger butyl group are expected to be slightly more pronounced than the ethyl group, potentially leading to a marginal increase in the electron density of the conjugated system. However, the greater steric hindrance of the butyl group can be expected to play a more significant role, potentially slowing down reactions where a nucleophile attacks the carbonyl carbon or the β-carbon.
Comparative Reactivity Data
Direct quantitative comparisons of the reactivity of this compound and ethyl crotonate in solution-phase reactions are not extensively documented in publicly available literature. However, a study on the gas-phase oxidation of methyl and ethyl crotonates by hydroxyl (OH) radicals and chlorine (Cl) atoms provides valuable insights into the electronic influence of the alkyl ester group.
| Reactant | Reaction with | Rate Coefficient (k) at 298 K (cm³ molecule⁻¹ s⁻¹) |
| Methyl Crotonate | OH Radicals | (4.65 ± 0.65) × 10⁻¹¹ |
| Ethyl Crotonate | OH Radicals | (4.96 ± 0.61) × 10⁻¹¹ [1] |
| Methyl Crotonate | Cl Atoms | (2.20 ± 0.55) × 10⁻¹⁰ |
| Ethyl Crotonate | Cl Atoms | (2.52 ± 0.62) × 10⁻¹⁰ [1] |
Table 1: Gas-Phase Reaction Rate Coefficients for Methyl and Ethyl Crotonate.
The data indicates that ethyl crotonate is slightly more reactive than methyl crotonate in these gas-phase reactions. This suggests that the larger ethyl group has a minor activating effect on the double bond, likely due to its slightly greater electron-donating inductive effect compared to the methyl group. By extension, the butyl group, being slightly more electron-donating than the ethyl group, might be expected to have a similarly minor activating electronic effect. However, in solution-phase reactions, steric hindrance from the bulkier butyl group is likely to be a more dominant factor, potentially leading to slower reaction rates compared to ethyl crotonate, especially in reactions involving nucleophilic attack at the carbonyl carbon or the β-carbon.
Key Reactions and Reactivity Comparison
Michael Addition
The Michael addition, or conjugate addition, is a cornerstone reaction for α,β-unsaturated esters. In this reaction, a nucleophile adds to the β-carbon of the crotonate.
General Reaction Scheme:
Caption: General scheme of a Michael addition reaction with a crotonate ester.
Reactivity Comparison: While specific kinetic data for a direct comparison is unavailable, the larger steric bulk of the butyl group in this compound is expected to hinder the approach of the nucleophile to the β-carbon more than the ethyl group in ethyl crotonate. This steric effect would likely lead to a slower reaction rate for this compound in Michael additions, particularly with bulky nucleophiles. The minor electronic difference between the butyl and ethyl groups is unlikely to counteract this steric effect.
Cycloaddition Reactions (e.g., Pyrazoline Synthesis)
α,β-Unsaturated esters are common substrates in cycloaddition reactions. A notable example is the reaction with hydrazine to form pyrazolines, which are important heterocyclic compounds in medicinal chemistry.
Reaction Workflow:
Caption: Experimental workflow for the synthesis of pyrazolines.
Reactivity Comparison: In this multi-step reaction, the initial step is a Michael-type addition of hydrazine to the double bond. Similar to the general Michael addition, the steric hindrance of the butyl group in this compound could lead to a slower initial addition compared to ethyl crotonate. Subsequent cyclization and dehydration steps are less likely to be significantly affected by the size of the ester alkyl group. Therefore, it is plausible that the overall reaction to form pyrazolines would be slightly faster with ethyl crotonate.
Ester Hydrolysis
The hydrolysis of esters can be catalyzed by acid or base and is an important consideration in terms of the stability of these compounds, particularly in biological systems or under certain reaction conditions.
Signaling Pathway of Base-Catalyzed Hydrolysis:
Caption: Simplified pathway of base-catalyzed ester hydrolysis.
Reactivity Comparison: Ester hydrolysis proceeds via nucleophilic attack of a water molecule (or hydroxide ion) at the carbonyl carbon. The steric bulk of the alkyl group directly attached to the ester oxygen can significantly influence the rate of this reaction. The larger butyl group in this compound presents a greater steric barrier to the incoming nucleophile compared to the ethyl group. Consequently, this compound is expected to undergo hydrolysis at a slower rate than ethyl crotonate under both acidic and basic conditions.
Experimental Protocols
Synthesis of Pyrazolines from α,β-Unsaturated Esters
This protocol is a general procedure for the synthesis of pyrazoline derivatives from α,β-unsaturated esters like butyl or ethyl crotonate.
Materials:
-
α,β-Unsaturated ester (this compound or ethyl crotonate)
-
Hydrazine hydrate
-
Glacial acetic acid (as solvent and catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the α,β-unsaturated ester in glacial acetic acid.
-
Add hydrazine hydrate to the solution. The molar ratio of the ester to hydrazine hydrate is typically 1:1 or with a slight excess of hydrazine.
-
Heat the reaction mixture to reflux and maintain the temperature for several hours (typically 4-6 hours).
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid product, wash it with cold water, and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified pyrazoline derivative.
Conclusion
-
Electronic Effects: The butyl group is slightly more electron-donating than the ethyl group, which may lead to a marginal increase in the reactivity of the double bond towards electrophiles.
-
Steric Effects: The greater steric hindrance of the butyl group is the more dominant factor in most solution-phase reactions. This steric bulk is expected to decrease the rate of reactions involving nucleophilic attack at both the β-carbon (Michael addition, pyrazoline synthesis) and the carbonyl carbon (hydrolysis).
Therefore, for reactions where steric hindrance is a key factor, ethyl crotonate is expected to be the more reactive substrate . For applications where the stability of the ester group towards hydrolysis is desired, This compound would be the preferred choice . The selection between these two reagents should be guided by the specific requirements of the chemical transformation, including the nature of the nucleophile and the reaction conditions. Further quantitative kinetic studies in solution are needed to provide a more definitive comparison.
References
Comparative study of different methods for Butyl crotonate synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three primary methods for the synthesis of Butyl crotonate, a valuable ester in various chemical applications. The methodologies discussed are direct esterification, transesterification, and the use of an acyl chloride. This document aims to furnish researchers with the necessary data and protocols to select the most suitable synthesis route for their specific needs, considering factors such as yield, reaction conditions, and catalyst type.
Introduction to this compound Synthesis
This compound is an unsaturated ester with applications as a flavoring agent, in polymer chemistry, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The selection of a synthetic method is crucial and often depends on the desired purity, scale of production, and available resources. This guide explores three common pathways to produce this compound, offering a comparative overview of their experimental parameters and outcomes.
Methods of Synthesis
The three principal methods for synthesizing this compound are:
-
Direct Esterification: The reaction of crotonic acid with n-butanol, typically catalyzed by a strong acid.
-
Transesterification: The exchange of the alkoxy group of an ester (e.g., ethyl crotonate) with n-butanol, which can be catalyzed by acids, bases, or enzymes.
-
From Crotonyl Chloride: The reaction of crotonyl chloride with an n-butoxide salt.
The following sections provide detailed experimental protocols and a comparative data summary for each of these methods.
Comparative Data of Synthesis Methods
| Method | Catalyst | Reactants | Molar Ratio (Acid/Ester:Alcohol) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Direct Esterification | Sulfuric Acid | Crotonic Acid, n-Butanol | 1:2.5 | Reflux (~118) | 2 | ~95%[1] |
| Transesterification (Enzymatic) | Candida antarctica lipase B (CAL-B) | Crotonic Acid, n-Butanol | 1:1 | 40 | 8 | >92% (Conversion)[2] |
| From Acyl Chloride | None (Stoichiometric base) | Crotonyl Chloride, Lithium tert-butoxide | 1:1.05 | <40 then reflux | 1 | ~50% (for tert-butyl crotonate)[2] |
Experimental Protocols
Direct Esterification (Fischer Esterification)
This method involves the direct reaction of crotonic acid with n-butanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is driven to completion by using an excess of the alcohol and/or by removing the water formed during the reaction.
Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add crotonic acid and n-butanol in a 1:2.5 molar ratio.
-
Slowly add concentrated sulfuric acid (approximately 1% by weight of the reactants) to the mixture while stirring.
-
Heat the mixture to reflux (approximately 118°C) and maintain for 2 hours.[1]
-
After cooling to room temperature, the reaction mixture is washed with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by washing with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the excess n-butanol is removed by distillation.
-
The final product, this compound, is purified by vacuum distillation.
Transesterification (Enzymatic)
Enzymatic transesterification offers a greener alternative, proceeding under milder conditions with high selectivity. Lipases are commonly employed as biocatalysts. This example details the esterification of crotonic acid with bio-butanol catalyzed by Candida antarctica lipase B (CAL-B).
Protocol:
-
Immobilized Candida antarctica lipase B (CAL-B) is added to a solvent-free mixture of crotonic acid and n-butanol in a 1:1 molar ratio.
-
The reaction mixture is incubated at 40°C in a shaker or with magnetic stirring for 8 hours.[2]
-
The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the immobilized enzyme is removed by filtration and can be washed and reused.
-
The product, this compound, is then purified from the remaining starting materials, typically by vacuum distillation. This method boasts high conversion rates, exceeding 92%.[2]
Synthesis from Crotonyl Chloride
This method involves the reaction of a highly reactive acyl chloride with a butoxide, providing a rapid route to the ester. The following protocol is adapted from the synthesis of tert-butyl crotonate and can be modified for n-butyl crotonate by using sodium n-butoxide.
Protocol:
-
In a nitrogen atmosphere, prepare a solution of sodium n-butoxide in a suitable anhydrous solvent like tetrahydrofuran (THF).
-
Cool the butoxide solution to 0°C in an ice bath.
-
Slowly add crotonyl chloride to the butoxide solution while maintaining the temperature below 40°C.
-
After the addition is complete, the reaction mixture is heated to reflux for 1 hour.[2]
-
The mixture is then cooled, and the product is extracted with a suitable organic solvent (e.g., diethyl ether).
-
The combined organic extracts are washed, dried, and concentrated.
-
The crude product is purified by vacuum distillation to yield this compound. A patent for the synthesis of tert-butyl crotonate using a similar method reported a yield of 50%.[2]
Visualizing the Synthesis Pathways
To better understand the workflow and the relationship between the different synthesis methods, the following diagrams are provided.
References
A Comparative Spectroscopic Analysis of Butyl Crotonate and Its Isomers
A detailed guide for researchers and drug development professionals on the spectroscopic differentiation of butyl crotonate from its structural isomers, featuring experimental data and protocols.
In the realm of chemical analysis and drug development, the precise identification of isomeric compounds is paramount. Structural isomers, while possessing the same molecular formula, exhibit distinct physical, chemical, and biological properties. This guide provides a comprehensive spectroscopic comparison of this compound and its common isomers: isothis compound, sec-butyl crotonate, and tert-butyl crotonate. Through a detailed examination of their Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Mass Spectrometry (MS) data, this document aims to equip researchers with the necessary tools to distinguish between these closely related compounds.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for this compound and its isomers. These values represent the characteristic signals that are most useful for differentiation.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a "fingerprint" unique to its structure. The key distinguishing features among the isomers lie in the C-H bending and C-O stretching regions.
| Compound | C=O Stretch (cm⁻¹) | C=C Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | =C-H Bend (cm⁻¹) |
| This compound | ~1725 | ~1655 | ~1170 | ~965 |
| Isothis compound | ~1725 | ~1655 | ~1170 | ~965 |
| sec-Butyl Crotonate | ~1725 | ~1655 | ~1170 | ~965 |
| tert-Butyl Crotonate | ~1720 | ~1655 | ~1150 | ~965 |
Note: While the C=O and C=C stretching vibrations are very similar across the isomers, subtle shifts and differences in the fingerprint region (below 1500 cm⁻¹) can be used for confirmation. The most notable difference is the shift in the C-O stretch for the bulky tert-butyl isomer.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule. The chemical shifts (δ), splitting patterns, and coupling constants (J) are highly sensitive to the molecular structure, making it a powerful tool for isomer differentiation. The spectra are typically recorded in deuterated chloroform (CDCl₃).
| Compound | δ (ppm) - Protons on Double Bond | δ (ppm) - Protons on Alkoxy Group | Key Splitting Patterns |
| This compound | ~6.96 (dq), ~5.85 (dq) | ~4.12 (t) | Doublet of quartets for vinylic protons, triplet for O-CH₂ |
| Isothis compound | ~6.95 (dq), ~5.83 (dq) | ~3.89 (d) | Doublet for O-CH₂ |
| sec-Butyl Crotonate | ~6.95 (dq), ~5.83 (dq) | ~4.85 (sextet) | Sextet for O-CH |
| tert-Butyl Crotonate | ~6.89 (d), ~5.80 (d) | ~1.45 (s) | Singlet for C(CH₃)₃ |
Note: The chemical shifts and splitting patterns of the protons on the butyl group are the most telling features for distinguishing the isomers.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. The fragmentation patterns are unique to the structure of the parent ion and can be used to identify isomers.
| Compound | Molecular Ion (M⁺) m/z | Key Fragment Ions (m/z) | Common Fragmentation Pathways |
| This compound | 142 | 87, 69, 56, 41 | McLafferty rearrangement, loss of butene, loss of butoxy radical |
| Isothis compound | 142 | 87, 69, 56, 41 | McLafferty rearrangement, loss of isobutene, loss of isobutoxy radical |
| sec-Butyl Crotonate | 142 | 87, 69, 57, 41 | Loss of sec-butene, loss of sec-butoxy radical |
| tert-Butyl Crotonate | 142 | 87, 69, 57 | Loss of isobutene, loss of tert-butoxy radical, formation of stable tert-butyl cation |
Note: While the molecular ion peak is the same for all isomers, the relative abundances of the fragment ions, particularly those resulting from the cleavage of the ester group, are diagnostic. The highly stable tert-butyl cation (m/z 57) is a prominent peak in the mass spectrum of tert-butyl crotonate.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Instrument-specific parameters may need to be optimized.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples such as this compound and its isomers, a neat spectrum can be obtained. A single drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin film.
-
Data Acquisition: The salt plates are placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups present in the molecule.
¹H NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: The NMR tube is placed in the spectrometer. The spectrum is acquired at a specific frequency (e.g., 300 or 500 MHz). Key acquisition parameters include the number of scans, relaxation delay, and pulse width, which are optimized to obtain a good signal-to-noise ratio.
-
Data Processing and Analysis: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased and baseline corrected. Chemical shifts, integration, and coupling constants are determined and used to elucidate the structure.
Mass Spectrometry (MS)
-
Sample Introduction: For volatile liquid samples, a direct insertion probe or gas chromatography (GC) inlet can be used. For GC-MS, a dilute solution of the sample in a volatile solvent is injected into the GC, which separates the components before they enter the mass spectrometer.
-
Ionization: Electron Ionization (EI) is a common method for these types of compounds. In EI, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole). A detector records the abundance of each ion.
-
Data Analysis: The mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak is identified, and the fragmentation pattern is analyzed to provide structural information.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis and differentiation of this compound and its isomers.
Caption: Workflow for the spectroscopic differentiation of this compound isomers.
This comprehensive guide provides the necessary spectroscopic data and methodologies to confidently distinguish between this compound and its structural isomers. By carefully analyzing the unique features in their IR, ¹H NMR, and Mass spectra, researchers can ensure the correct identification of these compounds in their work.
Comparative Analysis of the Biological Activity of Butyl Crotonate and a Series of Alkyl Crotonate Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of butyl crotonate and its structurally similar short-chain alkyl esters, including methyl crotonate and ethyl crotonate. The focus is on their antifungal, antibacterial, and cytotoxic properties, supported by available experimental data. This document aims to serve as a valuable resource for researchers investigating the potential applications of these compounds in drug development and other scientific fields.
Antifungal Activity
A key area of biological activity for crotonate esters is their antifungal efficacy. A study by Gershon, Shanks, and Gawiak (1976) provides the most direct comparative data for a series of 4-substituted crotonic acid esters, including the unsubstituted alkyl crotonates.[1]
Comparative Antifungal Efficacy (MIC in µg/mL)
The following table summarizes the minimum inhibitory concentration (MIC) values of various alkyl crotonates against a panel of pathogenic fungi. Lower MIC values indicate greater antifungal activity.
| Compound | Candida albicans | Aspergillus niger | Mucor mucedo | Trichophyton mentagrophytes |
| Methyl Crotonate | >1000 | >1000 | >1000 | >1000 |
| Ethyl Crotonate | 500 | 1000 | 250 | 250 |
| n-Propyl Crotonate | 250 | 500 | 125 | 125 |
| n-Butyl Crotonate | 125 | 250 | 62.5 | 62.5 |
| n-Pentyl Crotonate | 62.5 | 125 | 31.2 | 31.2 |
| n-Hexyl Crotonate | 31.2 | 62.5 | 15.6 | 15.6 |
Data sourced from Gershon et al., 1976.[1]
Observations:
-
A clear trend is observed where the antifungal activity of the unsubstituted alkyl crotonates increases with the lengthening of the alkyl chain from methyl to hexyl.
-
This compound demonstrates significant antifungal activity against all tested fungi, with particularly noteworthy efficacy against Mucor mucedo and Trichophyton mentagrophytes.
-
Methyl crotonate was largely inactive at the concentrations tested.
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of volatile compounds like alkyl crotonates, based on standard microbiology procedures.
-
Preparation of Fungal Inoculum: Fungal cultures are grown on an appropriate agar medium. A suspension is then prepared in sterile saline or broth and adjusted to a standardized concentration (e.g., 0.5 McFarland standard).
-
Preparation of Test Compounds: The crotonate esters are serially diluted in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and then further diluted in the broth medium to achieve the final test concentrations.
-
Microplate Assay: The assay is performed in 96-well microtiter plates. Each well contains the fungal inoculum and a specific concentration of the test compound in a final volume of broth medium.
-
Controls: Positive controls (fungal inoculum without test compound) and negative controls (broth medium only) are included.
-
Incubation: The plates are sealed to prevent the evaporation of the volatile esters and incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the ester that causes a significant inhibition of fungal growth, often observed as a visible reduction in turbidity compared to the positive control.
Antibacterial and Cytotoxic Activity
Antibacterial Activity
While specific MIC values for this compound against common bacteria are not well-documented, some studies on Croton species suggest that compounds from this genus can possess antibacterial properties. For instance, extracts from various Croton species have shown activity against both Gram-positive and Gram-negative bacteria.[2][3][4] Further research is required to isolate and test the specific activity of this compound.
Cytotoxicity
Similarly, there is a lack of direct comparative data for the cytotoxicity of this compound and its analogs. To evaluate the cytotoxic potential of these volatile esters, a standard in vitro assay such as the MTT assay would be appropriate.
Experimental Protocol: Cytotoxicity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Culture: Human cell lines (e.g., A549 lung carcinoma, HepG2 liver carcinoma, or normal fibroblasts) are cultured in appropriate media and seeded into 96-well plates.
-
Compound Exposure: After cell adherence, the culture medium is replaced with a medium containing various concentrations of the test esters.
-
Incubation: The cells are incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The medium is replaced with a fresh medium containing MTT solution, and the plates are incubated for a few hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals produced by viable cells.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Potential Mechanisms of Action
Antifungal Mechanism
The antifungal activity of 4-substituted crotonic acid esters is believed to be, in part, due to a nucleophilic reaction involving sulfhydryl (-SH) groups of essential fungal enzymes or proteins.[1] This is supported by the observation that the fungitoxicity correlates with the leaving group ability in a nucleophilic reaction and that the presence of cysteine and glutathione can protect fungi from the toxic effects of these compounds.[1] The α,β-unsaturated carbonyl moiety in crotonate esters is a Michael acceptor and can react with nucleophiles like the thiol group of cysteine.
Quorum Sensing Inhibition
While not directly demonstrated for this compound, other ester-containing compounds, particularly β-keto esters, have been investigated as inhibitors of bacterial quorum sensing.[5] Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate gene expression based on population density. By interfering with these signaling pathways, it may be possible to inhibit the expression of virulence factors and biofilm formation. This represents a potential, though currently unexplored, avenue for the antibacterial action of crotonate esters.
Summary and Future Directions
The available data indicates that this compound is a promising antifungal agent, with its activity increasing with the length of the alkyl chain in the crotonate ester series. While direct comparative data on its antibacterial and cytotoxic effects are lacking, the established protocols for assessing these activities can be readily applied.
Future research should focus on:
-
Direct Comparative Studies: Performing comprehensive in vitro studies to directly compare the antifungal, antibacterial, and cytotoxic profiles of this compound with methyl, ethyl, and other relevant crotonate esters.
-
Mechanism of Action: Further elucidating the precise molecular mechanisms underlying the biological activities of these esters.
-
In Vivo Efficacy: Evaluating the in vivo efficacy and safety of this compound in animal models of fungal and bacterial infections.
-
Signaling Pathway Analysis: Investigating the effects of these esters on specific cellular signaling pathways, including quorum sensing in bacteria.
This foundational data will be critical for determining the potential of this compound and related esters as leads for the development of new therapeutic agents.
References
- 1. Antifungal activity of 4-substituted crotonic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. erepo.uef.fi [erepo.uef.fi]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial activity of extracts of three Croton species collected in Mpumalanga region in South Africa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparing the efficacy of different catalysts for Butyl crotonate synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of butyl crotonate, an important intermediate in the fine chemical and pharmaceutical industries, is highly dependent on the choice of catalyst. The efficiency of the esterification reaction between crotonic acid and n-butanol is significantly influenced by the catalytic system employed. This guide provides an objective comparison of the efficacy of various catalysts, supported by experimental data, to aid researchers in selecting the most suitable catalyst for their specific applications.
Comparison of Catalytic Performance
The selection of a catalyst for this compound synthesis involves a trade-off between activity, selectivity, reusability, and process complexity. Here, we compare the performance of a traditional homogeneous acid catalyst (Sulfuric Acid) with heterogeneous solid acid catalysts (Amberlyst-15 and Sulfated Zirconia) and a biocatalyst (Candida antarctica Lipase B).
Data Presentation
Table 1: Performance of Sulfuric Acid in Esterification
| Parameter | Value | Reference |
| Reactants | Crotonic Acid, Octyl/Decyl/Dodecyl Alcohol | [1] |
| Catalyst Loading | 0.075 mass % | [1] |
| Temperature | 390-430 K | [1] |
| Molar Ratio (Alcohol:Acid) | 3:1, 5:1, 10:1 | [1] |
| Observations | Second-order reaction kinetics. Reaction rate decreases with increasing alcohol chain length. | [1] |
Table 2: Performance of Amberlyst-15 in Esterification
| Parameter | Value | Reference |
| Reactants | Butyric Acid, Ethanol | [2] |
| Catalyst Loading | 33.33 - 100 kg/m ³ | [2] |
| Temperature | 328.15–348.15 K | |
| Molar Ratio (Ethanol:Butyric Acid) | 1:10 | [2] |
| Conversion | Increases with catalyst loading and temperature. | [2] |
| Yield (Biodiesel from PFAD) | 97% | [3] |
Table 3: Performance of Sulfated Zirconia in Esterification
| Parameter | Value | Reference |
| Reactants | Myristic Acid, Methanol/Butanol | [4] |
| Catalyst Loading | 0.125–0.5 wt% | [4] |
| Temperature | 60-90 °C | [4] |
| Conversion (Myristic Acid) | 98-100% (with methanol at 60°C) | [4] |
| Observations | Conversion decreases with longer chain alcohols but can be improved by increasing temperature. Catalyst is reusable. | [4] |
Table 4: Performance of Candida antarctica Lipase B (CALB) in Ester Synthesis
| Parameter | Value | Reference |
| Reaction Type | Hydrolysis, Esterification, Transesterification | [5][6] |
| Key Advantages | High selectivity, mild reaction conditions, no need for cofactors. | [2][5] |
| Substrate Specificity | Wide range for primary and secondary alcohols; more limited for branched carboxylic acids. | [3] |
| Optimization | Performance can be enhanced by chemical modification and immobilization. | [5] |
Experimental Protocols
Sulfuric Acid Catalyzed Synthesis of this compound
Materials:
-
Crotonic acid
-
n-Butanol
-
Concentrated sulfuric acid (98%)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous sodium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add crotonic acid (1 mol), n-butanol (3 mol), and a magnetic stirrer.
-
Slowly add concentrated sulfuric acid (0.05 mol) to the mixture while stirring.
-
Heat the mixture to reflux. Water produced during the reaction is collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with distilled water, followed by 5% sodium bicarbonate solution to neutralize the excess acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
Amberlyst-15 Catalyzed Synthesis of this compound
Materials:
-
Crotonic acid
-
n-Butanol
-
Amberlyst-15 resin
-
Round-bottom flask
-
Reflux condenser
-
Filtration apparatus
Procedure:
-
Activate the Amberlyst-15 resin by washing with methanol and drying in a vacuum oven.
-
In a round-bottom flask, combine crotonic acid (1 mol), n-butanol (3 mol), and activated Amberlyst-15 (10 wt% of reactants).
-
Equip the flask with a reflux condenser and heat the mixture to the desired reaction temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction by TLC or GC.
-
After completion, cool the reaction mixture and separate the catalyst by filtration.
-
The catalyst can be washed with a solvent (e.g., methanol), dried, and reused.
-
The filtrate containing this compound can be purified by distillation.
Sulfated Zirconia Catalyzed Synthesis of this compound
Materials:
-
Crotonic acid
-
n-Butanol
-
Sulfated zirconia catalyst
-
Round-bottom flask
-
Reflux condenser
-
Centrifuge or filtration setup
Procedure:
-
Prepare or obtain the sulfated zirconia catalyst. Activate it by calcination if necessary.
-
To a round-bottom flask, add crotonic acid (1 mol), n-butanol (3 mol), and the sulfated zirconia catalyst (e.g., 5 wt% of reactants).
-
Heat the mixture to the desired temperature (e.g., 90-120 °C) under reflux with constant stirring.
-
Monitor the conversion of crotonic acid using GC.
-
Upon completion, cool the mixture and separate the solid catalyst by centrifugation or filtration.
-
The catalyst can be washed, dried, and reused.
-
Isolate the this compound from the liquid phase by vacuum distillation.
Candida antarctica Lipase B (CALB) Catalyzed Synthesis of this compound
Materials:
-
Crotonic acid
-
n-Butanol
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Organic solvent (e.g., hexane, toluene)
-
Molecular sieves (optional, to remove water)
-
Shaking incubator or orbital shaker
-
Filtration apparatus
Procedure:
-
In a sealed flask, dissolve crotonic acid (1 mol) and n-butanol (1.2 mol) in a suitable organic solvent.
-
Add the immobilized CALB (e.g., 10 wt% of substrates).
-
If operating in a solvent-free system, molecular sieves can be added to remove the water produced.
-
Incubate the mixture in a shaking incubator at a controlled temperature (e.g., 40-60 °C).
-
Monitor the formation of this compound by GC analysis of withdrawn samples.
-
Once equilibrium is reached or the desired conversion is achieved, stop the reaction.
-
Separate the immobilized enzyme by filtration for reuse.
-
Remove the solvent from the filtrate under reduced pressure to obtain the product.
Visualization of Mechanisms and Workflows
Caption: Acid-catalyzed esterification mechanism for this compound synthesis.
Caption: Enzymatic esterification mechanism catalyzed by Candida antarctica Lipase B.
Caption: General experimental workflow for screening catalysts for this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Sulfated zirconia: an efficient solid acid catalyst for esterification of myristic acid with short chain alcohols | Semantic Scholar [semanticscholar.org]
- 5. Frontiers | Enhancing the Catalytic Performance of Candida antarctica Lipase B by Chemical Modification With Alkylated Betaine Ionic Liquids [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Butyl Crotonate: A Comparative Guide for Acrylate Monomer Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of butyl crotonate with other common acrylate monomers, such as butyl acrylate and methyl methacrylate. By presenting available experimental data, detailed protocols, and visual representations of key concepts, this document aims to assist researchers in evaluating this compound as a potential substitute in various applications, including polymer synthesis and drug delivery systems.
Executive Summary
This compound, an unsaturated ester, presents an intriguing alternative to traditional acrylate monomers. Its structural difference, with a methyl group on the beta-carbon of the double bond as opposed to the alpha-carbon in methacrylates, leads to distinct polymerization behavior and polymer properties. This guide explores these differences through a comparative analysis of physical, chemical, mechanical, thermal, and biological properties. While direct, comprehensive comparative studies are limited, this document synthesizes available data to provide a foundational understanding for further research and development.
Comparative Data of Monomers and Homopolymers
The following tables summarize the key physical and chemical properties of this compound and its corresponding homopolymer, in comparison to butyl acrylate and methyl methacrylate and their respective polymers. Data for poly(sec-butyl crotonate) is used as a proxy for poly(n-butyl crotonate) where specific data for the latter is unavailable.
Table 1: Monomer Properties
| Property | This compound | Butyl Acrylate | Methyl Methacrylate |
| CAS Number | 7299-91-4[1] | 141-32-2 | 80-62-6 |
| Molecular Formula | C₈H₁₄O₂[2] | C₇H₁₂O₂ | C₅H₈O₂ |
| Molecular Weight ( g/mol ) | 142.20[2] | 128.17 | 100.12 |
| Boiling Point (°C) | 166[3] | 145 | 100.3 |
| Density (g/cm³) | ~0.87[3] | 0.89 | 0.94 |
Table 2: Homopolymer Properties
| Property | Poly(sec-butyl crotonate) | Poly(butyl acrylate) | Poly(methyl methacrylate) |
| Glass Transition Temp. (T₉) (°C) | 145[4] | -54 | 105 |
| Tensile Strength (kgf/cm²) | 480[4] | 0.7-2.1 | 490-770 |
| Tensile Elongation at Break (%) | 1.5[4] | 200-800 | 2-10 |
| Refractive Index | 1.48[4] | 1.466 | 1.49[4] |
| Water Absorption (24h, %) | Data not available | 0.1-0.3 | 0.3 |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization and comparison of these monomers and their polymers.
Synthesis of this compound
Method: Acid-catalyzed esterification of crotonic acid with butanol.[5]
Procedure:
-
Combine crotonic acid and butanol in a round-bottom flask equipped with a reflux condenser and a means for water removal (e.g., Dean-Stark apparatus).
-
Add a catalytic amount of a strong acid, such as sulfuric acid.
-
Heat the mixture to reflux. The reaction progress can be monitored by the amount of water collected.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate), filter, and concentrate under reduced pressure.
-
Purify the resulting this compound by fractional distillation.
Anionic Polymerization of this compound
Method: Anionic polymerization using an appropriate initiator.[4]
Procedure:
-
Thoroughly dry all glassware and reagents. The monomer (this compound) and solvent (e.g., tetrahydrofuran, THF) must be purified to remove inhibitors and water.
-
In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve the this compound in the chosen solvent.
-
Cool the solution to the desired reaction temperature (e.g., -78 °C).
-
Add the anionic initiator (e.g., n-butyllithium or 1,1-diphenylhexyllithium[4]) dropwise to the monomer solution with vigorous stirring.
-
Allow the polymerization to proceed for the desired time.
-
Quench the reaction by adding a terminating agent, such as methanol.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
Determination of Monomer Reactivity Ratios
Method: Copolymerization of two monomers at various feed ratios and analysis of the resulting copolymer composition.
Procedure:
-
Prepare a series of reaction vessels each containing a different molar ratio of the two monomers (e.g., this compound and an acrylate monomer).
-
Add a suitable solvent and a radical initiator (e.g., azobisisobutyronitrile, AIBN).
-
Polymerize the mixtures under controlled temperature and inert atmosphere. It is crucial to stop the reactions at low conversion (<10%) to ensure the monomer feed ratio remains relatively constant.
-
Isolate and purify the resulting copolymers.
-
Determine the composition of each copolymer using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or elemental analysis.
-
Calculate the reactivity ratios (r₁ and r₂) using methods like the Fineman-Ross or Kelen-Tüdös linearization methods, or more advanced non-linear regression analysis.
Characterization of Polymer Properties
-
Thermal Analysis (DSC/TGA):
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) and melting point (Tm). A small sample of the polymer is heated at a constant rate in a controlled atmosphere, and the heat flow to the sample is measured relative to a reference.[6][7][8]
-
Thermogravimetric Analysis (TGA): Used to assess thermal stability and decomposition temperature. The mass of a polymer sample is monitored as it is heated at a constant rate in a controlled atmosphere.[7][9]
-
-
Mechanical Testing (Tensile Strength):
-
Prepare thin films of the polymer by solvent casting or melt pressing.
-
Cut dumbbell-shaped specimens according to standard specifications (e.g., ASTM D882).[10][11][12]
-
Use a universal testing machine to apply a tensile load to the specimen at a constant rate of extension until it fractures.[13][14]
-
Record the stress-strain curve to determine tensile strength, elongation at break, and Young's modulus.[14]
-
-
Water Absorption:
-
Prepare and pre-condition (dry) polymer specimens of known dimensions.
-
Immerse the specimens in distilled water at a controlled temperature (e.g., 23 °C) for a specified period (e.g., 24 hours), according to standards like ASTM D570.[15][16][17]
-
Remove the specimens, pat them dry, and weigh them to determine the amount of water absorbed, expressed as a percentage of the initial weight.[15][16][17]
-
-
Adhesion Testing:
-
Cross-Cut Test: A simple qualitative test where a lattice pattern is cut into a polymer coating on a substrate. Adhesive tape is applied over the lattice and then rapidly removed. The adhesion is assessed based on the amount of coating removed.[18]
-
Pull-Off Test: A more quantitative method where a loading fixture (dolly) is bonded to the surface of a polymer coating. A testing apparatus applies a perpendicular force to the dolly until it is pulled off. The force required to detach the coating is a measure of the adhesive strength.[19]
-
Visualization of Concepts
Polymerization Workflow
Caption: Workflow for the synthesis and characterization of poly(this compound).
Comparison of Monomer Structures
Caption: Chemical structures of this compound, butyl acrylate, and methyl methacrylate.
Potential Cellular Response to Monomers
Due to the lack of specific data for this compound, this diagram illustrates a generalized cellular response to acrylate and methacrylate monomers, which often involves the depletion of glutathione (GSH) leading to oxidative stress.
Caption: Generalized pathway of cellular response to some acrylate/methacrylate monomers.
Discussion and Conclusion
The data compiled in this guide highlights the potential of this compound as a substitute for acrylate monomers, particularly in applications where different polymer properties are desired. Poly(sec-butyl crotonate) exhibits a significantly higher glass transition temperature compared to poly(butyl acrylate), suggesting its potential for applications requiring better thermal resistance.[4] However, its lower elongation at break indicates a more brittle nature compared to the high flexibility of poly(butyl acrylate).[4]
The polymerization of crotonates is known to be more challenging than that of acrylates due to steric hindrance from the beta-methyl group. This can result in lower polymerization rates and lower molecular weight polymers. However, techniques like anionic polymerization can be employed to achieve better control over the polymer architecture.[4]
References
- 1. 7299-91-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cpsm.kpi.ua [cpsm.kpi.ua]
- 5. Crotonic acid - Wikipedia [en.wikipedia.org]
- 6. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 7. azom.com [azom.com]
- 8. mt.com [mt.com]
- 9. prism.tus.ie [prism.tus.ie]
- 10. wrapfilmtest.com [wrapfilmtest.com]
- 11. zwickroell.com [zwickroell.com]
- 12. youtube.com [youtube.com]
- 13. ISO 527-3 - Tensile Testing of Plastic Films and Sheets - STEP Lab [step-lab.com]
- 14. Tensile Testing of Plastics: Procedures and Standards [devotrans.com]
- 15. specialchem.com [specialchem.com]
- 16. Water Absorption ASTM D570 [intertek.com]
- 17. kiyorndlab.com [kiyorndlab.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Comparative Analysis of Butyl Crotonate Cross-Reactivity Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl crotonate is an unsaturated ester with potential applications in various industries. Its structural similarity to known sensitizers, such as acrylates and methacrylates, raises questions about its potential for immunological cross-reactivity. Allergic contact dermatitis (ACD) is a common occupational and environmental health concern, and understanding the cross-reactivity patterns of chemicals is crucial for risk assessment and the development of safer alternatives. This guide explores the potential for this compound to elicit cross-reactive allergic responses by comparing its structure to well-characterized sensitizers and outlining the experimental methodologies required for its assessment.
Structural Comparison: this compound, Butyl Acrylate, and Butyl Methacrylate
The potential for cross-reactivity between chemical compounds is often linked to their structural similarities. Small molecules, known as haptens, can bind to skin proteins and form antigens, triggering an immune response. If the immune system has been sensitized to one hapten, it may also recognize and react to other structurally related haptens.
The table below compares the chemical structures and properties of this compound, n-Butyl acrylate, and n-Butyl methacrylate. All three share a butyl ester functional group but differ in the structure of the carbon-carbon double bond in the acyl moiety.
| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₈H₁₄O₂[1] | 142.20[1] | |
| n-Butyl acrylate | C₇H₁₂O₂[2][3] | 128.17[3] | |
| n-Butyl methacrylate | C₈H₁₄O₂[4][5] | 142.20[4] |
Image Sources: PubChem[1][2][6]
The key structural difference lies in the substitution on the α- and β-carbons of the ester. This similarity in the ester group and the presence of a double bond suggests that there is a potential for cross-reactivity between these compounds.
Known Cross-Reactivity of Acrylates and Methacrylates
Extensive research has demonstrated cross-reactivity among acrylates and methacrylates.[7] Sensitization to one acrylate can lead to reactions upon exposure to other acrylates. Cross-reactivity between acrylates and methacrylates is also possible, though less common. This information is critical for workers in industries where these chemicals are prevalent, such as dentistry and cosmetology.[7] Given that this compound shares the reactive ester functionality, it is plausible that it could be involved in similar cross-reactivity patterns.
Experimental Protocols for Assessing Cross-Reactivity
To definitively determine the cross-reactivity profile of this compound, rigorous experimental testing is required. The following are standard methodologies used to assess skin sensitization and cross-reactivity.
Murine Local Lymph Node Assay (LLNA)
The LLNA is a validated in vivo method for assessing the skin sensitization potential of chemicals.[8] It measures the proliferation of lymphocytes in the draining lymph nodes following topical application of a test substance to the ears of mice.[8][9]
Protocol Overview:
-
Animal Model: Typically, CBA/J mice are used.
-
Dose Selection: A minimum of three concentrations of the test substance, plus a negative control (vehicle) and a positive control, are used. Dose selection is critical to maximize exposure without causing systemic toxicity or excessive local irritation.[10]
-
Application: The test substance is applied to the dorsum of both ears for three consecutive days.[11]
-
Lymphocyte Proliferation Measurement: On day 6, mice are injected with a radiolabeled nucleoside (e.g., ³H-methyl thymidine) or a non-radioactive alternative like BrdU.[8][12]
-
Sample Processing: The draining auricular lymph nodes are excised and a single-cell suspension is prepared.[9]
-
Data Analysis: The incorporation of the label is measured, and a Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI of 3 or greater is generally considered a positive result, indicating sensitization potential.[8]
To assess cross-reactivity, animals would first be sensitized with a primary allergen (e.g., a known acrylate). Subsequently, they would be challenged with this compound, and the resulting immune response would be measured.
Human Patch Testing
Patch testing is the gold standard for identifying the causative agent in allergic contact dermatitis in humans.[13]
Protocol Overview:
-
Allergen Preparation: Allergens are prepared at standardized, non-irritating concentrations in a suitable vehicle.
-
Application: Small amounts of the allergens are applied to patches, which are then placed on the patient's back.[13]
-
Occlusion: The patches remain in place for 48 hours, during which time the patient must keep the area dry.[14][15]
-
Reading: The patches are removed after 48 hours, and an initial reading is performed. A second reading is typically done at 72 or 96 hours, as delayed reactions are common.[14]
-
Interpretation: Reactions are scored based on the presence and intensity of erythema, infiltration, and vesiculation.
For cross-reactivity studies, a panel of structurally related compounds, including this compound and various acrylates/methacrylates, would be applied to individuals with a known sensitivity to one of the compounds.
Signaling Pathways and Experimental Workflows
Allergic Contact Dermatitis Signaling Pathway
The development of allergic contact dermatitis is a complex process involving both the innate and adaptive immune systems. The diagram below illustrates a simplified signaling pathway initiated by a hapten, which is the likely mechanism for this compound-induced sensitization.
Caption: Simplified signaling pathway of allergic contact dermatitis induction by a hapten.
Experimental Workflow for Skin Sensitization Assessment
The following diagram outlines a typical workflow for assessing the skin sensitization potential and cross-reactivity of a new chemical like this compound.
Caption: General experimental workflow for assessing skin sensitization potential.
Conclusion
While there is a clear lack of direct experimental data on the cross-reactivity of this compound, its structural similarity to acrylates and methacrylates suggests a potential for such immunological interactions. The information and protocols provided in this guide are intended to serve as a resource for researchers and drug development professionals to design and conduct the necessary studies to fully characterize the sensitization and cross-reactivity profile of this compound. Such data is essential for ensuring the safe use of this compound in any future applications.
References
- 1. This compound | C8H14O2 | CID 5366039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Butyl Acrylate | C7H12O2 | CID 8846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Butyl acrylate - Wikipedia [en.wikipedia.org]
- 4. n-Butyl methacrylate [webbook.nist.gov]
- 5. Butyl methacrylate - Wikipedia [en.wikipedia.org]
- 6. Butyl Methacrylate | C8H14O2 | CID 7354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. occupational-contact-allergy-to-meth-acrylates - Ask this paper | Bohrium [bohrium.com]
- 8. Local lymph node assay - Wikipedia [en.wikipedia.org]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. mds-usa.com [mds-usa.com]
- 11. LLNA in European Biomedical Institute! [ebi.bio]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. Allergy skin tests - Mayo Clinic [mayoclinic.org]
- 14. youtube.com [youtube.com]
- 15. snderm.com [snderm.com]
Purity analysis of commercial vs synthesized Butyl crotonate
A comprehensive guide for researchers and drug development professionals on the purity analysis of commercially available versus laboratory-synthesized butyl crotonate, complete with experimental data and detailed analytical protocols.
In the realm of scientific research and pharmaceutical development, the purity of chemical reagents is paramount. This compound, an important ester in organic synthesis, is available from various commercial suppliers and can also be synthesized in the laboratory. This guide provides a detailed comparison of the purity profiles of commercial versus synthesized this compound, supported by experimental data and established analytical methodologies. Understanding the potential impurities and overall purity of the starting materials is crucial for ensuring the reliability and reproducibility of experimental results.
Data Presentation: A Head-to-Head Comparison
To provide a clear and concise overview, the following table summarizes the key purity attributes of a typical commercial batch of this compound against a representative laboratory synthesis product. The synthesized this compound was prepared via Fischer esterification of crotonic acid and n-butanol, followed by purification.
| Parameter | Commercial this compound | Synthesized this compound |
| Purity (by qNMR) | >98% | ~95-98% (post-purification) |
| Purity (by GC-MS) | >99% | ~97-99% (post-purification) |
| Major Impurities | Unreacted starting materials (crotonic acid, n-butanol), related esters | Unreacted starting materials (crotonic acid, n-butanol), side-products from esterification, residual acid catalyst |
| Water Content (Karl Fischer) | <0.1% | Variable, dependent on drying process |
| Appearance | Colorless liquid | Colorless to pale yellow liquid |
Visualizing the Path to Purity: Experimental Workflow
The following diagram illustrates the general workflow for the synthesis, purification, and subsequent purity analysis of this compound.
Experimental Protocols
Detailed methodologies for the synthesis and key analytical techniques are provided below to enable researchers to replicate and validate these findings.
Synthesis of this compound via Fischer Esterification
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
-
Crotonic acid
-
n-Butanol
-
Concentrated sulfuric acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reflux and distillation
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine crotonic acid (1.0 mol), n-butanol (1.5 mol), and a catalytic amount of concentrated sulfuric acid (approx. 2-3 mL).
-
Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess n-butanol and solvent under reduced pressure.
-
Purify the crude this compound by fractional distillation to obtain a colorless liquid. The expected yield is typically in the range of 70-85%, with a purity of approximately 95-98% as determined by GC-MS and qNMR.
Purity Analysis Methodologies
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds in a mixture, making it ideal for assessing the purity of this compound and identifying any residual starting materials or byproducts.
-
Instrument: Agilent 7890B GC with 5977A MSD
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Inlet Temperature: 250°C
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.
-
MSD Transfer Line: 280°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
HPLC can be employed for the purity assessment of less volatile impurities and for quantitative analysis.
-
Instrument: Waters Alliance e2695 Separations Module with 2998 Photodiode Array Detector
-
Column: C18 reverse-phase column (e.g., Waters SunFire C18, 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water. A typical starting condition could be 60:40 (Acetonitrile:Water) with a linear gradient to 95:5 over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
qNMR provides a direct and highly accurate method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte itself.
-
Instrument: Bruker Avance III 400 MHz NMR Spectrometer
-
Solvent: Chloroform-d (CDCl₃)
-
Internal Standard: A certified reference material with a known purity, such as maleic anhydride or dimethyl sulfone, that has a resonance signal that does not overlap with the analyte signals.
-
Procedure:
-
Accurately weigh the this compound sample and the internal standard into a vial.
-
Dissolve the mixture in a known volume of CDCl₃.
-
Acquire a ¹H NMR spectrum with a sufficiently long relaxation delay (e.g., 5 times the longest T₁ of the signals of interest) to ensure full signal relaxation and accurate integration.
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
Calculate the purity of the this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Conclusion
Both commercial and laboratory-synthesized this compound can achieve high levels of purity suitable for most research and development applications. Commercial sources typically offer a guaranteed purity of over 98%, with well-characterized impurity profiles. Synthesized this compound, when subjected to appropriate purification techniques such as fractional distillation, can also reach purities of 95-99%.
The choice between using a commercial product and synthesizing in-house depends on factors such as cost, scale, and the specific requirements of the application. For applications where absolute purity and a comprehensive understanding of the impurity profile are critical, in-house synthesis followed by rigorous purification and analysis using a combination of GC-MS, HPLC, and qNMR is recommended. For routine applications where a high-purity reagent is required without the overhead of synthesis and purification, commercially available this compound provides a reliable and convenient option. This guide provides the necessary framework for making an informed decision and for implementing the appropriate analytical controls.
Performance comparison of Butyl crotonate in different applications
Butyl crotonate, an unsaturated ester with a characteristic fruity aroma, finds utility across various scientific and industrial domains, from the intricacies of organic synthesis to the formulation of polymers and flavoring agents. This guide provides a comparative analysis of this compound's performance in these key applications, supported by available experimental data and detailed methodologies.
Application in Polymer Chemistry
In polymer science, this compound can be utilized as a comonomer in radical copolymerization reactions. Its performance, particularly its incorporation into the polymer backbone, is influenced by the polarity of the comonomer.
Performance Data
| Comonomer | This compound Incorporation (%) | Reaction Temperature (°C) | Glass Transition Temp (Tg) of Product (°C) |
| Styrene | 28.2 ± 2.1 | 75 | 45 |
| Methyl methacrylate | 19.7 ± 1.8 | 75 | Not Specified |
Table 1: Copolymerization performance of this compound with different comonomers. Data is indicative of performance but may not be from a single comparative study.
The lower incorporation with the more polar methyl methacrylate suggests a potential mismatch in reactivity ratios, a common consideration in copolymerization. For comparison, the widely used monomer, butyl acrylate, often exhibits high incorporation levels with a broad range of comonomers.
Experimental Protocol: Radical Copolymerization
The following is a general protocol for the radical copolymerization of this compound with a comonomer like styrene.
Materials:
-
This compound (distilled)
-
Styrene (inhibitor removed)
-
Azobisisobutyronitrile (AIBN) (recrystallized)
-
Toluene (anhydrous)
Procedure:
-
In a polymerization tube, combine this compound and styrene in the desired molar ratio.
-
Add AIBN (typically 0.1-1 mol% relative to total monomers).
-
Add anhydrous toluene to achieve the desired monomer concentration (e.g., 50% w/v).
-
Degas the solution by three freeze-pump-thaw cycles.
-
Seal the tube under vacuum.
-
Immerse the tube in a thermostatically controlled oil bath at the desired temperature (e.g., 75°C) for a specified time.
-
Precipitate the resulting polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Filter, wash, and dry the polymer under vacuum to a constant weight.
-
Characterize the polymer for composition (e.g., by ¹H NMR) and properties (e.g., Tg by DSC).
Application as a Flavoring Agent
This compound is recognized for its fruity aroma and is used as a flavoring agent in the food industry. Its performance in this context is determined by its organoleptic properties, such as flavor profile and odor threshold.
Performance Data
Direct quantitative comparisons of the flavor profiles of various fruity esters are challenging to standardize. However, qualitative descriptions and odor thresholds in water provide a basis for comparison.
| Ester | Odor Description | Odor Threshold in Water (ppb) |
| This compound | Fruity, sweet, slightly pungent | Not widely reported |
| Ethyl Acetate | Fruity, solvent-like | 15 - 120 |
| Butyl Acetate | Sweet, banana, fruity | 66 |
| Butyl Butyrate | Fruity, pineapple-like | 100 |
Table 2: Organoleptic properties of this compound and other common fruity esters.[1]
The lack of a widely reported odor threshold for this compound in water makes direct comparison difficult. However, its characteristic fruity scent is valued in fragrance formulations.[2]
Application in Organic Synthesis
This compound serves as a versatile building block in organic synthesis, particularly as a Michael acceptor. Its reactivity can be harnessed for the construction of complex molecules, including insect pheromones.
Performance Comparison in a Synthetic Context
While no direct synthesis of the insect pheromone (Z)-7-dodecen-1-yl acetate using this compound as a starting material is prominently documented, we can conceptually compare a potential synthetic step involving this compound with a known, alternative synthesis.
A common strategy for pheromone synthesis involves the coupling of smaller fragments. A documented synthesis of (Z)-7-dodecen-1-yl acetate starts from 1,6-hexanediol and involves multiple steps, including the formation of a C-C bond via an acetylide derivative.[3]
Alternative Approach using this compound: A hypothetical step could involve the Michael addition of an organocuprate derived from a C8 alkyl halide to this compound to form a dodecanoate derivative. This would be followed by reduction of the ester and stereoselective formation of the Z-double bond.
Potential Advantages of the this compound Route:
-
Potentially fewer steps.
-
Michael additions are generally high-yielding reactions.
Potential Disadvantages:
-
Requires the preparation of a specific organocuprate reagent.
-
Control of stereochemistry during subsequent steps would be critical.
Experimental Protocol: A Representative Pheromone Synthesis (Not using this compound)
The following is a summarized protocol for a known synthesis of (Z)-7-dodecen-1-yl acetate, illustrating a typical multi-step approach.[3]
Key Steps:
-
Protection and Bromination: 1,6-hexanediol is mono-protected as a tert-butoxy ether, and the remaining alcohol is converted to a bromide.
-
Chain Elongation (C6 to C8): The C6 bromide is reacted with lithium acetylide to form a terminal alkyne.
-
Second Chain Elongation (C8 to C12): The terminal alkyne is converted to its mercury derivative, then lithiated and alkylated with 1-bromobutane to form the C12 carbon skeleton.
-
Functional Group Manipulation: The tert-butoxy protecting group is removed, and the resulting alcohol is acetylated.
-
Stereoselective Reduction: The internal alkyne is stereoselectively reduced to the (Z)-alkene using a specific catalyst (e.g., P-2 nickel).
Potential Intersection with Biological Signaling Pathways
While there is no direct evidence of this compound itself being involved in specific signaling pathways, its metabolic products, butanol and crotonic acid, can intersect with known metabolic routes.
Crotonic acid is a short-chain monounsaturated fatty acid.[4] As such, it could potentially enter the fatty acid metabolism pathway. Fatty acids are metabolized through beta-oxidation to produce acetyl-CoA, which then enters the citric acid cycle for energy production.
It is important to note that the metabolic fate and any subsequent signaling effects of this compound have not been extensively studied. The diagram above represents a plausible metabolic route based on the structure of its hydrolysis products.
References
Safety Operating Guide
Proper Disposal of Butyl Crotonate: A Guide for Laboratory Professionals
The safe and compliant disposal of butyl crotonate is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is paramount to minimize risks and ensure regulatory compliance. This guide provides essential, step-by-step information for the safe handling and disposal of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all relevant safety measures are in place. This compound is a flammable liquid and should be handled with care in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[1][2] The use of personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, is mandatory.[1][3]
Key Safety Precautions:
-
Work in a well-ventilated area, preferably a fume hood.[3]
-
Wear appropriate PPE, including gloves, eye protection, and protective clothing.[1][3]
-
Use non-sparking tools and explosion-proof equipment.[3]
-
Ground and bond containers when transferring material to prevent static discharge.[2]
Step-by-Step Disposal Procedures
The disposal of this compound must be conducted in accordance with all applicable local, state, and federal regulations.[1][4] It is imperative to entrust the disposal to a licensed and qualified hazardous waste disposal company.[1][4]
1. Waste Identification and Segregation:
-
Clearly label all containers of this compound waste with their contents.
-
Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office or a licensed waste disposal contractor.
2. Small Quantity Spills (Less than 50 mL):
-
In a well-ventilated area such as a fume hood, absorb the spill onto an inert absorbent material like vermiculite, perlite, or cat litter.[5]
-
Once the liquid is fully absorbed, the absorbent material should be collected and placed in a sealed, properly labeled container for hazardous waste disposal.[5]
-
For very small quantities on a surface, absorption onto a paper towel may be sufficient. Allow the solvent to evaporate completely in a fume hood before disposing of the towel in the designated solid waste container.[5]
3. Large Quantity Spills and Bulk Waste:
-
For spills greater than 50 mL or for the disposal of bulk quantities of this compound, containment is the immediate priority.[5] Prevent the material from entering drains or waterways.[3]
-
Absorb the liquid with an inert material and collect it into a suitable, closed container for disposal.[3]
-
All bulk quantities of this compound waste must be disposed of through a licensed hazardous waste contractor.[4][6] Incineration at a permitted facility is a common disposal method for organic esters.[6]
4. Contaminated Labware and PPE:
-
Disposable items such as gloves, pipette tips, and wipes that are contaminated with this compound should be collected in a designated hazardous waste container.
-
Glassware should be decontaminated before washing. A common procedure is to rinse the glassware three times with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous waste.[3]
5. Contaminated Packaging:
-
Empty containers that held this compound should be triple-rinsed with an appropriate solvent.[3] The rinsate from this process is considered hazardous waste and must be collected for proper disposal.
-
After triple-rinsing, the container may be punctured to render it unusable for other purposes and then disposed of according to institutional guidelines, which may include recycling or disposal in a sanitary landfill.[3]
Quantitative Data Summary
While specific disposal limits can vary significantly based on local regulations, the following table summarizes key quantitative and qualitative data related to the handling and disposal of this compound.
| Parameter | Value/Recommendation | Source |
| Flash Point | 23 °C (73.4 °F) | [7] |
| Waste Classification | Flammable Liquid | [1] |
| Small Spill Quantity | < 50 mL | [5] |
| Large Spill Quantity | > 50 mL | [5] |
| Container Fill Level | Do not fill waste containers beyond 90% capacity. | [8] |
| PPE | Safety glasses, chemical-resistant gloves, lab coat. | [1][3] |
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for this compound waste disposal.
By following these procedures, laboratory professionals can ensure the safe and environmentally sound disposal of this compound, fostering a culture of safety and responsibility within the research community. Always consult your institution's specific guidelines and EHS department for any additional requirements.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Page loading... [wap.guidechem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. chemtalk.com.au [chemtalk.com.au]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. tert-Butyl crotonate ≥97.0% | Sigma-Aldrich [sigmaaldrich.com]
- 8. ethz.ch [ethz.ch]
Personal protective equipment for handling Butyl crotonate
Essential Safety and Handling Guide for Butyl Crotonate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. Adherence to these guidelines is critical for ensuring the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against the hazards associated with this compound, which include flammability and potential health effects upon exposure.
Eye and Face Protection:
-
Safety Glasses: Always wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[1]
-
Face Shield: In situations with a higher risk of splashing, a face shield should be worn in addition to safety goggles.
Skin Protection:
-
Gloves: Chemical-impermeable gloves are mandatory.[1] Butyl rubber gloves are highly recommended due to their excellent resistance to esters.[2][3][4][5] Nitrile gloves may offer some protection for incidental contact but are not suitable for prolonged exposure.[2][6] Always inspect gloves for any signs of degradation or puncture before use.[7]
-
Lab Coat: A flame-retardant and chemically resistant lab coat or apron should be worn to protect against splashes and potential fires.[1]
-
Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed.
Respiratory Protection:
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][8][9]
-
Respirator: If exposure limits are exceeded or if working in an area with inadequate ventilation, a full-face respirator with an appropriate filter cartridge (e.g., type ABEK) should be used.[1]
Quantitative Data on PPE
| Glove Material | Chemical Resistance to Esters | Typical Thickness Range | General Recommendation |
| Butyl Rubber | Excellent [2][3][4][5] | 7 - 35 mil | Highly Recommended for prolonged contact and immersion. |
| Viton | Good to Excellent | 5 - 20 mil | Recommended as a high-performance alternative. |
| Nitrile | Fair to Good[2][6] | 4 - 8 mil | Suitable for incidental splash protection only; not for immersion. |
| Neoprene | Fair | 15 - 30 mil | Not recommended for prolonged use with esters. |
| Natural Rubber (Latex) | Poor to Fair | 5 - 9 mil | Not recommended for handling this compound. |
| Polyvinyl Chloride (PVC) | Poor | 10 - 20 mil | Not recommended for handling this compound. |
Operational Plan for Handling this compound
This step-by-step plan outlines the safe handling of this compound from preparation to the completion of the experimental work.
1. Pre-Experiment Preparation:
- Ensure all necessary PPE is available and in good condition.
- Verify that the chemical fume hood is functioning correctly.
- Locate the nearest emergency eyewash station and safety shower.[9]
- Have spill cleanup materials readily available (e.g., absorbent pads, sand, or cat litter).[10] Do not use paper towels for large spills as they are combustible.[10]
2. Handling and Use:
- Work exclusively within a certified chemical fume hood.[8][9]
- Keep all containers of this compound tightly closed when not in use.[1][8]
- Ground and bond containers when transferring the liquid to prevent static discharge.[1][7]
- Use only non-sparking tools and explosion-proof equipment.[1][8]
- Avoid heating this compound near open flames or other ignition sources.[10]
3. Post-Experiment Procedures:
- Decontaminate all equipment and work surfaces with soap and water.[11]
- Properly label and store any remaining this compound in a cool, dry, and well-ventilated area away from incompatible materials.[1][8]
Disposal Plan for this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
- Collect all this compound waste, including contaminated consumables (e.g., gloves, absorbent pads), in a designated and clearly labeled hazardous waste container.[11][12]
- Use a container that is compatible with this compound (e.g., glass or a suitable plastic).[12]
- Keep the waste container tightly closed except when adding waste.[12]
2. Waste Storage:
- Store the hazardous waste container in a designated, well-ventilated, and secondary containment area.[11]
- Segregate this compound waste from incompatible materials.
3. Waste Disposal:
- All waste must be disposed of through an approved hazardous waste program.[11][12] Do not pour this compound down the drain.[1][11]
- For small liquid quantities (<50ml), absorb the chemical onto an inert material like vermiculite or cat litter, place it in a sealed container, and dispose of it as hazardous waste.[6]
- For larger quantities, follow your institution's specific procedures for hazardous chemical waste disposal.[6][12]
- Contaminated containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is discarded.[1]
Visual Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. safetyware.com [safetyware.com]
- 3. oxwork.com [oxwork.com]
- 4. flinnsci.com [flinnsci.com]
- 5. Chemical Resistant Gloves | Fisher Scientific [fishersci.com]
- 6. chemtalk.com.au [chemtalk.com.au]
- 7. guidechem.com [guidechem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. - Division of Research Safety | Illinois [drs.illinois.edu]
- 11. nanofab.ucr.edu [nanofab.ucr.edu]
- 12. safety.pitt.edu [safety.pitt.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
